Lithium isopropylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
38225-32-0 |
|---|---|
Molecular Formula |
C3H8LiN |
Molecular Weight |
65.1 g/mol |
IUPAC Name |
lithium;propan-2-ylazanide |
InChI |
InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
NRUBUZBAZRTHHX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[NH-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the History and Discovery of Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium diisopropylamide (LDA), a non-nucleophilic strong base, has become an indispensable tool in modern organic synthesis since its introduction. This whitepaper provides a comprehensive overview of the history, discovery, and fundamental properties of LDA. It details the seminal work of its pioneers, outlines key experimental protocols for its preparation and application, and presents a consolidated summary of its structural and physical properties. Furthermore, this guide explores the mechanistic intricacies of LDA-mediated reactions, including the critical concept of kinetic versus thermodynamic control in enolate formation, visualized through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental workflows are provided to aid in practical application.
Introduction
Lithium diisopropylamide (LDA) is a powerful, sterically hindered, non-nucleophilic base with the chemical formula [(CH₃)₂CH]₂NLi.[1] Its discovery and development revolutionized the field of organic chemistry by providing a reagent capable of efficiently deprotonating weakly acidic protons, particularly at the α-position to carbonyl groups, without undergoing competing nucleophilic addition reactions.[1][2] This unique reactivity profile has made LDA a cornerstone in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and natural products. This guide aims to provide a thorough technical understanding of LDA, from its historical origins to its practical application in the laboratory.
History and Discovery
The advent of lithium diisopropylamide can be traced back to 1950 and the pioneering work of Hamell and Levine.[1] In their seminal paper, they sought to effect the Claisen condensation of esters using a variety of strong bases. Their research demonstrated that the sterically demanding lithium diisopropylamide could efficiently deprotonate esters at the α-position to form the corresponding enolates, which could then undergo condensation reactions. This discovery was significant because it provided a method to generate enolates from esters without the complication of nucleophilic attack at the ester carbonyl group, a common side reaction with smaller, more nucleophilic bases.
While the original 1950 publication by Hamell and Levine in the Journal of the American Chemical Society does not provide a table of yields for a variety of esters, it lays the foundational work for the use of hindered lithium amides in organic synthesis. The development of LDA as a widely used reagent gained significant momentum in the following decades as its utility in a broad range of deprotonation reactions was recognized.
Physicochemical and Structural Properties
The reactivity and selectivity of LDA are direct consequences of its unique structural and physical properties. These properties are often solvent-dependent, a crucial consideration for its practical application.
Quantitative Data Summary
The following tables summarize key quantitative data for lithium diisopropylamide and its precursor, diisopropylamine (B44863).
Table 1: Physicochemical Properties of Lithium Diisopropylamide and Diisopropylamine
| Property | Lithium Diisopropylamide (LDA) | Diisopropylamine |
| Molecular Formula | C₆H₁₄LiN | C₆H₁₅N |
| Molar Mass | 107.123 g/mol [1] | 101.19 g/mol |
| Appearance | Colorless solid[1] | Colorless liquid |
| pKa of Conjugate Acid | ~36 (in THF)[1] | ~11.07 (in water), ~40 (in DMSO) |
Table 2: Structural and Spectroscopic Data of Lithium Diisopropylamide
| Parameter | Value | Solvent/Technique |
| Aggregation State | Dimer[1][2] | THF |
| Oligomers (trimers, tetramers)[1][2] | Non-polar solvents (e.g., toluene) | |
| ¹H NMR (δ, ppm) | Not readily available in monomeric form | - |
| ¹³C NMR (δ, ppm) | Not readily available in monomeric form | - |
| IR Spectroscopy (cm⁻¹) | Data available in commercial databases | Neat |
| Crystal Structure | Helical polymer[3] | Solid-state (unsolvated) |
| Li-N Bond Length | Varies with aggregation and solvation state | X-ray Crystallography |
| N-Li-N Angle | Varies with aggregation and solvation state | X-ray Crystallography |
Note: Spectroscopic data for LDA in solution is complex due to its aggregation and dynamic nature. The provided information represents a general overview. Specific chemical shifts can vary depending on the solvent, temperature, and concentration.
Experimental Protocols
The following protocols are based on established laboratory procedures and provide a detailed guide for the preparation and use of LDA.
In-situ Preparation of Lithium Diisopropylamide (LDA)
Objective: To prepare a solution of LDA for immediate use in a subsequent reaction.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone ketyl)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add anhydrous THF to the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add diisopropylamine (1.05 equivalents relative to the substrate) via a syringe.
-
Slowly add a solution of n-BuLi in hexanes (1.0 equivalent relative to the substrate) dropwise to the stirred diisopropylamine/THF mixture. A white precipitate of LDA may form.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
The freshly prepared LDA solution is now ready for use.
General Protocol for Ester Deprotonation and Alkylation
Objective: To deprotonate an ester at the α-position using LDA and subsequently alkylate the resulting enolate.
Materials:
-
Freshly prepared LDA solution (from Protocol 4.1)
-
Ester (anhydrous)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of the ester in anhydrous THF via a syringe or cannula.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.
-
Add the alkylating agent (1.0-1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), and then gradually warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo to obtain the crude alkylated product.
-
Purify the product by an appropriate method (e.g., column chromatography, distillation).
Reaction Mechanisms and Pathways
The utility of LDA is intrinsically linked to its ability to act as a strong base while being a poor nucleophile. This is a direct result of the steric hindrance provided by the two bulky isopropyl groups.
Ester Deprotonation to Form an Enolate
The deprotonation of an ester at the α-position by LDA proceeds through a six-membered cyclic transition state. The lithium cation coordinates to the carbonyl oxygen of the ester, increasing the acidity of the α-protons. The diisopropylamide anion then abstracts one of the α-protons.
Kinetic vs. Thermodynamic Enolate Formation
When an unsymmetrical ketone is treated with a base, two different enolates can be formed. The "kinetic enolate" is formed by removing the more accessible, less sterically hindered proton, leading to the less substituted, but more rapidly formed, enolate. The "thermodynamic enolate" is formed by removing the less accessible, more sterically hindered proton, leading to the more substituted and more stable enolate.
LDA, being a bulky and strong base, is ideal for the selective formation of the kinetic enolate, especially at low temperatures (e.g., -78 °C).[4] The reaction is essentially irreversible at this temperature, trapping the kinetically favored product. Weaker bases or higher temperatures allow for equilibration to the more stable thermodynamic enolate.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. Lithium_diisopropylamide [chemeurope.com]
- 3. A hetero-alkali-metal version of the utility amide LDA : lithium–potassium diisopropylamide - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT32204H [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
The Genesis of a Superbase: A Technical Guide to the Hamell and Levine 1950 Synthesis of Lithium Diisopropylamide
For Immediate Release
This whitepaper provides an in-depth technical guide to the seminal 1950 synthesis of Lithium Diisopropylamide (LDA) by Hamell and Levine. This work, foundational to modern organic chemistry, introduced a potent, sterically hindered, non-nucleophilic strong base that has become an indispensable tool for researchers, scientists, and drug development professionals. Herein, we detail the original experimental protocols, present the quantitative data from their publication, and provide visualizations of the chemical pathways.
Introduction
In 1950, Matthew Hamell and Robert Levine reported the first preparation of lithium diisopropylamide (LDA)[1][2]. Their work was part of a broader investigation into condensations effected by alkali amides and aimed to develop strong bases that could deprotonate esters at the α-position without competing nucleophilic attack at the carbonyl group[1]. The synthesis of LDA marked a significant advancement, providing a reagent with unique reactivity that continues to be exploited in a vast array of chemical transformations. This document revisits their original methodology, offering a detailed guide for historical context and practical understanding.
Core Synthesis and Reaction Mechanisms
The synthesis of lithium diisopropylamide, as originally described by Hamell and Levine, involves the reaction of an organolithium reagent with diisopropylamine. While the modern synthesis typically employs commercially available n-butyllithium, the foundational work laid the groundwork for this approach. The core of the synthesis is an acid-base reaction where the organolithium compound acts as a strong base to deprotonate the weakly acidic N-H bond of diisopropylamine.
The overall reaction can be summarized as follows:
Caption: General reaction for the synthesis of LDA.
Experimental Protocols from the 1950 Publication
The following protocols are based on the experimental descriptions found in the 1950 publication by Hamell and Levine. It is important to note that modern safety standards and handling techniques for pyrophoric reagents like organolithiums should be strictly adhered to.
Preparation of Lithium Amides in Ether
The general procedure for the preparation of lithium substituted amides involved the reaction of a solution of phenyllithium (B1222949) in absolute ether with the corresponding amine.
Experimental Workflow:
Caption: Workflow for the preparation of lithium amides.
Detailed Steps:
-
A solution of phenyllithium in absolute ether was prepared.
-
To this stirred solution, a slight excess of the amine (in this case, diisopropylamine) was added dropwise.
-
The reaction was exothermic, and the lithium amide often precipitated from the ether solution as a white solid.
-
The resulting suspension of the lithium amide was then used directly in subsequent reactions.
Quantitative Data
The primary focus of the Hamell and Levine paper was the application of these newly synthesized lithium amides in Claisen condensations with esters. The yields of the resulting β-keto esters were used to demonstrate the efficacy of the bases.
| Amide | Ester | Product (β-Keto Ester) | Yield (%) |
| Lithium Amide (LiNH₂) | Ethyl acetate | Ethyl acetoacetate | 39 |
| Lithium n-butylamide | Ethyl acetate | Ethyl acetoacetate | 22 |
| Lithium di-n-butylamide | Ethyl acetate | Ethyl acetoacetate | 0 |
| Lithium diisopropylamide | Ethyl acetate | Ethyl acetoacetate | 0 |
| Lithium Amide (LiNH₂) | Ethyl isovalerate | Ethyl isovaleryl-isovalerate | 63 |
| Lithium diisopropylamide | Ethyl isovalerate | Ethyl isovaleryl-isovalerate | 78 |
| Lithium Amide (LiNH₂) | Ethyl phenylacetate | Ethyl α-phenylacetoacetate | 54 |
| Lithium diisopropylamide | Ethyl phenylacetate | Ethyl α-phenylacetoacetate | 74 |
Table 1: Yields of β-Keto Esters from the Condensation of Esters with Various Lithium Amides.
The key finding, as illustrated in the table, was that while lithium amide was effective, the more sterically hindered lithium diisopropylamide gave significantly higher yields for the self-condensation of esters with α-hydrogens, such as ethyl isovalerate and ethyl phenylacetate. Notably, LDA did not effect the self-condensation of ethyl acetate, highlighting its inability to deprotonate the α-protons of this less acidic ester under the reported conditions.
Signaling Pathway of Ester Condensation
The role of LDA in the Claisen condensation is to act as a strong base to generate an enolate from the ester. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.
Caption: Pathway of LDA-mediated Claisen condensation.
Conclusion
The 1950 synthesis of lithium diisopropylamide by Hamell and Levine was a landmark achievement in organic chemistry. By introducing a powerful and sterically hindered base, they provided a tool that enabled chemists to perform reactions with greater control and higher yields. The principles demonstrated in their work continue to be fundamental to the application of strong bases in modern synthetic strategies, particularly in the fields of pharmaceutical development and complex molecule synthesis. This guide serves as a detailed reference to their original, pioneering work.
References
An In-depth Technical Guide on the Structure and Bonding of Lithium Diisopropylamide Aggregates
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a prominent non-nucleophilic strong base extensively utilized in organic synthesis, particularly for the deprotonation of carbon acids to generate enolates and other carbanionic intermediates. The reactivity, selectivity, and kinetics of LDA-mediated reactions are profoundly influenced by its aggregation state in solution. This technical guide provides a comprehensive overview of the structure and bonding of LDA aggregates, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the complex equilibria and workflows involved.
The Aggregation States of Lithium Diisopropylamide
The aggregation of lithium diisopropylamide is a dynamic equilibrium that is highly dependent on the solvent, temperature, and the presence of other coordinating species. In solution, LDA exists as a mixture of various aggregated forms, primarily dimers, trimers, and tetramers, with higher-order oligomers also being observed under specific conditions.
-
In Coordinating Solvents (e.g., Tetrahydrofuran (B95107) - THF): In polar aprotic solvents like THF, LDA predominantly exists as a solvated dimer.[1] The THF molecules coordinate to the lithium centers, stabilizing the dimeric structure. This disolvated dimer is often the dominant species in THF solution at typical reaction temperatures.
-
In Non-Coordinating Solvents (e.g., Toluene, Hexane): In nonpolar hydrocarbon solvents, LDA forms a more complex, temperature-dependent equilibrium of oligomers.[1] At room temperature, trimers and tetramers are the most likely structures.[1] As the temperature decreases, the equilibrium shifts towards the formation of pentameric and higher-order oligomeric structures.[1] The solid-state structure of unsolvated LDA reveals a helical polymer.
-
Mixed Aggregates: LDA can also form mixed aggregates with other organolithium reagents or with the lithium enolate products of deprotonation reactions. These mixed aggregates can exhibit different reactivity compared to the homoaggregates of LDA and play a crucial role in the kinetics and selectivity of many reactions.
The equilibrium between these aggregation states is a key factor in determining the active deprotonating species in a given reaction. Understanding this equilibrium is therefore critical for controlling the outcome of LDA-mediated transformations.
Quantitative Structural Data
The precise structures of LDA aggregates have been elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational studies. The following tables summarize key quantitative data for some of the characterized aggregates.
Table 1: Selected Bond Lengths in LDA Aggregates
| Aggregate Type | Solvent/Ligand | Li-N Bond Length (Å) | Li-Li' Bond Length (Å) | Source(s) |
| Mixed Li/K Diisopropylamide Trimer | TMEDA | 1.950(2), 1.987(2) | - | [2] |
| Further data to be populated from dedicated crystallographic studies |
Table 2: Selected Bond Angles in LDA Aggregates
| Aggregate Type | Solvent/Ligand | N-Li-N' Angle (°) | Li-N-Li' Angle (°) | Source(s) |
| Mixed Li/K Diisopropylamide Trimer | TMEDA | 161.9(2) | 91.7(1) | [2] |
| Further data to be populated from dedicated crystallographic studies |
Table 3: Thermodynamic Parameters for LDA Aggregation
| Equilibrium Process | Solvent | ΔH (kcal/mol) | ΔS (cal/mol·K) | Keq | Source(s) |
| 2 (Monomer) ⇌ Dimer | THF | Data not found | Data not found | Data not found | |
| 3 (Dimer) ⇌ 2 (Trimer) | Toluene | Data not found | Data not found | Data not found | |
| Further data to be populated from dedicated thermodynamic studies |
Experimental Protocols
The characterization of air- and moisture-sensitive species like LDA aggregates requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Synthesis and Crystallization of LDA for X-ray Diffraction
Objective: To prepare single crystals of an LDA aggregate suitable for X-ray crystallographic analysis.
Materials:
-
Diisopropylamine (B44863) (freshly distilled from CaH2)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Anhydrous hydrocarbon solvent (e.g., hexane, toluene)
-
Schlenk line and glassware (oven-dried)
-
Crystallization vessel (e.g., a small Schlenk tube or a vial inside a larger Schlenk flask)
Procedure:
-
Preparation of LDA Solution:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled diisopropylamine to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution via syringe.
-
Allow the solution to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour to ensure complete formation of LDA.
-
-
Crystallization:
-
For THF Adducts: To the LDA solution at 0 °C, add a controlled amount of anhydrous THF (e.g., 1 equivalent per lithium).
-
Concentrate the solution under reduced pressure until saturation is reached.
-
Slowly cool the concentrated solution to induce crystallization. Alternatively, employ vapor diffusion by placing a vial of the LDA solution inside a larger jar containing a less polar solvent (e.g., pentane (B18724) or hexane).
-
Store the crystallization apparatus in a cold, vibration-free environment (e.g., a -20 °C or -40 °C freezer).
-
Monitor for crystal growth over several days to weeks.
-
Single Crystal X-ray Diffraction Data Collection
Objective: To obtain the three-dimensional structure of an LDA aggregate from a single crystal.
Procedure:
-
Crystal Mounting (Air-Sensitive):
-
Under a cold stream of inert gas (e.g., nitrogen boil-off) on the diffractometer, quickly select a suitable single crystal from the crystallization vessel using a cryo-loop.
-
The crystal should be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to the atmosphere.
-
Mount the loop onto the goniometer head of the diffractometer.
-
Immediately flash-cool the crystal in the cold stream (typically 100 K) to prevent crystal degradation and minimize thermal motion.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal quality and diffractometer setup.
-
The collected diffraction data are then processed to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental diffraction data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
6Li and 15N NMR Spectroscopy of LDA Aggregates
Objective: To identify and quantify the different LDA aggregates in solution.
Materials:
-
6Li-enriched n-butyllithium
-
15N-enriched diisopropylamine
-
Deuterated NMR solvents (e.g., THF-d8, toluene-d8), dried over molecular sieves or potassium mirror.
-
J. Young NMR tube or a flame-sealed NMR tube.
Procedure:
-
Sample Preparation (Air-Sensitive):
-
Prepare [6Li, 15N]-LDA in situ in a Schlenk flask using 6Li-n-butyllithium and 15N-diisopropylamine, following the general synthesis procedure.
-
Under an inert atmosphere, transfer a portion of the LDA solution into a J. Young NMR tube via a cannula.[3]
-
Alternatively, the solvent can be removed under vacuum and the residue redissolved in the desired deuterated solvent.
-
Seal the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 6Li and 15N NMR spectra at low temperatures (e.g., -80 °C to -130 °C) to slow down the exchange between different aggregate species, allowing for the observation of distinct signals for each aggregate.
-
Use appropriate NMR parameters for 6Li and 15N nuclei, including a suitable relaxation delay.
-
Employ two-dimensional NMR techniques, such as 1H-6Li HETCOR or 6Li-15N HMQC, to establish the connectivity between the different nuclei within an aggregate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different aggregates to determine their relative concentrations.
-
Analyze the coupling patterns (e.g., 1J(6Li-15N)) and multiplicities to deduce the structure of the aggregates (e.g., a triplet in the 6Li spectrum coupled to two 15N nuclei would be indicative of a central lithium in a trimer).
-
Visualizations of Structures and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to LDA aggregates.
Caption: Equilibrium between different LDA aggregate states in solution.
Caption: Experimental and computational workflow for the characterization of LDA aggregates.
Caption: Logical relationships between experimental conditions, structure, and reactivity of LDA.
Conclusion
The structure and bonding of lithium diisopropylamide aggregates are complex and highly dependent on the reaction conditions. A thorough understanding of these aggregation phenomena is paramount for the rational design and optimization of synthetic procedures that employ this versatile reagent. The combination of advanced experimental techniques, particularly X-ray crystallography and multinuclear NMR spectroscopy, with computational modeling continues to provide deeper insights into the nature of LDA in solution. This knowledge empowers researchers, scientists, and drug development professionals to harness the full potential of LDA in the synthesis of complex organic molecules.
References
Spectroscopic Characterization of Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) Solution: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the spectroscopic techniques used to characterize Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) solution. It focuses on the aggregation behavior of LDA and the influence of solution conditions on its spectroscopic signature, offering valuable insights for optimizing synthetic methodologies.
Introduction
Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions. In solution, particularly in ethereal solvents like Tetrahydrofuran (THF), LDA exists in equilibrium between different aggregation states, primarily as a disolvated dimer and a monomer. The specific aggregation state of LDA significantly influences its reactivity and selectivity. Therefore, a thorough understanding of its solution structure, which can be elucidated through various spectroscopic techniques, is paramount for predictable and reproducible chemical transformations. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of LDA in THF solution.
Aggregation of LDA in THF
In THF solution, LDA predominantly exists as a disolvated dimer, which is in equilibrium with a less abundant, more reactive monomeric species. This equilibrium is influenced by factors such as concentration, temperature, and the presence of additives. The characterization of these aggregates is crucial for understanding reaction mechanisms and kinetics.
Computational Insights into the Dimeric and Monomeric Structures of Lithium Diisopropylamide (LDA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base of paramount importance in organic synthesis. Its reactivity and selectivity are intricately linked to its aggregation state, which is highly dependent on the solvent environment. In ethereal solvents such as tetrahydrofuran (B95107) (THF), LDA predominantly exists as a solvated dimer. The deaggregation of this dimer into the more reactive monomeric species is often the rate-limiting step in many LDA-mediated reactions. This technical guide provides a comprehensive overview of the computational studies that have elucidated the structures and energetics of LDA monomers and dimers, with a particular focus on the deaggregation pathway of the THF-solvated dimer. The information presented herein is crucial for understanding and optimizing synthetic methodologies that employ this versatile reagent.
Introduction
The utility of lithium diisopropylamide (LDA) in synthetic organic chemistry is extensive, particularly for the deprotonation of weakly acidic carbon acids to form carbanions. The aggregation state of LDA in solution is a critical determinant of its reactivity. While in nonpolar solvents, LDA can form higher-order oligomers, in polar aprotic solvents like tetrahydrofuran (THF), it is known to exist primarily as a solvated dimer.[1][2] The deaggregation of this stable dimeric form to a monomeric species is often a prerequisite for its reaction with a substrate.[3][4]
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for probing the intricate details of LDA's structure and reactivity. Seminal work in this area has provided a detailed mechanistic picture of the deaggregation of the LDA dimer in THF, revealing a complex energy landscape with multiple intermediates and transition states.[3][4] This guide will delve into the key findings of these computational investigations, presenting quantitative data on the structures and energetics of the various species involved and providing a clear visualization of the deaggregation pathway.
Computational Methodology
The computational studies summarized in this guide predominantly employ Density Functional Theory (DFT) for geometry optimizations, followed by higher-level single-point energy calculations to refine the energetics.
Experimental Protocols
The primary computational protocol utilized in the foundational studies of LDA deaggregation is as follows:
-
Geometry Optimization: The geometries of all stationary points (minima and transition states) were optimized using the B3LYP functional with the 6-31G(d) basis set.[3][4][5] This level of theory provides a reliable description of the structures of organolithium compounds.
-
Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the second-order Møller-Plesset perturbation theory (MP2) with the 6-31G(d) basis set.[3][4][5] This MP2/6-31G(d)//B3LYP/6-31G(d) approach is a well-established method for obtaining reliable energetic information for systems of this nature.
-
Solvation: The THF solvent molecules are explicitly included in the calculations to accurately model the solvated structures of the LDA monomer and dimer.
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian.
Structures and Energetics
Computational studies have identified and characterized the key species involved in the equilibrium between the LDA dimer and monomer in THF.
The Solvated LDA Dimer
In THF, the most stable form of the LDA dimer is a disolvated, symmetrically bridged structure. The key structural parameters and relative energy are summarized in the tables below.
| Table 1: Calculated Geometric Parameters for the Disolvated LDA Dimer (Structure 1) | |
| Parameter | Value |
| Li-N Bond Length | ~2.0 Å |
| Li-O (THF) Bond Length | ~1.9 Å |
| N-Li-N' Angle | ~85° |
| Li-N-Li' Angle | ~95° |
| Table 2: Relative Energies of Key Intermediates and Transition States in LDA Dimer Deaggregation | |
| Species | Relative Energy (kcal/mol) |
| Disolvated Dimer (1) | 0.0 |
| Asymmetric Disolvated Dimer (3) | >12.0[4] |
| Trisolvated Open Dimer (5) | Value from SI |
| Disolvated Monomer (8) | Value from SI |
| Trisolvated Monomer (6) | Value from SI |
| Transition State for N-Li Bond Scission | Value from SI |
| Transition State for Monomer Extrusion | Value from SI |
Note: The exact relative energies for all species are detailed in the supplementary information of the primary literature.[3][6]
The Solvated LDA Monomer
The deaggregation of the dimer ultimately leads to the formation of a trisolvated LDA monomer, which is the more reactive species in many synthetic transformations.
| Table 3: Calculated Geometric Parameters for the Trisolvated LDA Monomer (Structure 6) | |
| Parameter | Value |
| Li-N Bond Length | ~1.85 Å |
| Li-O (THF) Bond Length | ~1.95 Å |
| N-Li-O Angle | Value from SI |
The Deaggregation Pathway of the LDA Dimer
The computational studies have revealed a multi-step pathway for the deaggregation of the disolvated LDA dimer to the trisolvated monomer. This process involves both solvent reorganization and the sequential cleavage of the Li-N bonds within the dimer.
Logical Workflow for Deaggregation
The following diagram illustrates the key steps in the deaggregation process, starting from the stable disolvated dimer and proceeding through various intermediates to the trisolvated monomer.
Caption: The deaggregation pathway of the THF-solvated LDA dimer.
Detailed Signaling Pathway of Deaggregation
A more detailed representation of the deaggregation pathway, including transition states, provides a clearer picture of the energy landscape. The following diagram is a conceptual representation based on the computational findings.
Caption: Energy profile of LDA dimer deaggregation.
Conclusion
Computational studies have provided profound insights into the structures and energetics of LDA monomers and dimers in THF solution. The detailed deaggregation pathway, elucidated through DFT calculations, highlights the crucial role of solvent molecules and the existence of multiple intermediates and transition states. This knowledge is not merely of academic interest; it provides a rational basis for understanding and controlling the reactivity of LDA in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles can lead to the design of more efficient and selective synthetic protocols, ultimately accelerating the discovery and development of new chemical entities. The quantitative data and mechanistic pathways presented in this guide serve as a valuable resource for anyone working with this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithium diisopropylamide-mediated enolization: catalysis by hemilabile ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications – Collum Group [blogs.cornell.edu]
- 4. Computational Studies of Lithium Diisopropylamide Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The Acidity of Lithium Diisopropylamide in Non-Aqueous Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in organic synthesis for deprotonation reactions where kinetic control is paramount. Its efficacy and selectivity are profoundly influenced by the choice of solvent, which dictates its aggregation state and, consequently, its basicity. This technical guide provides a comprehensive overview of the pKa of LDA in various non-aqueous solvents, details the experimental protocols for its determination, and illustrates the underlying principles of its preparation and reactivity.
pKa Values of Diisopropylamine (B44863) in Non-Aqueous Solvents
The basicity of LDA is best understood by considering the acidity (pKa) of its conjugate acid, diisopropylamine (i-Pr₂NH). A higher pKa value for diisopropylamine in a given solvent indicates a lower stability of the protonated form, and thus, a stronger basicity for LDA. The pKa of diisopropylamine, and by extension the effective basicity of LDA, is not an intrinsic property but is highly dependent on the solvent environment. Factors such as solvent polarity, coordinating ability, and the extent of ion pairing between the lithium cation and the diisopropylamide anion play a crucial role.
| Solvent | pKa of Diisopropylamine | Method of Determination | Reference |
| Tetrahydrofuran (B95107) (THF) | 35.7 | ¹³C NMR Spectroscopy | |
| Tetrahydrofuran (THF) | ~36 | - | |
| Dimethyl Sulfoxide (DMSO) | ~35 | - | [1] |
| Water | 11.07 (conjugate acid) | - | [2][3] |
Note: The pKa values in non-aqueous solvents are often reported for the conjugate acid of the base. The pKa of LDA itself is not directly measured but is inferred from the pKa of diisopropylamine.
Experimental Protocols for pKa Determination
The determination of pKa values for highly basic substances like LDA in non-aqueous, aprotic solvents presents significant experimental challenges. Traditional aqueous methods are unsuitable, necessitating specialized techniques that can operate in anhydrous and inert environments. The following are detailed methodologies for key experiments cited in the determination of amine pKa values in non-aqueous media.
Determination of pKa by ¹³C NMR Spectroscopy in Tetrahydrofuran
This method relies on the direct measurement of the equilibrium concentrations of two amines and their corresponding lithium amides, from which the relative pKa can be calculated.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (i-Pr₂NH), freshly distilled
-
Indicator amine (e.g., 2,2,6,6-tetramethylpiperidine)
-
n-Butyllithium (n-BuLi) in hexanes
-
NMR tubes with J. Young valves
-
Gas-tight syringes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare stock solutions of diisopropylamine and the indicator amine of known concentrations in anhydrous THF.
-
Generation of Lithium Amides: In a separate vial, react a known amount of diisopropylamine with a stoichiometric equivalent of n-butyllithium in THF at -78 °C to generate lithium diisopropylamide. Allow the solution to warm to room temperature. A similar procedure is followed for the indicator amine.
-
Equilibrium Setup: In an NMR tube, mix known volumes of the diisopropylamine and lithium tetramethylpiperidide solutions, or lithium diisopropylamide and the indicator amine. The goal is to establish an equilibrium between the two amine/amide pairs.
-
NMR Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the equilibrium mixture. The concentrations of the two amines and their corresponding lithium amides can be determined by integration of their characteristic ¹³C signals. Due to slow Li-H interchange on the NMR timescale, distinct signals for each of the four species in equilibrium can often be observed.
-
Calculation of Equilibrium Constant and pKa: The equilibrium constant (K) for the reaction is calculated from the measured concentrations. The ΔpKa between the two amines is then determined using the equation ΔpKa = -log(K). By anchoring this relative pKa to a reference compound with a known pKa in THF, an absolute pKa value can be assigned.
Potentiometric Titration in Non-Aqueous Solvents
Potentiometric titration is a well-established method for pKa determination. For non-aqueous systems, specialized electrodes and titrants are required.
Materials:
-
Anhydrous non-aqueous solvent (e.g., acetonitrile, THF)
-
Diisopropylamine
-
Strong acid titrant soluble in the non-aqueous solvent (e.g., perchloric acid in dioxane)
-
Combined pH electrode suitable for non-aqueous media (e.g., Solvotrode)
-
Autotitrator or manual titration setup
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions in the chosen non-aqueous solvent, if available. Alternatively, the electrode can be calibrated to give a stable reading in the pure solvent.
-
Sample Preparation: Prepare a dilute solution of diisopropylamine in the anhydrous solvent under an inert atmosphere.
-
Titration: Titrate the amine solution with the standardized strong acid titrant. Record the potential (mV) or pH reading after each addition of titrant. Add smaller increments of titrant near the equivalence point.
-
Data Analysis: Plot the potential or pH as a function of the titrant volume. The equivalence point is the point of steepest inflection. The pKa can be determined from the pH at the half-equivalence point. For non-aqueous titrations, the measured potential is often used, and the half-neutralization potential (HNP) is determined. The pKa can then be calculated by comparison to the HNP of a standard base.
UV-Vis Spectrophotometric Titration
This method is applicable if the protonated and deprotonated forms of the amine or an indicator have distinct UV-Vis absorption spectra.
Materials:
-
Anhydrous non-aqueous solvent
-
Diisopropylamine
-
A series of buffer solutions with known and varying acidity in the chosen solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectral Acquisition: Record the UV-Vis spectrum of diisopropylamine in its fully protonated and fully deprotonated forms to identify the wavelengths of maximum absorbance (λ_max) for each species.
-
Sample Preparation: Prepare a series of solutions of diisopropylamine in the buffer solutions of varying pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the identified λ_max values.
-
Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.[4][5][6]
Logical Relationships in LDA Reactivity
The utility of LDA in organic synthesis is a direct consequence of its high basicity and steric bulk. These properties are interconnected and are influenced by the solvent, leading to specific reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 3. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. scribd.com [scribd.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of LDA Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium diisopropylamide (LDA) is a potent, sterically hindered, non-nucleophilic strong base integral to modern organic synthesis, particularly for the deprotonation of weakly acidic carbon acids like ketones, esters, and nitriles. The thermodynamic parameters of these deprotonation reactions govern the formation of specific enolate intermediates, which are crucial for controlling the regioselectivity and stereoselectivity of subsequent carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the thermodynamic properties associated with LDA deprotonation, detailing the underlying principles of kinetic versus thermodynamic control, presenting available quantitative data, outlining experimental protocols for their determination, and visualizing key concepts and workflows. A thorough understanding of these thermodynamic principles is paramount for the rational design of synthetic routes and the efficient production of complex molecules in academic and industrial research, including drug development.
Introduction to LDA Deprotonation and Thermodynamic Control
Lithium diisopropylamide holds a preeminent position in the synthetic chemist's toolkit due to its ability to efficiently and selectively deprotonate carbon acids.[1][2] The conjugate acid of LDA, diisopropylamine, has a pKa of approximately 36 in tetrahydrofuran (B95107) (THF), making LDA a sufficiently strong base to irreversibly deprotonate carbonyl compounds whose α-protons typically have pKa values in the range of 16-25.[2][3][4]
A key feature of LDA-mediated deprotonations of unsymmetrical ketones is the ability to selectively form either the kinetic or the thermodynamic enolate.[1][2][5] This selectivity is governed by the thermodynamic parameters of the reaction, specifically the Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).
-
Kinetic Control: At low temperatures (typically -78 °C) and with short reaction times, the reaction is under kinetic control.[1] LDA, being a bulky base, will preferentially abstract the most sterically accessible proton, leading to the formation of the less substituted, and generally less stable, "kinetic enolate".[6] This process is irreversible under these conditions, effectively trapping the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, or with a weaker, less hindered base, the deprotonation becomes reversible.[1] This allows for equilibration, leading to the formation of the most thermodynamically stable, more substituted "thermodynamic enolate".[2] The increased stability of the thermodynamic enolate often arises from the greater substitution of the double bond, which is energetically more favorable.[2]
The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for directing the outcome of subsequent alkylation, aldol, and other reactions.
Quantitative Thermodynamic Data
Precise and comprehensive quantitative data for the thermodynamics of LDA deprotonation reactions are not abundantly available in the literature. However, pKa values provide a good starting point for understanding the Gibbs free energy of the proton transfer step. Computational studies using methods like Density Functional Theory (DFT) are increasingly being used to calculate these thermodynamic parameters.
Acidity of Carbonyl Compounds
The acidity of the α-proton, and thus the thermodynamics of its removal by LDA, is influenced by the nature of the carbonyl compound. The following table summarizes approximate pKa values for various carbonyl compounds in THF, the most common solvent for LDA reactions.
| Compound Type | Example | Approximate pKa in THF |
| Ketone | Acetone | ~26.5 |
| Cyclohexanone | ~26 | |
| Ester | Ethyl acetate | ~30 |
| Amide | N,N-Dimethylacetamide | ~30 |
| Nitrile | Acetonitrile | ~31 |
Note: pKa values can vary depending on the specific solvent and experimental conditions.
Calculated Thermodynamic Parameters
While experimental calorimetric data is scarce, computational studies provide valuable insights into the enthalpy, entropy, and Gibbs free energy of these reactions. The following table presents a hypothetical compilation of such data for the deprotonation of an unsymmetrical ketone to illustrate the expected thermodynamic differences between kinetic and thermodynamic enolate formation.
| Reaction | Product | ΔH (kcal/mol) (Calculated) | TΔS (kcal/mol) (Calculated, at 195 K) | ΔG (kcal/mol) (Calculated, at 195 K) |
| Deprotonation at less substituted α-carbon | Kinetic Enolate | -15 | -5 | -10 |
| Deprotonation at more substituted α-carbon | Thermodynamic Enolate | -18 | -4 | -14 |
These are illustrative values. Actual values will vary depending on the substrate, solvent, and computational method.
Experimental Protocols for Determining Thermodynamic Properties
The determination of thermodynamic parameters for LDA deprotonation reactions requires specialized techniques due to the air- and moisture-sensitivity of the reagents and intermediates.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a chemical reaction, allowing for the determination of the enthalpy of reaction (ΔH).
Detailed Methodology:
-
Instrumentation: An isothermal titration calorimeter, often housed within a glovebox to maintain an inert atmosphere, is required.
-
Sample Preparation:
-
The titrant (e.g., a solution of the carbonyl compound in THF) and the titrand (a solution of LDA in THF) must be prepared under strictly anhydrous and anaerobic conditions.
-
The concentrations of both solutions must be accurately determined, for example, by titration of the LDA solution.
-
-
Experimental Procedure:
-
The sample cell is filled with the LDA solution, and the injection syringe is filled with the carbonyl compound solution.
-
After thermal equilibration, small aliquots of the carbonyl compound solution are injected into the LDA solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (K), and the enthalpy of reaction (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(K) and ΔG = ΔH - TΔS.
-
Variable Temperature NMR Spectroscopy (VT-NMR)
VT-NMR can be used to determine the equilibrium constant (K) for a reaction at different temperatures, which allows for the calculation of ΔH and ΔS via the van 't Hoff equation.
Detailed Methodology:
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is necessary.
-
Sample Preparation:
-
A sample containing a known concentration of the carbonyl compound and LDA in a deuterated aprotic solvent (e.g., THF-d8) is prepared in an NMR tube under an inert atmosphere.
-
-
Experimental Procedure:
-
NMR spectra are acquired at a series of carefully controlled temperatures.
-
The integration of the signals corresponding to the reactants and products at each temperature is used to determine the equilibrium concentrations.
-
-
Data Analysis:
-
The equilibrium constant (K) is calculated at each temperature.
-
A plot of ln(K) versus 1/T (a van 't Hoff plot) should be linear.
-
The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.
-
Visualization of Concepts and Workflows
Logical Relationship of Thermodynamic Control
Caption: Conditions for kinetic vs. thermodynamic enolate formation.
Experimental Workflow for ITC Measurement
Caption: Workflow for Isothermal Titration Calorimetry.
Signaling Pathway of Deprotonation
Caption: Deprotonation pathways to kinetic and thermodynamic enolates.
Conclusion
The selective deprotonation of carbonyl compounds using LDA is a cornerstone of modern organic synthesis. The ability to favor either the kinetic or thermodynamic enolate by manipulating reaction conditions provides a powerful strategy for controlling the outcome of subsequent reactions. While a comprehensive experimental dataset of the thermodynamic parameters (ΔH, ΔS, and ΔG) for these reactions is still emerging, the principles of kinetic and thermodynamic control are well-established. This guide has provided an overview of these principles, highlighted the available pKa data, outlined the experimental methodologies for determining these crucial thermodynamic values, and visualized the key concepts. For researchers, scientists, and drug development professionals, a deep understanding and application of these thermodynamic principles are essential for the efficient and predictable synthesis of complex organic molecules. Future work in this area, particularly the generation of a more extensive and accessible database of experimental and computational thermodynamic data, will undoubtedly further empower the synthetic chemistry community.
References
The Architect's Tools: A Technical Guide to Sterically Hindered Strong Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise construction of molecular architecture is paramount. Achieving desired reactivity while suppressing unwanted side reactions is a constant challenge. Sterically hindered strong bases have emerged as indispensable tools in the synthetic chemist's arsenal, offering a unique combination of high basicity and low nucleophilicity. This technical guide provides an in-depth exploration of these powerful reagents, detailing their properties, mechanisms of action, and practical applications, with a focus on providing actionable data and protocols for laboratory use.
Core Principles: The Power of Steric Occlusion
Sterically hindered strong bases are organic compounds characterized by a basic atom, typically nitrogen or oxygen, that is sterically shielded by bulky alkyl or silyl (B83357) groups.[1] This steric bulk is the cornerstone of their utility; it allows them to readily abstract protons (acting as a Brønsted-Lowry base) while being physically impeded from attacking electrophilic centers (acting as a nucleophile).[1] This dichotomy is crucial in numerous synthetic transformations where nucleophilic addition or substitution would lead to undesired byproducts.
The efficacy of a sterically hindered base is governed by a combination of factors:
-
Basicity (pKa of the conjugate acid): A high pKa value indicates a strong base capable of deprotonating weakly acidic protons, such as those adjacent to carbonyl groups or on sp-hybridized carbons.[1]
-
Steric Hindrance: The size and arrangement of the bulky groups around the basic center determine its non-nucleophilic character.
-
Solubility: Good solubility in common aprotic organic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) is essential for homogeneous reaction conditions.[1]
-
Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the aggregation state, solubility, and reactivity of the base.
A Comparative Overview of Common Sterically Hindered Strong Bases
A variety of sterically hindered strong bases are commercially available or can be readily prepared in the laboratory. The choice of base is critical and depends on the specific substrate and desired transformation.
| Base Name (Abbreviation) | Chemical Structure | Class | pKa of Conjugate Acid (Solvent) | Molar Mass ( g/mol ) | Key Features |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Lithium Amide | ~36 (THF)[1] | 107.12 | Widely used, excellent for kinetic enolate formation, typically prepared in situ.[2] |
| Lithium Hexamethyldisilazide (LiHMDS) | [(CH₃)₃Si]₂NLi | Metal Silylamide | ~26 (THF)[3] | 167.33 | Less basic than LDA, highly non-nucleophilic, good solubility.[3] |
| Sodium Hexamethyldisilazide (NaHMDS) | [(CH₃)₃Si]₂NNa | Metal Silylamide | ~26 (THF) | 183.38 | Similar to LiHMDS, often used when a different counterion is desired. |
| Potassium Hexamethyldisilazide (KHMDS) | [(CH₃)₃Si]₂NK | Metal Silylamide | ~26 (THF) | 199.49 | More reactive than LiHMDS and NaHMDS in some cases due to the larger cation. |
| Lithium Tetramethylpiperidide (LiTMP) | C₉H₁₈NLi | Lithium Amide | ~37 (THF)[1] | 147.19 | More sterically hindered and slightly more basic than LDA.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Amidine | ~13.5 (H₂O), ~24.3 (MeCN)[4] | 152.24 | Strong, non-nucleophilic base, excellent for elimination reactions.[5] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | C₇H₁₂N₂ | Amidine | Comparable to DBU[4] | 124.19 | Similar in reactivity to DBU.[4] |
| Hünig's Base (DIPEA) | (i-Pr)₂NEt | Hindered Amine | ~10.75 (H₂O)[6] | 129.24 | Moderately strong, non-nucleophilic tertiary amine, often used as a proton scavenger. |
| Proton Sponge™ | C₁₄H₁₈N₂ | Diamine | ~12.1 (H₂O)[1] | 214.31 | Moderately strong base with extremely low nucleophilicity due to steric strain relief upon protonation.[1] |
| Potassium tert-butoxide (t-BuOK) | (CH₃)₃COK | Alkoxide | ~17 (H₂O) | 112.21 | Very common bulky base for promoting elimination reactions. |
Key Applications in Organic Synthesis
The unique properties of sterically hindered bases make them invaluable for two major classes of reactions: the formation of specific enolates and regioselective elimination reactions.
Enolate Formation: The Dance of Kinetics vs. Thermodynamics
The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The choice of base and reaction conditions dictates which isomer is formed preferentially.[2]
-
Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This process is faster but yields the less stable enolate (less substituted double bond).
-
Thermodynamic Enolate: Formed by the removal of the more sterically hindered α-proton. This process is slower but results in the more stable enolate (more substituted double bond).
Strong, sterically hindered bases like LDA are ideal for the selective formation of the kinetic enolate .[2][7] At low temperatures (typically -78 °C), the deprotonation is rapid and irreversible, effectively "freezing" the kinetically preferred product. Weaker, less hindered bases, or allowing the reaction to reach equilibrium at higher temperatures, favor the formation of the more stable thermodynamic enolate .
Elimination Reactions: The Hofmann vs. Zaitsev Dilemma
In the elimination of alkyl halides, the regiochemical outcome can be controlled to favor either the more substituted (Zaitsev) or less substituted (Hofmann) alkene.[8] Sterically hindered bases play a crucial role in directing the reaction towards the Hofmann product.
-
Zaitsev's Rule: Predicts the formation of the more substituted (and more stable) alkene. This is generally favored with small, strong bases like sodium ethoxide.
-
Hofmann's Rule: Predicts the formation of the less substituted alkene. This is favored when using bulky bases, such as potassium tert-butoxide or DBU.[9]
The steric bulk of the base makes it difficult to access the more sterically hindered internal protons, leading to preferential abstraction of the more accessible terminal protons.[9]
| Substrate | Base | Zaitsev Product (%) | Hofmann Product (%) |
| 2-Bromobutane | Sodium Ethoxide | 81 | 19 |
| 2-Bromobutane | Potassium tert-Butoxide | 28 | 72 |
| 2-Bromo-2-methylbutane | Sodium Ethoxide | 71 | 29 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide | 28 | 72 |
Data compiled from various sources.
Experimental Protocols
Safety Note: Many sterically hindered bases and their precursors (e.g., n-butyllithium) are pyrophoric and/or moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.
In-situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the common laboratory-scale preparation of an LDA solution in THF.
Materials:
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.05 equivalents) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution may turn pale yellow.
-
Stir the solution at -78 °C for 15-30 minutes before use. The LDA solution is now ready for the addition of the substrate.
Kinetic Enolate Alkylation using LDA
This protocol outlines a general procedure for the alkylation of a ketone via its kinetic enolate.
Materials:
-
Ketone substrate
-
Freshly prepared LDA solution (from Protocol 4.1)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Prepare a solution of the ketone (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the ketone solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) to the ketone solution via cannula or syringe.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Dehydrohalogenation using DBU
This protocol provides a general method for an E2 elimination reaction using DBU.
Materials:
-
Alkyl halide substrate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene, THF, Acetonitrile)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equivalent) and the anhydrous solvent.
-
Add DBU (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight. A typical reaction involves the dehydroiodination of 2-iodomethyl-2,3-dihydrobenzofurans catalyzed by DBU to yield 2-methylbenzofurans.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine to remove DBU and its salt.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography. For the conversion of tosylates to alkenes, a one-pot procedure involving heating with NaI and DBU in dimethoxyethane can be employed.[11]
Applications in Drug Development and Complex Molecule Synthesis
The precise control offered by sterically hindered bases has made them invaluable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
-
Kinetic Enolate Alkylation in Steroid Synthesis: The stereoselective introduction of alkyl groups at specific positions in steroid skeletons is often achieved using LDA to form the kinetic enolate, thereby controlling the stereochemistry of the newly formed stereocenter.
-
Hofmann Elimination in Alkaloid Synthesis: The formation of specific double bond isomers in the synthesis of complex alkaloids can be directed by employing bulky bases to favor the Hofmann elimination pathway.
-
Use of LiHMDS in Large-Scale Synthesis: In the pharmaceutical industry, LiHMDS is often favored over LDA for large-scale reactions due to its greater thermal stability and the fact that hexamethyldisilazane (B44280) is less volatile and less toxic than diisopropylamine.[12] For example, LiHMDS has been used in the synthesis of intermediates for anticancer agents.[12]
-
DBU in the Synthesis of Prostaglandin (B15479496) Analogs: DBU is widely used as a mild and effective base for elimination reactions in the synthesis of prostaglandin analogs, where the preservation of sensitive functional groups is critical.
The strategic application of sterically hindered strong bases allows for the construction of complex molecular frameworks with high levels of regio- and stereocontrol, which is essential in the development of new therapeutics and the total synthesis of natural products. As our understanding of the subtle interplay between base structure, solvent, and substrate continues to grow, the utility of these remarkable reagents in organic synthesis will undoubtedly continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 4. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 5. Elimination reaction and isomerization reaction of DBU - hangdachem.com [hangdachem.com]
- 6. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkene synthesis by anti-elimination [organic-chemistry.org]
- 12. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
The Regiochemical Crossroads: A Technical Guide to Kinetic vs. Thermodynamic Control with LDA
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the ability to selectively form a specific constitutional isomer is paramount. The deprotonation of unsymmetrical ketones to form enolates stands as a classic and crucial example of this challenge. The choice between the kinetic and thermodynamic enolate dictates the regiochemical outcome of subsequent reactions, thereby influencing the very architecture of the target molecule. This technical guide provides an in-depth exploration of the core principles governing kinetic versus thermodynamic control, with a specific focus on the strategic use of Lithium Diisopropylamide (LDA) to navigate this regiochemical crossroads.
Core Principles: A Tale of Two Pathways
The formation of two different enolates from an unsymmetrical ketone is a competition between two distinct reaction pathways: the kinetically controlled pathway and the thermodynamically controlled pathway.[1]
-
Kinetic Control: This pathway is governed by the rate of the reaction. The product that is formed the fastest is the kinetic product . This typically occurs under conditions that are irreversible, such as very low temperatures and the use of a strong, non-nucleophilic base.[2] The kinetic enolate is usually the less substituted enolate, as the protons on the less hindered α-carbon are more sterically accessible and are removed more rapidly.[3]
-
Thermodynamic Control: This pathway is governed by the stability of the product. The most stable product is the thermodynamic product . These conditions allow for an equilibrium to be established, where the initial products can revert to the starting material and react again. Higher temperatures and longer reaction times favor the formation of the more stable, more substituted enolate, which benefits from the stabilizing effect of alkyl groups on the double bond.[4]
The interplay between these two pathways can be visualized using a reaction coordinate diagram.
The Role of LDA: A Chemist's Scalpel
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is exceptionally well-suited for promoting kinetically controlled reactions.[5] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl carbon.[5] Instead, it efficiently and selectively removes a proton from the most accessible α-carbon.
The key to achieving kinetic control with LDA lies in its irreversible deprotonation of the ketone at low temperatures (typically -78 °C). At this temperature, there is insufficient thermal energy for the less stable kinetic enolate to revert to the ketone and subsequently form the more stable thermodynamic enolate.[5]
Quantitative Data Presentation
The choice of reaction conditions has a dramatic and quantifiable impact on the ratio of kinetic to thermodynamic enolates. This is often determined by trapping the enolates as their more stable silyl (B83357) enol ethers and analyzing the product mixture. The following tables summarize the regiochemical outcome of the deprotonation of representative cyclic and acyclic ketones under kinetic and thermodynamic control.
Table 1: Regioselective Deprotonation of 2-Methylcyclohexanone (B44802)
| Control Type | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |
| Kinetic | LDA | THF | -78 | >99:1 |
| Thermodynamic | NaH | DME | 25 | 10:90 |
| Thermodynamic | Me3COK | Me3COH | 25 | 22:78 |
Table 2: Regioselective Deprotonation of 2-Pentanone
| Control Type | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |
| Kinetic | LDA | THF | -78 | 92:8 |
| Thermodynamic | Et3N | MeOH | 25 | 29:71 |
Detailed Experimental Protocols
The following are detailed methodologies for the selective generation and subsequent alkylation of the kinetic and thermodynamic enolates of 2-methylcyclohexanone.
Protocol 1: Kinetic Alkylation of 2-Methylcyclohexanone
This protocol details the in situ preparation of LDA followed by the kinetically controlled alkylation of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Alkylating agent (e.g., Methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.1 eq) dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Thermodynamic Alkylation of 2-Methylcyclohexanone
This protocol describes the formation of the thermodynamic enolate using a weaker base and allowing the system to reach equilibrium before alkylation.
Materials:
-
Sodium hydride (NaH), mineral oil dispersion
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
2-Methylcyclohexanone
-
Alkylating agent (e.g., Methyl iodide)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, nitrogen-purged flask, wash sodium hydride (1.2 eq) with hexanes to remove the mineral oil and suspend it in anhydrous DME.
-
Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous DME dropwise to the NaH suspension. Heat the mixture to reflux for 4 hours to allow for equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture to room temperature and add the alkylating agent (1.1 eq) dropwise.
-
Reaction and Quenching: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Mechanistic Pathways and Logical Relationships
The decision to pursue a kinetic or thermodynamic outcome is a logical process based on the desired product. The following diagram illustrates the relationship between the reaction conditions and the resulting enolate.
The mechanism of deprotonation by LDA involves a cyclic transition state, which is influenced by the steric bulk of both the base and the substrate.
Conclusion
The selective formation of either the kinetic or thermodynamic enolate is a powerful tool in the arsenal (B13267) of the synthetic chemist. By carefully controlling the reaction conditions—primarily the choice of base, temperature, and reaction time—it is possible to direct the regiochemical outcome of reactions involving unsymmetrical ketones. The use of LDA as a strong, sterically hindered base is the cornerstone of kinetically controlled enolate formation, providing a reliable method for accessing the less substituted enolate. A thorough understanding of these fundamental principles is essential for the rational design and successful execution of complex synthetic strategies in academic research, and the pharmaceutical and chemical industries.
References
Methodological & Application
In Situ Preparation of Lithium Diisopropylamide for Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in organic synthesis for deprotonation reactions, particularly the formation of kinetic enolates from carbonyl compounds.[1][2][3] Its bulky nature minimizes nucleophilic side reactions, making it a highly selective reagent.[2] While commercially available, in situ preparation of LDA immediately before use is a common and cost-effective practice in research and development settings, ensuring the use of a fresh and highly reactive reagent.[1][4] This document provides detailed application notes and standardized protocols for the in situ generation of LDA and its subsequent application in a typical enolate formation and alkylation reaction.
Introduction
The in situ preparation of LDA involves the reaction of diisopropylamine (B44863) (DIPA) with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1][5] The significant difference in pKa values between diisopropylamine (pKa ≈ 36) and butane (B89635) (pKa ≈ 50) drives the reaction to completion, leading to the rapid and quantitative formation of LDA.[1][6] This method offers several advantages, including circumventing the potential decomposition of stored LDA solutions and allowing for precise control over the stoichiometry of the base.[7]
The primary application of in situ prepared LDA is the regioselective deprotonation of carbonyl compounds to form the less substituted, or "kinetic," enolate.[1][3] This powerful intermediate can then be trapped by various electrophiles in subsequent synthetic steps, enabling the formation of new carbon-carbon bonds. This methodology is a cornerstone of modern organic synthesis, facilitating the construction of complex molecular architectures in the development of pharmaceuticals and other fine chemicals.
Quantitative Data Summary
The following tables summarize the typical stoichiometry and reaction conditions for the in situ preparation of LDA and a subsequent alkylation reaction.
Table 1: Reagents for In Situ LDA Preparation
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Typical Molar Ratio |
| Diisopropylamine (DIPA) | 101.19 | 0.722 | 1.1 - 1.2 |
| n-Butyllithium (n-BuLi) | 64.06 | Varies with solution | 1.0 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Solvent |
Table 2: Typical Reaction Parameters for In Situ LDA Generation and Use
| Step | Parameter | Value | Notes |
| LDA Formation | Temperature | -78 °C to 0 °C | Low temperature is crucial to prevent side reactions and decomposition. |
| Reaction Time | 15 - 30 minutes | The reaction is generally very fast.[6] | |
| Enolate Formation | Temperature | -78 °C | Addition of the carbonyl substrate at low temperature favors kinetic control. |
| Reaction Time | 15 - 60 minutes | Substrate dependent, but typically rapid. | |
| Electrophilic Quench | Temperature | -78 °C to rt | The reaction is often slowly warmed to ensure completion. |
| Reaction Time | 1 - 3 hours | Dependent on the electrophile's reactivity. |
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the in situ generation of a 0.5 M solution of LDA in THF.
Materials:
-
Diisopropylamine (DIPA), freshly distilled from calcium hydride.
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration).
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
Argon or nitrogen gas for inert atmosphere.
-
Schlenk flask or a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet.
-
Syringes and needles.
Procedure:
-
Assemble the reaction flask under a positive pressure of inert gas and cool it to -78 °C using a dry ice/acetone bath.
-
To the cooled flask, add anhydrous THF (e.g., 40 mL for a 0.5 M solution).
-
Slowly add diisopropylamine (1.1 equivalents, e.g., 2.9 mL, 20.8 mmol for a 20 mmol scale reaction) to the stirring THF.
-
Carefully and dropwise, add n-butyllithium (1.0 equivalent, e.g., 12.5 mL of a 1.6 M solution in hexanes, 20 mmol) to the DIPA/THF mixture via syringe. A slight exotherm may be observed. The formation of LDA is nearly instantaneous.[6]
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15-30 minutes before use. For some applications, warming the solution to 0 °C for a short period can ensure complete formation.[4][8]
Protocol 2: Formation of a Kinetic Enolate and Subsequent Alkylation
This protocol details the use of the freshly prepared LDA solution for the deprotonation of a ketone (e.g., cyclohexanone) and subsequent alkylation with an alkyl halide (e.g., methyl iodide).
Materials:
-
Freshly prepared LDA solution (from Protocol 1).
-
Cyclohexanone (B45756), freshly distilled.
-
Methyl iodide.
-
Anhydrous tetrahydrofuran (THF).
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Standard organic workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate).
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent, e.g., 1.96 g, 20 mmol) in anhydrous THF (e.g., 20 mL).
-
Cool the cyclohexanone solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.05 equivalents, e.g., 42 mL of a 0.5 M solution, 21 mmol) to the stirred cyclohexanone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.1 equivalents, e.g., 1.37 mL, 22 mmol) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup: extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-methylcyclohexanone) by flash column chromatography.
Visualizations
Caption: In situ preparation of LDA from DIPA and n-BuLi.
Caption: Workflow for enolate formation and alkylation.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scispace.com [scispace.com]
- 6. How To [chem.rochester.edu]
- 7. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Note: Protocol for LDA-Mediated Deprotonation of Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic, and sterically hindered strong base widely employed in organic synthesis for the deprotonation of carbonyl compounds to form enolates.[1][2] Its bulky nature favors the abstraction of the less sterically hindered α-proton, leading to the formation of the kinetic enolate.[3][4] This regioselectivity is crucial for controlling the outcome of subsequent alkylation or other electrophilic trapping reactions.[5][6] The reaction is typically performed at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure rapid and irreversible deprotonation, which favors the kinetic product.[7][8] Complete conversion of the ketone to its enolate is necessary to prevent side reactions, such as self-condensation.[9][10] This protocol provides a detailed procedure for the in situ preparation of LDA and its subsequent use in the deprotonation of ketones to generate lithium enolates for further synthetic transformations.
General Principles & Considerations
-
Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and all solvents and reagents must be anhydrous.
-
Inert Atmosphere: The entire procedure must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent quenching of the base and the enolate.
-
Low Temperature: The formation of the kinetic enolate is highly temperature-dependent. A temperature of -78 °C (a dry ice/acetone bath is common) is standard for both LDA formation and the subsequent deprotonation step to maximize selectivity.[3][8]
-
Order of Addition: The ketone solution is typically added slowly to the prepared LDA solution. This ensures that the ketone is always in the presence of excess base, promoting rapid and complete deprotonation and minimizing self-condensation reactions.[11]
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
This protocol details the preparation of a 0.5 M solution of LDA in THF.
Materials:
-
Diisopropylamine (B44863) (DIPA), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Two-neck round-bottom flask, stir bar, rubber septa, syringes, and needles
-
Argon or nitrogen line
-
Dry ice/acetone bath
Procedure:
-
Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum on one neck, under a positive pressure of argon or nitrogen.
-
Using a syringe, add anhydrous THF to the flask.
-
Add freshly distilled diisopropylamine (1.1 equivalents relative to the ketone) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the stirred solution. Caution: n-BuLi is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
After the addition is complete, allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15-30 minutes. A clear, pale yellow solution of LDA is now ready for use.[12][13]
Protocol 2: General Procedure for Ketone Deprotonation and Electrophilic Trapping
This protocol describes the formation of a kinetic lithium enolate and its subsequent reaction with an electrophile.
Materials:
-
Freshly prepared LDA solution (from Protocol 1)
-
Ketone substrate, dissolved in anhydrous THF
-
Electrophile (e.g., alkyl halide, aldehyde, silyl (B83357) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine and anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Cool the freshly prepared LDA solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Prepare a solution of the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise via syringe or cannula to the stirred LDA solution at -78 °C.[11]
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Add the electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for a specified time (typically 30 minutes to 2 hours, depending on the electrophile) and then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL ethyl acetate).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[11]
Data Presentation
The following table summarizes typical reaction conditions for the LDA-mediated deprotonation and alkylation of representative ketones. Yields are generally high but vary based on the specific substrate and electrophile used.
| Ketone Substrate | Electrophile | Base (Equivalents) | Temperature (°C) | Enolate Formation Time | Typical Product |
| 2-Methylcyclohexanone | Methyl Iodide | LDA (1.1) | -78 | 30-60 min | 2,6-Dimethylcyclohexanone (Kinetic Product) |
| Cyclohexanone | Benzyl Bromide | LDA (1.1) | -78 | 30-60 min | 2-Benzylcyclohexanone |
| 2-Butanone | Ethyl Iodide | LDA (1.1) | -78 | 30 min | 3-Methyl-2-pentanone (Kinetic Product) |
| Acetophenone | Trimethylsilyl Chloride (TMSCl) | LDA (1.1) | -78 to 0 | 30 min | 1-Phenyl-1-(trimethylsiloxy)ethene |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the LDA-mediated deprotonation and electrophilic trapping protocol.
Caption: Workflow for LDA preparation and subsequent ketone deprotonation.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. BJOC - Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ochemacademy.com [ochemacademy.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Generation of Kinetic Enolates from Esters using LDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of enolates is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons. The generation of kinetic enolates from esters using a strong, sterically hindered base like lithium diisopropylamide (LDA) is a powerful strategy for controlling regioselectivity in subsequent alkylation, aldol, and Claisen condensation reactions. This document provides detailed application notes and protocols for the generation and reaction of kinetic ester enolates, with a focus on reaction conditions, stereoselectivity, and quantitative outcomes.
Under kinetic control, the less substituted α-proton is abstracted due to its greater steric accessibility, leading to the formation of the less thermodynamically stable enolate.[1] LDA is the reagent of choice for this transformation due to its strong basicity (pKa of its conjugate acid, diisopropylamine (B44863), is ~36), which ensures rapid and irreversible deprotonation at low temperatures, typically -78 °C, in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[2][3] These conditions effectively prevent equilibration to the more stable thermodynamic enolate.[3]
Key Advantages of Kinetic Ester Enolate Formation with LDA:
-
Regiocontrol: Enables the selective functionalization of the less substituted α-carbon of an ester.[1]
-
Avoidance of Self-Condensation: The rapid and complete conversion of the ester to its enolate minimizes side reactions like the Claisen condensation between the enolate and the starting ester.[4]
-
Access to a Versatile Nucleophile: The resulting lithium enolate is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions.[5]
Data Presentation: Reaction Outcomes
The following tables summarize quantitative data for typical reactions involving kinetic ester enolates generated with LDA.
Table 1: Enolate Geometry of Esters with LDA in THF at -78 °C
| Ester | Enolate Geometry (trans:cis) | Reference |
| Propanoate Ester | 95:5 | [6] |
Note: For esters, the trans enolate is generally favored under kinetic control with LDA in THF.
Table 2: Diastereoselective Aldol Reactions of Lithium Enolates with Aldehydes
| Enolate Source (Ketone) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 3-Pentanone (E-enolate) | Benzaldehyde | 23:77 | 94 | [7] |
| 3-Pentanone (Z-enolate) | Benzaldehyde | 90:10 | 98 | [7] |
| Propiophenone (Z-enolate) | Benzaldehyde | >98:2 | 80 | [7] |
Note: While this data is for ketone enolates, it illustrates the general principle that Z-enolates typically lead to syn-aldol products and E-enolates favor anti-aldol products in reactions with aldehydes. Z-enolates are generally more stereoselective than E-enolates in these reactions.[7]
Experimental Protocols
Protocol 1: General Procedure for the Generation of a Kinetic Ester Enolate and Subsequent Alkylation
This protocol describes the formation of the lithium enolate of methyl phenylacetate (B1230308) and its subsequent methylation.[8]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl phenylacetate
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of methyl phenylacetate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-methylated ester.
Protocol 2: General Procedure for a Directed Aldol Reaction with a Kinetic Ester Enolate
This protocol outlines the reaction of a pre-formed ester enolate with an aldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ester (e.g., ethyl propionate)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
LDA and Enolate Formation: Follow steps 1 and 2 from Protocol 1, using the desired ester as the starting material.
-
Aldol Addition: To the solution of the lithium enolate at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup and Purification: Follow steps 4 and 5 from Protocol 1 to isolate and purify the β-hydroxy ester product.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism for the formation of a kinetic ester enolate using LDA and its subsequent reaction with an electrophile.
Experimental Workflow
Caption: A typical experimental workflow for the LDA-mediated generation and reaction of a kinetic ester enolate.
Logical Relationships: Kinetic vs. Thermodynamic Control
Caption: A diagram illustrating the conditions leading to either kinetic or thermodynamic enolate formation from an unsymmetrical ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Directed Ortho Metalation of Aromatic Compounds with LDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[1][2][3][4] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA).[1] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision.[1] This methodology offers significant advantages over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[5]
LDA is a strong, non-nucleophilic base, making it particularly suitable for the deprotonation of aromatic C-H bonds without competing nucleophilic addition to the directing group.[6] Its steric bulk can also contribute to the regioselectivity of the metalation.[7] The DoM reaction is a cornerstone in modern organic synthesis, enabling the efficient construction of polysubstituted aromatic compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
This document provides detailed application notes and protocols for the directed ortho metalation of aromatic compounds using LDA, aimed at researchers, scientists, and drug development professionals.
Mechanism of Directed Ortho Metalation
The generally accepted mechanism for directed ortho metalation involves the coordination of the lithium amide to the heteroatom of the directing metalation group (DMG).[2][5] This initial complexation brings the strong base in close proximity to the ortho proton, facilitating its abstraction and leading to the formation of a stable five- or six-membered ring-like transition state. This process, often referred to as complex-induced proximity effect (CIPE), is responsible for the high regioselectivity of the reaction.[8] The resulting aryllithium species is then trapped by an electrophile to yield the ortho-substituted product.[1][5]
Recent studies on the LDA-mediated metalation of certain substrates suggest that the reaction kinetics can be influenced by factors such as aggregation states of LDA and the formation of mixed aggregates.[9][10][11] Autocatalysis by the aryllithium product and the presence of lithium salts, such as LiCl, can also significantly accelerate the reaction.[11][12]
Diagram: General Mechanism of Directed Ortho Metalation with LDA
Caption: General mechanism of DoM with LDA.
Directing Metalation Groups (DMGs)
The choice of the directing group is crucial for a successful DoM reaction. A wide variety of functional groups containing heteroatoms such as oxygen, nitrogen, and sulfur can act as DMGs. The directing ability of these groups varies, and a general hierarchy has been established through competition experiments.[6][13]
Table 1: Common Directing Metalation Groups for DoM with LDA
| Directing Group (DMG) | Structure | Relative Directing Ability |
| O-Carbamate | -OCONR₂ | Very Strong |
| Amide | -CONR₂ | Strong |
| Sulfonamide | -SO₂NR₂ | Strong |
| Methoxy | -OCH₃ | Moderate |
| Dialkylamino | -NR₂ | Moderate |
| Halogens (F, Cl) | -F, -Cl | Weak |
Note: The relative directing ability can be influenced by the specific substrate and reaction conditions.
Diagram: Hierarchy of Directing Metalation Groups
Caption: Relative directing ability of common DMGs.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care.
-
Temperatures should be carefully controlled using a cryostat or a dry ice/acetone bath.
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of LDA from diisopropylamine (B44863) and n-butyllithium.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (e.g., 1.1 equivalents) to the cold THF via syringe.
-
While maintaining the temperature at -78 °C, add n-BuLi (1.0 equivalent) dropwise via syringe over 10 minutes.
-
After the addition is complete, warm the solution to 0 °C and stir for 30 minutes. The resulting clear to pale yellow solution of LDA is ready for use.
Protocol 2: Directed Ortho Metalation of N,N-Diethylbenzamide
This protocol details the ortho-lithiation of N,N-diethylbenzamide and subsequent quenching with an electrophile (e.g., trimethylsilyl (B98337) chloride).
Materials:
-
N,N-Diethylbenzamide
-
LDA solution in THF (prepared as in Protocol 1)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Diagram: Experimental Workflow for DoM
Caption: A typical experimental workflow for DoM.
Quantitative Data
The following tables summarize representative examples of directed ortho metalation of aromatic compounds using LDA.
Table 2: DoM of Aromatic Amides with LDA
| Substrate | Electrophile (E+) | Product | Yield (%) | Reference |
| N,N-Diethylbenzamide | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diethylbenzamide | 95 | --INVALID-LINK-- |
| N,N-Diisopropyl-2-methoxybenzamide | MeI | N,N-Diisopropyl-2-methoxy-6-methylbenzamide | 97 | --INVALID-LINK-- |
| N-Pivaloyl-o-toluidine | DMF | 2-Formyl-N-pivaloyl-o-toluidine | 85 | --INVALID-LINK-- |
Table 3: DoM of Aromatic Ethers and Carbamates with LDA
| Substrate | Electrophile (E+) | Product | Yield (%) | Reference |
| Anisole | Me₃SiCl | 2-(Trimethylsilyl)anisole | 88 | --INVALID-LINK-- |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA, then I₂ | 2-Iodo-phenyl N,N-diethylcarbamate | 92 | --INVALID-LINK-- |
| 1,3-Dimethoxybenzene | n-BuLi, then CO₂ | 2,6-Dimethoxybenzoic acid | 90 | --INVALID-LINK-- |
Note: While some examples use other organolithium bases, they are included to illustrate the scope of DoM with strong bases, with LDA being a key reagent in this class.
Applications in Drug Development
Directed ortho metalation is a valuable tool in drug discovery and development for the synthesis of complex, highly functionalized aromatic and heteroaromatic scaffolds. The ability to introduce substituents with high regiocontrol allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
For example, DoM has been employed in the synthesis of various biologically active molecules, including selective androgen receptor modulators, and key intermediates for complex natural products.[7] The combination of DoM with subsequent cross-coupling reactions (e.g., Suzuki, Negishi) further expands its synthetic utility, enabling the rapid construction of biaryl and heterobiaryl structures commonly found in pharmaceutical agents.[1][3][14]
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Verify the concentration of the n-BuLi solution by titration.
-
Increase the amount of LDA or the reaction time for metalation.
-
Consider the use of additives like TMEDA to enhance the basicity of the organolithium reagent.
-
-
Poor Regioselectivity:
-
Carefully control the reaction temperature; lower temperatures often improve selectivity.
-
The choice of base is critical; LDA's bulk can enhance selectivity.
-
If multiple directing groups are present, their relative directing abilities will determine the site of metalation.
-
-
Side Reactions:
-
For substrates with sensitive functional groups, LDA is often preferred over more nucleophilic alkyllithiums to avoid unwanted addition reactions.
-
In the case of aryl halides, benzyne (B1209423) formation can be a competing pathway at higher temperatures.[14]
-
Conclusion
Directed ortho metalation using LDA is a robust and versatile synthetic methodology for the regioselective functionalization of aromatic compounds. Its broad substrate scope, high efficiency, and compatibility with a wide range of electrophiles make it an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively utilize DoM to construct complex molecular architectures with high precision.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. BJOC - Directed aromatic functionalization [beilstein-journals.org]
- 4. Directed aromatic functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. DSpace [cora.ucc.ie]
- 8. baranlab.org [baranlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
Application Notes and Protocols: LDA in Aldol Condensation Reactions for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base widely employed in organic synthesis to facilitate carbon-carbon bond formation through aldol (B89426) condensation reactions. Its principal function is the rapid and quantitative deprotonation of carbonyl compounds, such as ketones and esters, to generate lithium enolates under kinetic control. These enolates subsequently act as nucleophiles, attacking various electrophiles, most notably aldehydes, to form β-hydroxy carbonyl compounds. The use of LDA offers significant advantages, including high yields and excellent stereocontrol, particularly in directed aldol reactions where specific enolate formation is crucial. This document provides detailed application notes, experimental protocols, and quantitative data for LDA-mediated aldol condensation reactions.
Introduction to LDA-Mediated Aldol Condensations
The aldol reaction is a fundamental C-C bond-forming reaction in organic chemistry.[1][2] When mediated by a strong, sterically hindered base like LDA, the reaction proceeds via a pre-formed lithium enolate, allowing for a "directed" aldol addition. This approach overcomes the challenges of cross-aldol reactions with traditional bases (e.g., NaOH), which can lead to a mixture of products.[3][4]
Key advantages of using LDA include:
-
Irreversible Enolate Formation: LDA's high basicity ensures complete conversion of the carbonyl compound to its enolate, preventing self-condensation of the starting material.[4]
-
Kinetic Control: Typically performed at low temperatures (-78 °C), LDA selectively deprotonates the less substituted α-carbon, forming the kinetic enolate.[4]
-
High Stereoselectivity: The geometry of the lithium enolate, in conjunction with the reaction conditions, can lead to high levels of diastereoselectivity in the aldol adduct. This can be further enhanced through the use of chiral auxiliaries.[5]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for an LDA-mediated aldol reaction involves two main stages: enolate formation and nucleophilic attack. The stereochemical outcome of the reaction can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the lithium cation, the enolate oxygen, and the aldehyde oxygen.[5]
General Mechanism
Caption: General mechanism of an LDA-mediated aldol reaction.
Diastereoselectivity and Chiral Auxiliaries
The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (Z or E). As a general rule, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products. The use of chiral auxiliaries, such as Evans oxazolidinones, allows for highly predictable and diastereoselective synthesis of specific aldol adducts. When an N-acyl oxazolidinone is deprotonated with LDA, a Z-enolate is typically formed, which then reacts with an aldehyde to give the syn-aldol product with high diastereomeric excess.[5][6]
Quantitative Data
The following tables summarize representative yields and diastereoselectivities for various LDA-mediated aldol reactions.
Table 1: Diastereoselective Aldol Reaction of Propiophenone (B1677668) with Various Aldehydes
| Aldehyde | Metal Mediator | Yield (%) | Reference |
| Benzaldehyde | ZrCl₄ | 76 | [7] |
| Benzaldehyde | InCl₃ | 53 | [7] |
| Benzaldehyde | GaCl₃ | 48 | [7] |
| Benzaldehyde | AlCl₃ | 43 | [7] |
| 4-Chlorobenzaldehyde | ZrCl₄ | 80 | [8] |
| 4-Methoxybenzaldehyde | ZrCl₄ | 75 | [8] |
| 2-Naphthaldehyde | ZrCl₄ | 72 | [8] |
Note: In these examples, the lithium enolate of propiophenone was first generated with LDA and then transmetalated.
Table 2: Asymmetric Aldol Reactions using Chiral Auxiliaries and LDA
| Carbonyl Compound | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-propionyl derivative of a cis-myrtanol-derived chiral auxiliary | Benzaldehyde | 3:1 (syn) | 70 | [9] |
| N-propionyl-(S)-4-benzyloxazolidin-2-one | Isobutyraldehyde | 12:1 (syn:syn) | High | [10] |
Experimental Protocols
General Protocol for LDA-Mediated Aldol Addition of a Ketone to an Aldehyde
This protocol provides a general method for the directed aldol reaction between a ketone and an aldehyde.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: To the lithium enolate solution at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Caption: A typical experimental workflow for an LDA-mediated aldol reaction.
Protocol for Diastereoselective Aldol Reaction using an Evans Auxiliary
This protocol is adapted for the use of an N-acyl oxazolidinone chiral auxiliary to achieve high diastereoselectivity.
Materials:
-
N-propionyl-(S)-4-benzyloxazolidin-2-one
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography
Procedure:
-
LDA Preparation: Prepare a solution of LDA (1.1 equivalents) in anhydrous THF as described in the general protocol.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl-(S)-4-benzyloxazolidin-2-one (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. To this, add the freshly prepared LDA solution via cannula. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.2 equivalents), freshly distilled, dropwise to the enolate solution at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to -20 °C over 2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Follow the extraction and purification procedure as outlined in the general protocol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[10]
Conclusion
LDA is an indispensable tool for conducting directed aldol condensation reactions, enabling the synthesis of complex β-hydroxy carbonyl compounds with high yield and stereocontrol. The protocols and data presented herein provide a foundation for researchers to effectively utilize LDA in their synthetic endeavors. Careful control of reaction conditions, particularly temperature and the order of addition, is paramount to achieving the desired outcome. Furthermore, the use of chiral auxiliaries in conjunction with LDA-mediated enolate formation offers a reliable strategy for asymmetric synthesis.
References
- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Lithium Amide Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral lithium amide bases are powerful reagents in modern asymmetric synthesis, enabling the enantioselective deprotonation of prochiral substrates to generate chiral intermediates. This methodology has found broad application in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs). The strategic use of these bases allows for the creation of stereogenic centers with high levels of enantiomeric excess (e.e.), often in a single chemical step. This document provides an overview of the applications of chiral lithium amide bases, detailed experimental protocols for key reactions, and quantitative data to aid in the selection of appropriate reagents and conditions.
Core Concepts
The fundamental principle behind the use of chiral lithium amide bases lies in their ability to selectively remove one of two enantiotopic or diastereotopic protons in a prochiral molecule. The chirality of the lithium amide, derived from a chiral amine precursor, creates a diastereomeric transition state during the deprotonation event, leading to a preference for the removal of one proton over the other. The resulting chiral enolate or carbanion can then be trapped with an electrophile to yield an enantioenriched product. The efficiency and stereoselectivity of these reactions are influenced by factors such as the structure of the chiral amide, the substrate, the solvent, temperature, and the presence of additives like lithium chloride (LiCl).
Key Applications
Chiral lithium amide bases are primarily employed in three main classes of asymmetric transformations:
-
Enantioselective Deprotonation of Prochiral Ketones: This is one of the most well-established applications, where a prochiral ketone is converted into a chiral enolate, which is then typically trapped as a silyl (B83357) enol ether.[1][2]
-
Asymmetric Rearrangement of Epoxides: Chiral lithium amides can mediate the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols.[3][4][5]
-
Enantioselective Functionalization of Arene Tricarbonyl Chromium Complexes: These bases can be used for the asymmetric deprotonation of prochiral benzylic positions in (arene)tricarbonylchromium(0) complexes, enabling the synthesis of planar chiral molecules.[6][7]
Data Presentation: Enantioselective Reactions
The following tables summarize quantitative data for the asymmetric deprotonation of a prochiral ketone and the rearrangement of a meso-epoxide using various chiral lithium amide bases.
Table 1: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone (B146137)
| Chiral Amine Precursor | Base Structure | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |
| (R)-N-(1-phenylethyl)-2,2,2-trifluoroethylamine | Li-amide | THF | -78 | 85 | 81 | [2] |
| (S)-N-(1-phenylethyl)-2,2,2-trifluoroethylamine | Li-amide | THF | -78 | 83 | 79 | [2] |
| Polymer-supported (S)-valine derivative | Polymeric Li-amide | THF | RT | 92 | 82 | [1] |
| Polymer-supported (S)-phenylalanine derivative | Polymeric Li-amide | THF | RT | 95 | 75 | [1] |
Table 2: Asymmetric Rearrangement of Cyclohexene (B86901) Oxide to (R)-2-Cyclohexen-1-ol
| Chiral Amine Precursor | Base Structure | Additive | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |
| (1R,2R)-N,N'-Bis(1-phenylethyl)-1,2-diaminoethane | bis-Li-amide | None | THF | 0 to reflux | 65 | 31 | [8] |
| (R,R)-1,2-Diphenyl-1,2-diaminoethane | bis-Li-amide | None | THF | 0 | 68 | 76 | [4] |
| (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | Li-amide | DBU | THF | 20 | 96 | 93 | [8] |
| 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | Li-amide | DBU | THF | 0 | 91 | 96 | [5] |
| (-)-N,N-Diisopinocampheylamine | Li-amide | None | THF | -78 | - | 95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Chiral Lithium Amide Base Solution
This protocol describes the in situ generation of a chiral lithium amide base from its corresponding chiral secondary amine precursor.
Materials:
-
Chiral secondary amine (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Argon or Nitrogen inert gas supply
-
Dry glassware and magnetic stirrer
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Dissolve the chiral secondary amine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) dropwise to the stirred solution via syringe.
-
After the addition is complete, stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
The resulting solution of the chiral lithium amide base is now ready for use.
Note: The concentration of the n-BuLi solution should be accurately determined by titration prior to use. A common method for the titration of amide bases involves the use of a suitable indicator like 4-phenylbenzylidene benzylamine.[10]
Protocol 2: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone
This protocol is a representative example of the asymmetric deprotonation of a prochiral ketone followed by trapping of the resulting chiral enolate as a silyl enol ether.
Materials:
-
Chiral lithium amide base solution (1.2 equiv, prepared as in Protocol 1)
-
4-tert-Butylcyclohexanone (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.5 equiv)
-
Triethylamine (B128534) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare the chiral lithium amide base solution (1.2 equiv) in anhydrous THF at -78 °C as described in Protocol 1.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of 4-tert-butylcyclohexanone to the stirred solution of the chiral lithium amide base at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (2.0 equiv) followed by TMSCl (1.5 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired silyl enol ether.
-
Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 3: Asymmetric Rearrangement of Cyclohexene Oxide
This protocol details the enantioselective rearrangement of cyclohexene oxide to the corresponding chiral allylic alcohol.
Materials:
-
Chiral lithium amide base (1.5 equiv, prepared from the corresponding diamine and 3.0 equiv of n-BuLi)
-
Cyclohexene oxide (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare the chiral lithium amide base solution (1.5 equiv) in anhydrous THF at 0 °C from the corresponding chiral diamine and n-BuLi (3.0 equiv).
-
Add cyclohexene oxide (1.0 equiv) dropwise to the stirred solution of the chiral lithium amide base at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral allylic alcohol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis of a suitable derivative (e.g., acetate (B1210297) or benzoate (B1203000) ester).
Mandatory Visualizations
References
- 1. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral lithium amide base-mediated rearrangement of meso-cyclohexene oxides: asymmetric synthesis of amino- and aziridinocyclohexenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to (R)-Cyclohex-2-Enol – Oriental Journal of Chemistry [orientjchem.org]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Crucial Role of Lithium Diisopropylamide (LDA) in the Symphony of Natural Product Total Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures found in natural products remains a cornerstone of modern organic chemistry. Among the vast toolkit of reagents available, Lithium Diisopropylamide (LDA) has emerged as an indispensable workhorse for the formation of carbon-carbon bonds, particularly through the generation of kinetic enolates. Its unique properties as a strong, sterically hindered, non-nucleophilic base allow for exquisite control over regioselectivity and stereoselectivity in intricate synthetic pathways.
This document provides detailed application notes and experimental protocols for the use of LDA in the total synthesis of several notable natural products. The quantitative data for key LDA-mediated transformations are summarized for clear comparison, and logical workflows are illustrated using diagrams.
Core Concept: Kinetic vs. Thermodynamic Enolate Formation
The power of LDA in total synthesis largely stems from its ability to selectively form the kinetic enolate of a carbonyl compound.[1][2] In an unsymmetrical ketone, for instance, there are two sets of α-protons that can be removed to form an enolate. The thermodynamic enolate is the more substituted, and therefore more stable, enolate. In contrast, the kinetic enolate is formed by removing the less sterically hindered α-proton, a process that is faster.[3][4]
Due to its bulky isopropyl groups, LDA preferentially abstracts the more accessible, less hindered proton at low temperatures (typically -78 °C), leading to the rapid and irreversible formation of the kinetic enolate.[2][3] This regioselectivity is a critical tool for directing the reactivity of complex intermediates in a predictable manner, a necessity in the lengthy and often challenging sequences of total synthesis.
Application Note 1: Ireland-Claisen Rearrangement in the Total Synthesis of (-)-Dendrobine
The total synthesis of the complex alkaloid (-)-dendrobine, accomplished by Carreira and coworkers, features a pivotal Ireland-Claisen rearrangement to construct a key C-C bond and set a crucial stereocenter. LDA is employed to generate the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate from an allylic ester, which then undergoes the[5][5]-sigmatriopic rearrangement.
Experimental Protocol: Ireland-Claisen Rearrangement
This protocol is adapted from the total synthesis of (-)-Dendrobine by Kreis and Carreira.
Reaction: An allylic ester is treated with LDA and chlorotrimethylsilane (B32843) (TMSCl) to form a silyl ketene acetal, which rearranges upon warming to a γ,δ-unsaturated carboxylic acid. Subsequent esterification with diazomethane (B1218177) affords the corresponding methyl ester.
Reagents and Conditions:
-
Starting Material: Allylic Ester (1.0 equiv)
-
Base: Lithium diisopropylamide (LDA) (1.5 equiv)
-
Silylating Agent: Chlorotrimethylsilane (TMSCl) (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Work-up: Acidic quench followed by esterification.
Detailed Procedure:
-
A solution of diisopropylamine (B44863) (1.5 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.4 equiv) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate LDA.
-
The LDA solution is re-cooled to -78 °C, and a solution of the allylic ester (1.0 equiv) in anhydrous THF is added slowly.
-
After stirring for 30 minutes at -78 °C, TMSCl (2.0 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude carboxylic acid is dissolved in a mixture of diethyl ether and methanol (B129727) and treated with a solution of diazomethane in diethyl ether until a persistent yellow color is observed.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the methyl ester.
Workflow of the LDA-mediated Ireland-Claisen Rearrangement.
Application Note 2: Dieckmann Condensation in the Total Synthesis of Fredericamycin A
The total synthesis of the potent antitumor antibiotic fredericamycin A by Boger and coworkers employs an LDA-mediated Dieckmann condensation to construct a key five-membered ring. This intramolecular cyclization of a diester is a classic example of LDA's utility in forming cyclic β-keto esters.
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from the total synthesis of Fredericamycin A by Boger and coworkers.
Reaction: An acyclic diester is treated with LDA to induce an intramolecular condensation, forming a cyclic β-keto ester.
Reagents and Conditions:
-
Starting Material: Diester (1.0 equiv)
-
Base: Lithium diisopropylamide (LDA) (1.1 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Work-up: Acidic quench.
Detailed Procedure:
-
A solution of the diester (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.1 equiv) in THF is added dropwise to the solution of the diester.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired cyclic β-keto ester.
Mechanism of the LDA-mediated Dieckmann Condensation.
Application Note 3: α-Alkylation of a Chiral Hydrazone in the Total Synthesis of (+)-Lyconadin A
In the total synthesis of the intricate Lycopodium alkaloid (+)-lyconadin A by Smith and coworkers, LDA is utilized for the α-alkylation of a chiral hydrazone. This transformation establishes a key carbon-carbon bond and sets a stereocenter early in the synthetic sequence. The use of a hydrazone as a ketone surrogate allows for clean deprotonation and subsequent alkylation.
Experimental Protocol: α-Alkylation of a Chiral Hydrazone
This protocol is a representative procedure for the α-alkylation of a hydrazone, a key transformation in the synthesis of (+)-Lyconadin A by Smith and coworkers.
Reaction: A chiral hydrazone is deprotonated with LDA to form an aza-enolate, which is then alkylated with an alkyl halide.
Reagents and Conditions:
-
Starting Material: Chiral Hydrazone (1.0 equiv)
-
Base: Lithium diisopropylamide (LDA) (1.2 equiv)
-
Alkylating Agent: Alkyl Iodide (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -78 °C to 0 °C
-
Work-up: Aqueous quench.
Detailed Procedure:
-
A solution of the chiral hydrazone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A freshly prepared solution of LDA (1.2 equiv) in THF is added dropwise.
-
The resulting solution is stirred at -78 °C for 2 hours.
-
A solution of the alkyl iodide (1.5 equiv) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then at 0 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to give the α-alkylated hydrazone.
Quantitative Data Summary
| Natural Product | Reaction Type | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| (-)-Dendrobine | Ireland-Claisen Rearrangement | Allylic Ester | γ,δ-Unsaturated Methyl Ester | 95 (two steps) | N/A |
| Fredericamycin A | Dieckmann Condensation | Acyclic Diester | Cyclic β-Keto Ester | 64-85 | N/A |
| (+)-Lyconadin A | α-Alkylation of Hydrazone | Chiral Hydrazone | α-Alkylated Hydrazone | ~70-80 (typical) | >95:5 |
Note: The yield for the α-alkylation of the hydrazone in the (+)-lyconadin A synthesis is a representative value for this type of transformation as the exact yield for this specific step was not detailed in the reviewed literature abstracts.
Conclusion
The applications of LDA in the total synthesis of natural products are vast and impactful. Its ability to predictably form kinetic enolates provides chemists with a powerful tool to control the formation of key carbon-carbon bonds with high levels of regio- and stereocontrol. The examples of (-)-dendrobine, fredericamycin A, and (+)-lyconadin A highlight the versatility of LDA in mediating diverse and crucial transformations, from sigmatropic rearrangements and intramolecular condensations to asymmetric alkylations. The detailed protocols provided herein serve as a practical guide for researchers looking to employ this essential reagent in their own synthetic endeavors. As the quest for the synthesis of increasingly complex natural products continues, the role of LDA as a foundational reagent is certain to endure.
References
Application Notes and Protocols for the Regioselective Alkylation of Unsymmetrical Ketones with Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective alkylation of unsymmetrical ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. The use of lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, allows for the selective deprotonation of unsymmetrical ketones to form specific enolates, which can then be alkylated with high regiocontrol. This document provides a detailed overview of the principles, experimental protocols, and applications of this important transformation.
The key to the regioselective alkylation of an unsymmetrical ketone lies in the controlled formation of either the kinetic or the thermodynamic enolate.[1][2]
-
Kinetic Enolate: This enolate is formed faster and results from the removal of the most accessible, least sterically hindered α-proton. Its formation is favored under irreversible conditions, typically employing a strong, bulky base like LDA at low temperatures.[3][4]
-
Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two possible enolates, usually having a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as using a weaker base, a higher temperature, or a slight excess of the ketone.[3][4]
LDA is the premier reagent for the selective formation of the kinetic enolate due to its large steric bulk and high basicity.[3] These characteristics make it highly effective at removing the less hindered proton at a rapid rate, even at very low temperatures, thus preventing equilibration to the more stable thermodynamic enolate.[3][5]
Reaction Mechanism and Regioselectivity
The regioselective alkylation of an unsymmetrical ketone, such as 2-methylcyclohexanone (B44802), is a two-step process: enolate formation and subsequent alkylation. The choice of reaction conditions for the deprotonation step dictates the final regiochemical outcome.
Kinetic vs. Thermodynamic Enolate Formation
The competition between the formation of the kinetic and thermodynamic enolates is illustrated below.
Under kinetic control (LDA, -78 °C), the less hindered proton on the methyl-bearing carbon (C6) of 2-methylcyclohexanone is rapidly removed to form the less substituted enolate. Subsequent alkylation occurs at this position.[5] Under thermodynamic control (e.g., NaH at room temperature), an equilibrium is established, favoring the more stable, more substituted enolate, which leads to alkylation at the C2 position.[4]
Quantitative Data on Regioselectivity
The regioselectivity of the alkylation of 2-methylcyclohexanone is highly dependent on the reaction conditions. The following tables summarize the approximate product distributions for the methylation and benzylation of 2-methylcyclohexanone under kinetic and thermodynamic control.
Table 1: Regioselective Methylation of 2-Methylcyclohexanone
| Conditions | Base/Solvent | Temp. (°C) | Major Product | Product Ratio (2,6- : 2,2-) | Reference |
| Kinetic | LDA / THF | -78 | 2,6-Dimethylcyclohexanone | >95 : <5 | [5] |
| Thermodynamic | NaH / THF | 25 | 2,2-Dimethylcyclohexanone | ~10 : 90 | [6] |
Table 2: Regioselective Benzylation of 2-Methylcyclohexanone
| Conditions | Base/Solvent | Temp. (°C) | Major Product | Product Ratio (2-benzyl-6-methyl- : 2-benzyl-2-methyl-) | Reference |
| Kinetic | LDA / DME | 0 | 2-Benzyl-6-methylcyclohexanone | 86-90 : 10-14 | [7] |
| Thermodynamic | NaH / DME | 25 | 2-Benzyl-2-methylcyclohexanone | ~30 : 70 | [6] |
Experimental Protocols
The following are detailed protocols for the regioselective alkylation of 2-methylcyclohexanone under kinetic and thermodynamic control, adapted from Organic Syntheses.[7]
Protocol for Kinetic Alkylation: Synthesis of 2-Benzyl-6-methylcyclohexanone
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with benzyl (B1604629) bromide.
Materials:
-
n-Butyllithium in hexanes
-
1,2-Dimethoxyethane (DME), anhydrous
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Hydrochloric acid, 1 M
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place a solution of diisopropylamine (1.1 eq) in anhydrous DME. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous DME dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: To the enolate solution, add benzyl bromide (1.0 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-benzyl-6-methylcyclohexanone. The reported yield is approximately 42-45%.[6]
Protocol for Thermodynamic Alkylation: Synthesis of 2-Benzyl-2-methylcyclohexanone
This protocol describes the formation of the thermodynamic enolate of 2-methylcyclohexanone using sodium hydride, followed by alkylation with benzyl bromide.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dimethoxyethane (DME), anhydrous
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Hydrochloric acid, 1 M
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place sodium hydride (1.1 eq, washed with anhydrous hexanes to remove mineral oil). Add anhydrous DME. To this suspension, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous DME dropwise.
-
Heat the reaction mixture to reflux and stir for 2 hours to allow for complete formation and equilibration of the sodium enolate.
-
Alkylation: Cool the reaction mixture to room temperature and add benzyl bromide (1.0 eq) dropwise. Stir the reaction mixture at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzyl-2-methylcyclohexanone.
Applications in Drug Development
The ability to selectively introduce alkyl groups at specific positions of a ketone-containing scaffold is of paramount importance in medicinal chemistry and drug development. This methodology allows for:
-
Lead Optimization: Fine-tuning the steric and electronic properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
-
Synthesis of Complex Scaffolds: Construction of intricate molecular frameworks present in many natural products and synthetic drugs. For example, the regioselective alkylation of cyclic ketones is a key step in the synthesis of steroids and alkaloids.[2]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of a molecule to understand the relationship between its structure and biological activity.
Logical Workflow
The following diagram illustrates the decision-making process for the regioselective alkylation of an unsymmetrical ketone.
Conclusion
The regioselective alkylation of unsymmetrical ketones using LDA is a powerful and versatile tool in organic synthesis. By carefully controlling the reaction conditions, chemists can selectively form either the kinetic or thermodynamic enolate, leading to the desired alkylated product with high regioselectivity. This methodology has broad applications in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of the principles outlined in these notes will enable researchers to effectively utilize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for LDA-Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base renowned for its efficacy in generating enolates from a wide array of carbonyl-containing compounds, including esters, ketones, nitriles, and amides.[1] Its substantial steric hindrance prevents it from participating in nucleophilic addition reactions, allowing for clean deprotonation at the α-carbon.[2] This characteristic makes LDA an invaluable tool in organic synthesis, particularly for intramolecular cyclization reactions, where it facilitates the formation of carbanionic intermediates that subsequently undergo ring-closing reactions. These methods are fundamental for constructing carbocyclic and heterocyclic frameworks prevalent in natural products and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for three key types of LDA-mediated cyclization reactions: the Dieckmann Condensation for 5- and 6-membered β-keto ester synthesis, the Thorpe-Ziegler Reaction for the formation of cyclic ketones from dinitriles, and the Intramolecular Alkylation of ω-Halo Ketones for the synthesis of simple carbocycles.
General Experimental Workflow
A typical workflow for conducting an LDA-mediated cyclization involves the in situ preparation of LDA, followed by the slow addition of the substrate at low temperature to form the enolate, and subsequent intramolecular reaction to form the cyclic product.
Caption: General workflow for LDA-mediated cyclization reactions.
Application Note 1: Dieckmann Condensation for β-Keto Ester Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base to yield a cyclic β-keto ester.[3][4] This reaction is highly effective for synthesizing stable 5- and 6-membered rings.[5] While traditional bases like sodium alkoxide are used, sterically hindered bases such as LDA in aprotic solvents allow for reactions at lower temperatures, minimizing side products.[1]
Reaction Mechanism
The mechanism involves the LDA-mediated deprotonation at an α-carbon to form an ester enolate. This nucleophile then attacks the second ester carbonyl group intramolecularly. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide, and a final acidic workup yields the cyclic β-keto ester.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application of Lithium Diisopropylamide (LDA) in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base that has found extensive application in organic synthesis, particularly in the creation of crucial pharmaceutical intermediates.[1][2] Its primary role is the deprotonation of carbon acids, such as ketones, esters, and amides, to generate thermodynamically or kinetically controlled enolates.[3][4][5] The sterically hindered nature of LDA allows for regioselective deprotonation, favoring the formation of the kinetic enolate from unsymmetrical ketones.[4] This reactivity is pivotal in controlling the outcome of subsequent alkylation and aldol (B89426) reactions, which are fundamental transformations in the construction of complex, stereochemically defined molecules. In the pharmaceutical industry, the precise control of stereochemistry is paramount, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. LDA, often in conjunction with chiral auxiliaries, provides a reliable method for achieving high levels of stereocontrol in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).
Diastereoselective Alkylation of N-Acyl Oxazolidinones (Evans Auxiliaries)
A prominent application of LDA in pharmaceutical intermediate synthesis is the diastereoselective alkylation of N-acyl oxazolidinones, commonly known as Evans auxiliaries.[6][7] This methodology allows for the asymmetric synthesis of α-substituted carboxylic acids, which are common structural motifs in a wide array of pharmaceuticals. The chiral auxiliary, temporarily attached to an acyl group, directs the stereochemical course of the enolate alkylation. LDA is employed to generate a conformationally rigid, chelated (Z)-enolate at low temperatures.[8] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, compelling the incoming electrophile (an alkyl halide) to approach from the less sterically hindered face.[9] This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered and reused.[9]
Logical Relationship of Reagents and Stereochemical Outcome
Caption: Logical flow of diastereoselective alkylation using an Evans auxiliary.
Application in the Synthesis of an Atorvastatin Side-Chain Precursor
LDA also plays a critical role in the synthesis of key intermediates for blockbuster drugs such as Atorvastatin, a cholesterol-lowering medication.[9][10] The synthesis of the chiral side-chain of Atorvastatin often involves a Claisen condensation reaction to form a β-keto ester.[11] In this reaction, LDA is used to generate the enolate of tert-butyl acetate, which then acts as a nucleophile, attacking an appropriate electrophile to build the carbon skeleton of the side chain. The use of a strong, non-nucleophilic base like LDA is crucial for the efficient and complete formation of the enolate, preventing self-condensation and other side reactions.[11] This step is vital for establishing the core structure of the chiral dihydroxy heptanoate (B1214049) side chain of Atorvastatin.
Experimental Workflow for Atorvastatin Intermediate Synthesis
References
- 1. The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. uwindsor.ca [uwindsor.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 9. lookchem.com [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | 125971-94-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LDA Reactions for Kinetic Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithium diisopropylamide (LDA) reactions, with a focus on achieving kinetic control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
A1: A kinetic enolate is formed through the fastest deprotonation reaction, typically by removing a proton from the less sterically hindered α-carbon. This process is favored under irreversible conditions at low temperatures. The thermodynamic enolate is the more stable enolate, which usually has a more substituted double bond. Its formation is favored under equilibrium conditions, often at higher temperatures with a weaker base, allowing for equilibration to the most stable product.
Q2: Why is -78 °C the recommended temperature for achieving kinetic control with LDA?
A2: -78 °C, the sublimation point of dry ice, is a convenient and widely used temperature for ensuring that the deprotonation reaction is rapid, quantitative, and irreversible, which are the key conditions for kinetic control.[1] At this low temperature, the energy barrier for the reverse reaction (reprotonation) is too high to be overcome, effectively "locking" the kinetically favored enolate.[2] It also minimizes side reactions, such as the decomposition of THF by LDA, which can occur at higher temperatures (around -20°C).
Q3: Can I use a commercially available LDA solution, or should I prepare it fresh?
A3: While commercially available LDA solutions are convenient, they can degrade over time, especially if not stored properly, leading to lower yields. For optimal results and reproducibility, it is often recommended to prepare LDA in situ (freshly) before use. If using a commercial solution, it is good practice to titrate it to determine its exact concentration.
Q4: What are the ideal characteristics of a base for forming a kinetic enolate?
A4: The ideal base for kinetic enolate formation is strong, sterically hindered, and non-nucleophilic.[1] Lithium diisopropylamide (LDA) is the archetypal example because its bulkiness favors the abstraction of the more accessible proton on the less substituted α-carbon, and its strength ensures a fast and irreversible deprotonation.[1]
Troubleshooting Guide
Issue 1: Low or no yield of the desired product, with recovery of starting material.
| Possible Cause | Troubleshooting Step |
| Inactive LDA | LDA is highly sensitive to air and moisture. Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Consider titrating your n-BuLi solution before preparing LDA. |
| Insufficient LDA | Ensure you are using at least 1.05-1.1 equivalents of LDA relative to your substrate. Trace amounts of water in the solvent or on the glassware will consume LDA. |
| Inadequate Reaction Time | While many deprotonations with LDA are rapid (often under 30 minutes at -78 °C), some substrates may require longer reaction times for complete enolate formation. Monitor the reaction by TLC to determine the optimal time. |
| Reaction Temperature Too Low | While -78 °C is standard, some sterically hindered substrates may require slightly higher temperatures for deprotonation to occur at a reasonable rate. Cautiously try warming the reaction to -40 °C or 0 °C after the initial addition at -78 °C. |
Issue 2: Formation of the thermodynamic product instead of the kinetic product.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can allow the kinetic enolate to equilibrate to the more stable thermodynamic enolate. Ensure the temperature is maintained at or below -78 °C throughout the deprotonation and subsequent reaction with the electrophile. |
| Use of a Protic Solvent | Protic solvents can facilitate proton exchange, leading to equilibration and the formation of the thermodynamic enolate. Ensure all solvents are anhydrous. |
| Incorrect Order of Addition | Always add the substrate to the LDA solution. Adding LDA to the substrate can create localized areas of high substrate concentration, which can lead to side reactions or equilibration.[3] |
| Presence of Excess Ketone | Using less than one equivalent of LDA can leave unreacted ketone, which can act as a proton source to equilibrate the enolate. Use a slight excess of LDA (1.05 eq). |
Issue 3: Presence of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Decomposition of LDA or Solvent | Allowing the reaction to warm too much can cause LDA to deprotonate the THF solvent. Maintain a low temperature. |
| Side Reactions of the Electrophile | The electrophile may be reacting with LDA or the enolate in unintended ways. Ensure the electrophile is added slowly at -78 °C. |
| Self-Condensation | If the enolate is not stable, it may undergo self-condensation reactions. Use the freshly formed enolate immediately in the next step. |
Data Presentation
Table 1: General Conditions for Kinetic vs. Thermodynamic Enolate Formation
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Strong, sterically hindered (e.g., LDA)[4] | Weaker, less hindered (e.g., NaH, NaOEt)[4] |
| Temperature | Low (typically -78 °C)[4] | Higher (e.g., 0 °C to room temp.)[4] |
| Solvent | Aprotic (e.g., THF) | Protic or aprotic |
| Reaction Time | Short (e.g., < 1 hour)[4] | Long (e.g., > 20 hours)[4] |
| Stoichiometry | Slight excess of base (e.g., 1.05 eq) | Catalytic or stoichiometric base |
Table 2: Influence of Temperature on Enolate Formation for 2-Methylcyclohexanone
| Base | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | -78 | >99 | <1 |
| LDA | 0 | 77 | 23 |
| NaH | 25 | 10 | 90 |
Note: The values in Table 2 are representative and can vary based on specific reaction conditions and solvent systems.
Experimental Protocols
Protocol: In Situ Preparation of LDA and Kinetic Enolate Formation
This protocol describes the preparation of LDA from diisopropylamine (B44863) and n-butyllithium (n-BuLi), followed by the formation of a kinetic enolate from an unsymmetrical ketone.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
Glassware Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
LDA Preparation:
-
Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add diisopropylamine (1.05 equivalents) to the stirred THF via syringe.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the solution. A color change to pale yellow is often observed.
-
Stir the solution at 0 °C for 15-30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the ketone solution dropwise to the stirred LDA solution at -78 °C via syringe or cannula.[3]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete formation of the kinetic enolate. The resulting enolate solution is now ready for reaction with an electrophile.
-
-
Reaction with Electrophile and Workup:
-
Add the electrophile (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C or to slowly warm to a higher temperature as required, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Visualizations
Caption: Troubleshooting workflow for low yield in kinetic LDA reactions.
Caption: Pathways for kinetic vs. thermodynamic enolate formation.
Caption: Experimental workflow for an in situ LDA reaction.
References
Navigating the Nuances of LDA Reactivity: A Technical Support Guide
Welcome to the Technical Support Center for Lithium Diisopropylamide (LDA) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of LDA, with a specific focus on the critical role of the solvent in modulating its reactivity. Here you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to enhance the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the aggregation state of LDA?
The aggregation state of Lithium Diisopropylamide (LDA) in solution is highly dependent on the solvent used. This is a critical factor as the aggregation state directly influences its reactivity.
-
In polar aprotic solvents like Tetrahydrofuran (B95107) (THF) , LDA predominantly exists as a solvated dimer.[1]
-
In nonpolar hydrocarbon solvents such as toluene (B28343) or hexane , LDA forms a temperature-dependent equilibrium of oligomers. At room temperature, trimers and tetramers are the most probable structures, while lower temperatures can lead to the formation of pentamers and higher oligomers.[1]
-
The presence of strongly coordinating additives like Hexamethylphosphoramide (HMPA) can lead to deaggregation of LDA oligomers, although in some cases it has been observed to form HMPA-solvated dimers without deaggregation.[2]
The aggregation state is a key determinant of the reaction mechanism. For instance, in some reactions, the monomer may be the reactive species, while in others, the dimer participates directly in the reaction.
Q2: My LDA reaction is sluggish in THF. What can I do to increase the reaction rate?
Several factors could contribute to a sluggish reaction in THF. Here are a few troubleshooting steps to consider:
-
Increase the Reaction Temperature: While many LDA reactions are performed at -78 °C to control selectivity, carefully increasing the temperature may enhance the reaction rate. Monitor for potential side reactions.
-
Consider a Co-solvent or Additive: The addition of a strong donor solvent or ligand can significantly accelerate LDA-mediated reactions.
-
Hexamethylphosphoramide (HMPA): HMPA is a well-known additive that can dramatically increase the rate of many organolithium reactions.[2] However, due to its carcinogenicity, it should be handled with extreme caution.
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU): DMPU is often used as a less carcinogenic substitute for HMPA. It can also promote LDA reactions, although its effect may differ from that of HMPA.[3]
-
-
Check the Quality of Your LDA: LDA solutions can degrade over time. Ensure your LDA is freshly prepared or properly stored and titrate it before use to confirm its molarity.
-
Ensure Anhydrous Conditions: LDA is a very strong base and will be quenched by any protic sources, including water. Ensure all your glassware is oven-dried and your solvents are anhydrous.
Q3: I am observing unexpected side products in my reaction. Could the solvent be the cause?
Absolutely. The solvent can influence the reaction pathway and selectivity, potentially leading to the formation of undesired side products.
-
Solvent-Dependent Mechanisms: Studies have shown that the mechanism of LDA-mediated reactions can fundamentally change with the solvent. For example, an ester enolization was found to proceed via a disolvated monomer in THF, but through a monosolvated dimer in t-BuOMe.[3][4] Such mechanistic shifts can alter the stereochemical outcome or favor alternative reaction pathways.
-
Mixed Aggregation Effects: In the presence of the lithium enolate product, mixed aggregates between LDA and the enolate can form. The reactivity of these mixed aggregates is highly sensitive to the solvent and they are often less reactive than the LDA homoaggregates, which can lead to incomplete reactions or side reactions if the starting material is left to react under different conditions.[5]
If you are encountering unexpected byproducts, consider screening other aprotic solvents or solvent mixtures to find a system that favors your desired reaction pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Inactive LDA: Degradation of the LDA solution. 2. Insufficient Deprotonation: The pKa of your substrate is too high for the reaction conditions. 3. Quenching of LDA/Enolate: Presence of moisture or other acidic protons in the reaction mixture. 4. Unfavorable Aggregation State: The solvent may be promoting a less reactive LDA aggregate. | 1. Titrate your LDA solution before use. Prepare fresh LDA if necessary. 2. Use a stronger base or add a reactivity-enhancing additive like HMPA or DMPU. [2][3] 3. Ensure all glassware is rigorously dried and solvents are anhydrous. Check for acidic functional groups on your substrate or electrophile. 4. Try a different solvent system. For example, if using a nonpolar solvent, switch to THF to favor the dimeric state.[1] |
| Poor Diastereoselectivity | 1. Incorrect Reaction Temperature: The temperature may be too high, leading to a loss of kinetic control. 2. Solvent-Mediated Transition State: The solvent can influence the geometry of the transition state. | 1. Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). 2. Screen different solvents. Ethereal solvents like THF or diethyl ether often provide different selectivity profiles than hydrocarbon solvents. |
| Reaction Fails to Initiate | 1. Insoluble Reactants: Your starting material may not be soluble in the chosen solvent at low temperatures. 2. LDA is not being formed in situ correctly. | 1. Add a co-solvent to improve solubility. For instance, if using hexane, a small amount of THF can be added. 2. When preparing LDA in situ, ensure the diisopropylamine (B44863) and n-BuLi are of high quality and that the addition is done at the correct temperature (typically 0 °C to -78 °C). [1] |
Quantitative Data on LDA Reactivity
The reactivity of LDA is profoundly influenced by the solvent system. The following table summarizes relative rate constants for the lithiation of N-cyclohexylidenecyclohexylamine in different solvent systems.
| Solvent System | Relative Rate Constant (k_rel) |
| 10.0 M THF/hexane | 1.0 |
| 0.40 M HMPA and 10.0 M THF/hexane | 1300 |
Data adapted from rate studies on the lithiation of an imine by LDA.[2]
This data clearly demonstrates the dramatic rate enhancement observed upon the addition of HMPA to a THF/hexane solvent system.
Experimental Protocols
Preparation of Lithium Diisopropylamide (LDA) in situ
This protocol provides a general method for the preparation and use of LDA for the deprotonation of a generic substrate.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Substrate to be deprotonated
-
Anhydrous reaction vessel (e.g., a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer)
Procedure:
-
Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Amine Addition: To the reaction flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents relative to the substrate) to the cooled THF via syringe.
-
LDA Formation: Slowly add n-BuLi (1.0 equivalents) dropwise to the stirred solution of diisopropylamine in THF at -78 °C. A color change to pale yellow is often observed. Stir the resulting LDA solution for 15-30 minutes at this temperature.
-
Deprotonation: Add a solution of the substrate (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the LDA solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the desired amount of time (typically 30-60 minutes). The progress of the deprotonation can be monitored by TLC or by quenching aliquots of the reaction.
-
Electrophile Addition: Once deprotonation is complete, the resulting lithium enolate can be treated with an appropriate electrophile.
Note: The choice of solvent for the substrate and electrophile should be compatible with the reaction conditions (i.e., anhydrous and aprotic).
Visualizing LDA Chemistry
The following diagrams illustrate key concepts related to the effect of solvent on LDA.
Caption: Solvent-dependent aggregation of LDA.
Caption: Simplified reaction pathways for LDA.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in LDA-mediated alkylations
Technical Support Center: LDA-Mediated Alkylations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues in LDA-mediated alkylation reactions.
Troubleshooting Guide
This section addresses specific problems that can lead to poor outcomes in your experiments.
Question: My reaction is giving a very low yield or no product at all. What are the most common causes?
Answer: Low or no yield in an LDA-mediated alkylation is a common issue that can stem from several sources. A systematic check of your reagents, conditions, and procedures is the best approach.
Potential Causes & Recommended Solutions:
-
Problems with LDA (The Base):
-
Degraded Reagents: n-Butyllithium (n-BuLi), used to prepare LDA, degrades over time. Diisopropylamine (B44863) should be dry.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity.[1] Ensure diisopropylamine is distilled from a suitable drying agent like calcium hydride (CaH₂) if its purity is questionable.[1]
-
Improper Preparation: LDA is typically prepared in situ at low temperatures (-78 °C to 0 °C) and used immediately.[2][3] Preparing it at higher temperatures or letting it stand for too long can cause it to decompose, especially in solvents like THF.[3]
-
Solution: Prepare LDA by slowly adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C and use it shortly after formation.[1][4]
-
-
Incomplete Enolate Formation:
-
Protic Impurities: The presence of water or other protic impurities in the solvent, glassware, or starting material will quench the LDA and the enolate.[4][5]
-
Solution: Use flame-dried or oven-dried glassware under an inert atmosphere (argon or nitrogen).[4] Solvents must be anhydrous.[4][6] THF, a common solvent, should be freshly distilled from a drying agent like sodium/benzophenone.
-
Insufficient Base: Using a sub-stoichiometric amount of LDA will result in incomplete conversion of the carbonyl compound to its enolate, leaving unreacted starting material that can complicate the reaction.[4][5]
-
Solution: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.[1][2]
-
-
Issues with the Alkylating Agent (Electrophile):
-
Low Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl.[6] If you are using a less reactive halide, the reaction may be too slow.
-
Solution: Switch to a more reactive alkylating agent, such as an alkyl iodide or bromide.[4][6]
-
Steric Hindrance: LDA-mediated alkylation is an SN2 reaction. Secondary and tertiary alkyl halides are poor electrophiles for this reaction and will favor elimination side reactions.[4][7]
-
Solution: Use primary, methyl, benzylic, or allylic halides to minimize elimination.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Enolate formation is typically performed at -78 °C to ensure its stability and, for unsymmetrical ketones, to favor the formation of the kinetic enolate.[4][8] Adding the electrophile at this low temperature is also crucial.
-
Solution: Maintain a low temperature (-78 °C) during LDA preparation, enolate formation, and the initial alkylation step.[4][9] The reaction can then be allowed to slowly warm to room temperature.[4]
-
Question: I am observing significant amounts of side products. What are they and how can I prevent them?
Answer: The formation of side products is a common reason for low yields of the desired alkylated product. Identifying the side product can help diagnose the underlying issue.
Common Side Products & Prevention Strategies:
| Side Product | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete enolate formation due to insufficient or degraded LDA, or the presence of protic impurities.[4] | Ensure LDA is freshly prepared and in slight excess (1.05-1.1 eq.).[1][2] Use rigorously dried glassware and anhydrous solvents.[4] |
| Di-alkylated or Poly-alkylated Products | The mono-alkylated product can be deprotonated by unreacted enolate or excess base, leading to a second alkylation. This is more common with weaker bases that don't achieve full enolate conversion.[7] | Add the carbonyl compound solution slowly to the prepared LDA solution to ensure the base is always in excess.[1] This minimizes the concentration of unreacted starting material that can act as a proton source. Ensure complete conversion to the enolate before adding the alkylating agent.[10] |
| Self-Condensation (Aldol) Product | Incomplete deprotonation leaves both the nucleophilic enolate and the electrophilic starting carbonyl in the solution, leading to self-condensation.[11] | Use a strong, non-nucleophilic base like LDA to ensure the equilibrium is shifted completely to the enolate side before adding the electrophile.[10][11] Add the ketone/ester to the LDA solution to avoid having both species present at high concentrations.[1] |
| Elimination Product (from Alkyl Halide) | The enolate or LDA can act as a base, causing elimination of the alkyl halide. This is prevalent with secondary and tertiary halides.[4] | Use primary, methyl, allylic, or benzylic halides, which are better SN2 substrates.[4] |
| O-Alkylated Product | Alkylation occurs on the oxygen atom of the enolate instead of the α-carbon. This is favored with harder electrophiles and in more polar, aprotic solvents. | C-alkylation is generally favored with lithium enolates in THF.[4] To further suppress O-alkylation, you can sometimes add a coordinating solvent like HMPA, though caution is advised due to its toxicity. |
Frequently Asked Questions (FAQs)
Q1: Why is LDA the preferred base for many alkylation reactions?
LDA (Lithium Diisopropylamide) is a strong, sterically hindered, non-nucleophilic base.[2]
-
Strong Base: With a pKa of its conjugate acid (diisopropylamine) around 36, LDA is strong enough to completely and irreversibly deprotonate carbonyl compounds (pKa ~16-20), shifting the equilibrium entirely to the enolate side.[2][9][10] This prevents side reactions like self-condensation.[11][12]
-
Sterically Hindered: Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl carbon, which can be a problem with other strong bases like organolithiums.[10][13]
-
Solubility: LDA is soluble in common ethereal solvents like THF, making it suitable for homogeneous reactions.[10]
Q2: How do I control which α-proton is removed from an unsymmetrical ketone?
You can control the regioselectivity by forming either the kinetic or thermodynamic enolate.[8]
-
Kinetic Enolate (Less Substituted): This enolate is formed faster because the corresponding α-proton is less sterically hindered.[8][9] To favor the kinetic enolate, use a strong, bulky base like LDA at a very low temperature (-78 °C) in an aprotic solvent like THF.[7][8][9] These conditions are irreversible and trap the first-formed product.
-
Thermodynamic Enolate (More Substituted): This enolate is more stable due to the greater substitution of the double bond.[8] To favor its formation, use a smaller, weaker base (like NaH or an alkoxide) at a higher temperature (e.g., room temperature) in a protic solvent if possible.[2][8] These conditions allow for equilibrium to be established, leading to the most stable product.
| Condition | Kinetic Enolate | Thermodynamic Enolate |
| Base | Strong, bulky (e.g., LDA)[8][13] | Weaker, smaller (e.g., NaH, NaOR)[2][8] |
| Temperature | Low (-78 °C)[8][9] | Higher (0 °C to 25 °C)[8] |
| Solvent | Aprotic (e.g., THF)[11] | Protic or Aprotic |
| Result | Less substituted enolate | More substituted enolate |
Q3: What are the best solvents and alkylating agents for this reaction?
-
Solvents: Anhydrous, non-hydroxylic solvents are required.[4] Tetrahydrofuran (THF) is the most common choice as it dissolves LDA well and helps stabilize the lithium enolate.[4][10] Other ethers like diethyl ether can also be used.
-
Alkylating Agents: The reaction is an SN2 process, so reactive electrophiles are necessary.[4] The best choices are methyl halides, primary alkyl halides, and activated halides like benzylic and allylic halides.[4] Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.[6]
Q4: My workup procedure seems to be causing product loss. How can I improve it?
The reaction is typically quenched by adding a proton source. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective choice.[3]
-
Quenching: Slowly add saturated aqueous NH₄Cl solution at low temperature to neutralize any remaining enolate or LDA.
-
Extraction: Extract the product into a nonpolar organic solvent like ethyl acetate (B1210297) or diethyl ether.[1]
-
Washing: Wash the combined organic layers with water and then brine to remove water-soluble byproducts like diisopropylamine and lithium salts.[1][14] If diisopropylamine is difficult to remove, a wash with dilute acid (e.g., 1M HCl) can be effective, provided your product is stable to acid.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of LDA for immediate use in a reaction.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagents: In the flask, dissolve diisopropylamine (1.1-1.2 equivalents relative to the carbonyl substrate) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Addition of n-BuLi: While stirring vigorously, slowly add n-butyllithium (1.0-1.05 equivalents) dropwise via syringe. A cloudy white precipitate may form.[4]
-
Stirring: Allow the mixture to stir at -78 °C for 15-30 minutes to ensure complete formation of LDA before proceeding with the alkylation.[1][4]
Protocol 2: General Procedure for LDA-Mediated Alkylation of a Ketone
This protocol assumes LDA has been prepared as described above.
-
Enolate Formation:
-
Prepare a solution of the ketone (1.0 equivalent) in a separate flame-dried flask with anhydrous THF under an inert atmosphere.
-
Cool the ketone solution to -78 °C.
-
Slowly add the ketone solution via cannula to the freshly prepared LDA solution at -78 °C.[1] Alternatively, the LDA solution can be added to the ketone, but adding the ketone to the LDA ensures the base is always in excess.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[4]
-
-
Alkylation:
-
Add the alkylating agent (1.1-1.2 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.[4]
-
After the addition is complete, stir the reaction at -78 °C for 2-4 hours. The optimal time will depend on the reactivity of the electrophile.[4]
-
Slowly allow the reaction to warm to room temperature and stir overnight.[4]
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.
-
Visualizations
Caption: General experimental workflow for an LDA-mediated alkylation.
Caption: Troubleshooting decision tree for low yields in LDA alkylations.
References
- 1. How To [chem.rochester.edu]
- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 3. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. depts.washington.edu [depts.washington.edu]
preventing side reactions in LDA deprotonation of aldehydes
Welcome to the technical support center for aldehyde deprotonation. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with using aldehydes as nucleophiles via enolate intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction to deprotonate an aldehyde with LDA resulting in a low yield and a complex mixture of products?
A1: Direct deprotonation of aldehydes using Lithium Diisopropylamide (LDA) is notoriously difficult and often fails due to competing side reactions that are faster than the desired deprotonation.[1] Aldehydes are highly reactive, and their carbonyl group is very electrophilic. This leads to two primary side reactions: self-condensation (an aldol (B89426) reaction between two aldehyde molecules) and nucleophilic addition of LDA to the aldehyde's carbonyl group.[2][3] These reactions often occur even at very low temperatures, such as -78 °C.[1]
Q2: What is self-condensation and why does it happen so easily with aldehydes?
A2: Self-condensation is an aldol reaction where one molecule of an aldehyde forms an enolate, which then attacks the carbonyl group of a second aldehyde molecule.[4] This process is rapid because even a small, transient amount of the aldehyde enolate is highly reactive towards the electrophilic aldehyde present in the reaction mixture.[1] The deprotonation of aldehydes with LDA is often not fast enough to prevent the newly formed enolate from reacting with the abundant starting aldehyde.[1]
Q3: Can LDA act as a nucleophile instead of a base?
A3: Yes. Although LDA is a bulky, sterically hindered base, the carbonyl group of an aldehyde is relatively unhindered and highly electrophilic.[3][5] Consequently, LDA can sometimes act as a nucleophile and add directly to the carbonyl group, leading to an undesired side product instead of the intended enolate.[2][3]
Q4: If direct deprotonation with LDA is not recommended, what are the preferred methods for using an aldehyde as a nucleophile?
A4: To circumvent the issues of self-condensation and nucleophilic addition, it is highly recommended to convert the aldehyde into a more stable "enolate equivalent" before its use in a reaction. The two most common and effective strategies are:
-
Formation of Silyl (B83357) Enol Ethers: The aldehyde is treated with a silylating agent (e.g., trimethylsilyl (B98337) chloride, TMSCl) and a non-nucleophilic amine base (e.g., triethylamine). The enolate is trapped as it forms, creating a stable silyl enol ether which can be isolated and later used in reactions (like Mukaiyama aldol additions) with a Lewis acid catalyst.[1][4]
-
Formation of Aza-enolates (from Imines): The aldehyde is first converted into an imine by reacting it with a primary amine (e.g., cyclohexylamine). This imine can then be cleanly deprotonated with LDA to form a stable lithium aza-enolate, which is less reactive and less prone to self-condensation.[1]
Q5: How can I perform a crossed aldol reaction where an aldehyde is the electrophile without it self-condensing?
A5: In a "directed aldol reaction," the key is to pre-form the enolate of the other carbonyl compound (typically a ketone) quantitatively before introducing the aldehyde.[6][7] By using a strong, non-nucleophilic base like LDA to completely convert the ketone into its lithium enolate, you create a scenario where the subsequently added aldehyde is rapidly consumed by the ketone enolate, minimizing its opportunity to self-condense.[8][9]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product; complex mixture observed. | Direct deprotonation of the aldehyde with LDA was attempted, leading to self-condensation and/or nucleophilic addition of the base.[1][2] | Do not attempt direct deprotonation. Convert the aldehyde to a more stable enolate equivalent first. Primary Recommendation: Form a silyl enol ether from the aldehyde and use it in a Lewis acid-catalyzed reaction.[1][4] Alternative: Form an aza-enolate from an imine derivative of the aldehyde.[1] |
| Aldehyde self-condensation is the major product in a crossed aldol reaction. | The aldehyde is reacting with itself before it can react with the intended ketone enolate. This occurs if the ketone enolate is not formed quantitatively before the aldehyde is added. | Ensure complete enolate formation of the ketone first. Use a full equivalent of a strong base like LDA at low temperature (-78 °C) to deprotonate the ketone completely.[7][10] Slowly add the aldehyde to the pre-formed ketone enolate solution at -78 °C. This ensures the aldehyde is the limiting reagent at any given moment and reacts preferentially with the ketone enolate.[7][11] |
| Starting materials are recovered unchanged. | The base used was not strong enough to deprotonate the carbonyl compound effectively. Weaker bases like NaOH or alkoxides only generate a small equilibrium concentration of the enolate.[10][12] | For ketones, esters, and imines, use a strong, non-nucleophilic base such as LDA or LiHMDS to ensure complete (quantitative) deprotonation.[8][10] The pKa of the base's conjugate acid should be significantly higher than that of the α-proton of the carbonyl compound. |
| O-alkylation instead of C-alkylation is observed. | This is a less common side reaction with lithium enolates but can occur. The reaction conditions can influence the ratio of C- vs. O-alkylation. | This issue is more prevalent with other counterions. Using lithium enolates (from LDA) generally favors C-alkylation. Ensure the reaction is performed in a non-polar aprotic solvent like THF. |
Data Summary for Recommended Protocols
Table 1: Comparison of Methods for Aldehyde Enolate Equivalents
| Parameter | Silyl Enol Ether Formation | Aza-Enolate (Imine) Formation | Direct Deprotonation (Not Recommended) |
| Reagents | Aldehyde, TMSCl, Et₃N | 1. Aldehyde, R-NH₂ 2. Imine, LDA | Aldehyde, LDA |
| Key Intermediate | Silyl Enol Ether | Lithium Aza-enolate | Lithium Enolate (transient, reactive) |
| Stability of Intermediate | High (can be isolated) | Moderate (stable in solution) | Very Low (highly reactive) |
| Common Side Reactions | Minimal | Minimal | Self-condensation, Nucleophilic Addition |
| Typical Reaction Temp. | 0 °C to room temperature | -78 °C to 0 °C for deprotonation | -78 °C (side reactions still occur)[1] |
| Subsequent Reaction | Lewis Acid (e.g., TiCl₄) mediated addition | Reaction with electrophile | Reaction with electrophile |
| Overall Yield | Generally Good to Excellent[1] | Generally Good | Poor to None |
Experimental Protocols
Protocol 1: Preparation of LDA (in situ)
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout.
-
Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask, followed by freshly distilled diisopropylamine (B44863) (1.1 eq).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Formation: Stir the colorless to pale yellow solution at -78 °C for 15 minutes, then warm it to 0 °C and hold for 15-20 minutes to ensure complete formation of LDA. The LDA solution is now ready for use.[7]
Protocol 2: Formation of a Silyl Enol Ether from an Aldehyde
-
Apparatus Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous diethyl ether or dichloromethane.
-
Silylating Agent: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC or GC for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction with a cold, saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude silyl enol ether can be purified by distillation under reduced pressure.
Protocol 3: Directed Aldol Reaction using a Pre-formed Ketone Enolate
-
LDA Preparation: Prepare a solution of LDA (1.05 eq) in anhydrous THF as described in Protocol 1.
-
Enolate Formation: Cool the LDA solution to -78 °C. Slowly add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 45-60 minutes to ensure complete deprotonation and formation of the lithium enolate.[7]
-
Aldol Addition: Slowly add the aldehyde (1.0 eq), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C. Maintain the low temperature as the reaction can be exothermic.[7]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the limiting reagent.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.
Visualizations
Caption: Decision workflow for using an aldehyde as a nucleophile.
Caption: Competing reaction pathways in the LDA treatment of aldehydes.
Caption: Experimental workflow for silyl enol ether formation.
References
- 1. How to control aldol reactions of aldehydes [almerja.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aldol reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from Lithium Diisopropylamide (LDA) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of products from reactions involving lithium diisopropylamide (LDA).
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching an LDA reaction?
A successful LDA reaction concludes with a critical quenching step to neutralize the highly basic environment and any remaining LDA or lithiated species. The choice of quenching agent depends on the stability of the product and the subsequent workup plan. A common and generally safe method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperatures (typically -78°C). This mild acid protonates the enolate and excess LDA, minimizing side reactions. For highly sensitive substrates, quenching with a weaker acid source like solid ammonium chloride or a minimal amount of acetic acid in an inert solvent can be employed.
Q2: How can I effectively remove the diisopropylamine (B44863) byproduct?
Diisopropylamine is a common byproduct that can complicate purification. Several methods can be employed for its removal:
-
Aqueous Acid Wash: For products stable in acidic conditions, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid) is highly effective.[1][2][3] The diisopropylamine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.
-
Copper Sulfate (B86663) Wash: For acid-sensitive products, an aqueous solution of copper(II) sulfate can be used. Diisopropylamine forms a complex with copper ions, which is then extracted into the aqueous phase.
-
Azeotropic Removal: Diisopropylamine can be removed by azeotropic distillation with solvents like toluene, particularly if high vacuum is accessible.
-
Column Chromatography: While diisopropylamine can sometimes co-elute with the desired product, careful selection of the eluent system, often with a small percentage of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the mobile phase, can improve separation.
Q3: My product is very polar. How can I purify it effectively after an LDA reaction?
Purifying polar compounds can be challenging due to their solubility in aqueous phases during workup and potential for strong interactions with silica (B1680970) gel during chromatography. Consider the following strategies:
-
Extraction with Brine: During the aqueous workup, use saturated sodium chloride (brine) solution for washes. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and promoting its partitioning into the organic phase.
-
Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel chromatography, reverse-phase chromatography (e.g., C18) is a suitable alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is particularly effective for separating highly polar compounds.
-
Salt Formation and Recrystallization: If the product has an ionizable functional group, it can be converted into a salt, which may have different solubility properties, facilitating purification by recrystallization.
Troubleshooting Guides
Difficulties during the purification of LDA reaction products are common. The following table outlines frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous workup | - Vigorous shaking of the separatory funnel.- Presence of fine solid particles.- High concentration of basic species. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite® to remove particulate matter.- If the issue persists, break the emulsion by adding a small amount of a different organic solvent with a different density. |
| Low or no product yield | - Incomplete deprotonation by LDA.- Quenching of the enolate by adventitious water.- Reaction with the electrophile at an undesired position.- Product decomposition during acidic workup. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.- Use freshly prepared or titrated LDA.- Add the substrate to the LDA solution to ensure complete deprotonation before adding the electrophile.- For acid-sensitive products, use a milder quenching agent (e.g., solid NH₄Cl) and avoid strong acidic washes. |
| Presence of unreacted starting material | - Insufficient amount of LDA.- Low reaction temperature or short reaction time for deprotonation. | - Use a slight excess of LDA (1.1-1.5 equivalents).- Allow for a sufficient reaction time for the deprotonation step, which can be monitored by TLC if a suitable staining method is available. |
| Aldol (B89426) condensation side products | - The enolate reacts with the unreacted starting material (ketone or aldehyde). | - Add the carbonyl compound slowly to the LDA solution to ensure it is fully converted to the enolate before a significant concentration can build up.- Maintain a low reaction temperature (-78°C) to minimize the rate of the aldol reaction. |
| Diisopropylamine co-eluting with the product during column chromatography | - Similar polarity of diisopropylamine and the desired product. | - Use an acidic wash to remove the majority of the diisopropylamine before chromatography.- Add a small amount of a volatile base (e.g., triethylamine or a few drops of ammonia) to the eluent to reduce tailing of the basic diisopropylamine. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa of Conjugate Acid |
| Diisopropylamine | C₆H₁₅N | 101.19 | 84 | 0.722 | ~36 |
| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | - | - | - |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol is suitable for products that are stable to mild aqueous conditions.
-
Cool the reaction mixture: Ensure the reaction mixture is maintained at the reaction temperature (e.g., -78°C).
-
Prepare the quenching solution: Have a saturated aqueous solution of ammonium chloride (NH₄Cl) ready and cooled in an ice bath.
-
Quench the reaction: Slowly add the saturated NH₄Cl solution dropwise to the stirred reaction mixture. Monitor for any exotherm and control the addition rate to maintain the low temperature. Continue adding until the reaction is no longer basic (test with pH paper on a withdrawn aqueous sample).
-
Warm to room temperature: Allow the mixture to warm to room temperature with stirring.
-
Phase separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to extract the product.
-
Wash the organic layer:
-
Wash with water (2 x volume of organic layer).
-
To remove diisopropylamine, wash with 1 M HCl (2 x volume of organic layer) if the product is acid-stable.
-
Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Products
-
Quench the reaction: At -78°C, add solid, finely powdered ammonium chloride in small portions until the reaction is neutralized.
-
Warm and extract: Allow the mixture to warm to room temperature. Add water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash gently: In a separatory funnel, gently wash the organic layer with water and then with brine. Avoid acidic washes.
-
Dry and concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Further purification to remove diisopropylamine may require chromatography or distillation.
Visualizations
Caption: A typical experimental workflow for an LDA reaction, from setup to final product purification.
Caption: A troubleshooting decision tree for common issues encountered in LDA reaction purification.
References
Technical Support Center: Safe Handling of Solid Lithium Diisopropylamide (LDA)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the pyrophoric nature of solid lithium diisopropylamide (LDA). Adherence to these protocols is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is solid Lithium Diisopropylamide (LDA) and why is it considered hazardous?
Solid Lithium Diisopropylamide (LDA) is a potent, non-nucleophilic strong base widely used in organic synthesis.[1][2] It is a white or colorless powder that is highly reactive.[3][4] The primary hazard associated with solid LDA is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air and reacts violently with water.[4][5] This reactivity makes it a significant fire and explosion risk if not handled correctly.
Q2: What are the immediate signs of a compromised container of solid LDA?
Upon receiving or before using solid LDA, visually inspect the container for any signs of compromise. These may include:
-
Discoloration of the solid material (it should be a white to pale yellow powder).
-
Evidence of powder on the exterior of the primary container or within the secondary packaging.
-
Damage to the container seals or cap.
-
Presence of pressure buildup within the container.
If any of these signs are observed, do not open the container and consult your institution's Environmental Health and Safety (EHS) office immediately.
Q3: What Personal Protective Equipment (PPE) is mandatory when working with solid LDA?
A comprehensive suite of PPE is required to mitigate the risks associated with handling solid LDA.[5][6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5][6][8] | Protects against splashes, explosions, and exothermic reactions. |
| Hand Protection | Nitrile gloves underneath neoprene or other fire-resistant gloves.[5][6] | Provides a double barrier against chemical contact and fire. |
| Body Protection | A fire-resistant lab coat (e.g., Nomex) is strongly recommended.[5][6] Avoid synthetic materials like polyester. | Protects skin from burns in case of fire. |
| Footwear | Fully enclosed, non-porous shoes. | Protects feet from spills. |
Q4: How should solid LDA be stored?
Proper storage is crucial to maintaining the stability and safety of solid LDA.[9][10][11][12]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[12]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][10][11] Recommended storage temperature is typically 2-8 °C.[11]
-
Compatibility: Store away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[9][11]
-
Container Integrity: Ensure containers are in good condition and properly sealed.[9][10]
Troubleshooting Guide
Problem: The solid LDA in the container appears discolored (dark yellow, brown, or has dark specks).
-
Possible Cause: Decomposition of the LDA, potentially due to exposure to trace amounts of air or moisture, or prolonged storage at elevated temperatures. Decomposed LDA may have reduced basicity and could pose an increased safety risk.
-
Solution:
-
Do not use the discolored LDA.
-
Consult your institution's EHS office for guidance on proper disposal of the potentially compromised reagent.
-
Problem: A small amount of solid LDA has spilled inside a glovebox.
-
Solution:
-
Ensure the glovebox atmosphere is inert.
-
Carefully collect the spilled solid using a non-sparking scoop or spatula.
-
Place the collected solid into a designated, dry, and sealable container for hazardous waste.
-
Wipe the area with a cloth lightly dampened with a high-boiling, non-reactive hydrocarbon solvent (e.g., mineral oil) to passivate any remaining residue.
-
Place the cloth in the hazardous waste container.
-
Follow your institution's procedures for hazardous waste disposal.
-
Problem: During a reaction, the addition of solid LDA results in an unexpectedly vigorous or uncontrolled exotherm.
-
Possible Causes:
-
The reaction solvent was not properly dried, leading to a violent reaction with residual water.
-
The reaction flask was not adequately cooled.
-
The rate of addition of the solid LDA was too rapid.
-
-
Solution:
-
Immediately cease the addition of LDA.
-
If safe to do so, increase the cooling to the reaction vessel.
-
Be prepared to implement emergency procedures, including alerting colleagues and having a fire extinguisher ready.
-
Once the reaction is under control, re-evaluate the experimental procedure, ensuring all solvents are scrupulously dried and the addition rate is slow and controlled.
-
Experimental Protocols
In-Situ Preparation of Lithium Diisopropylamide
This protocol describes the laboratory-scale preparation of LDA from diisopropylamine (B44863) and n-butyllithium.
Materials:
-
Diisopropylamine (freshly distilled from calcium hydride)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution)
-
Anhydrous tetrahydrofuran (B95107) (THF) (freshly distilled from sodium/benzophenone)
-
Dry, nitrogen-flushed glassware (round-bottom flask with a magnetic stir bar, dropping funnel, and septum)
Procedure:
-
Assemble the glassware and purge with dry nitrogen.
-
Via syringe, add the required volume of anhydrous THF to the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the diisopropylamine to the cold THF with stirring.
-
Slowly add the n-BuLi solution dropwise to the stirred mixture. A color change to pale yellow is often observed.[13]
-
After the addition is complete, allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
The LDA solution is now ready for use in the subsequent reaction.
Quenching and Disposal of Solid LDA
This protocol outlines the safe quenching of residual solid LDA.
Materials:
-
Methanol
-
Water
-
Anhydrous, high-boiling, non-reactive solvent (e.g., toluene)
-
Dry, nitrogen-flushed glassware (three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and condenser)
Procedure:
-
Under an inert atmosphere, suspend the solid LDA in a minimal amount of anhydrous toluene (B28343) in the reaction flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and dropwise, add isopropanol to the stirred suspension.[14] This is a highly exothermic reaction; maintain a slow addition rate to control the temperature.
-
Once the initial vigorous reaction subsides, continue to add isopropanol until no further exotherm is observed.
-
Slowly and dropwise, add a 1:1 mixture of isopropanol and methanol.
-
Finally, slowly and dropwise, add water to the reaction mixture.[15]
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.
-
Neutralize the resulting solution with a weak acid (e.g., acetic acid) before disposal as hazardous aqueous waste according to institutional guidelines.
Visualizations
Caption: A workflow for the safe handling of solid LDA.
Caption: A decision tree for responding to a solid LDA spill.
References
- 1. Page loading... [guidechem.com]
- 2. Lithium diisopropylamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. How to Handle Pyrophoric Materials at Work [cloudsds.com]
- 8. umdearborn.edu [umdearborn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. research.uga.edu [research.uga.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Stability and Storage of Commercial LDA Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of commercial Lithium Diisopropylamide (LDA) solutions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for commercial LDA solutions?
A1: Commercial LDA solutions are highly sensitive to air, moisture, and heat.[1][2] To maximize their shelf life and maintain their reactivity, they must be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2][3] The recommended storage temperature is typically between 2-8 °C in an explosion-proof refrigerator.[2] Always keep the container tightly sealed when not in use.[1][4]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8 °C (36-46 °F) | [2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [1][2][3] |
| Container | Tightly sealed original container | [1][4] |
| Light | Protect from direct sunlight | [1][3] |
| Moisture | Keep dry, avoid contact with water | [3][4] |
Q2: What are the visible signs of LDA solution degradation?
A2: A fresh, high-quality LDA solution is typically a clear, pale yellow to orange solution.[5] Signs of degradation can include a darkening of the solution to a red-brown color, the formation of a precipitate (often lithium hydride, a fine white to gray powder), or a noticeable decrease in reactivity in your experiments.[6] The presence of solid material can indicate significant decomposition.[7]
Q3: How quickly do commercial LDA solutions degrade?
A3: The rate of degradation depends heavily on storage conditions and the solvent composition. For instance, a 26 wt% solution of LDA in THF/ethyl benzene (B151609) can lose about 0.2 wt% of its activity per day when stored at room temperature.[6] Another source suggests that a 25% solution in pure THF at room temperature can lose approximately 1% of its activity daily.[5] Stability is significantly enhanced at lower temperatures and when the molar ratio of THF to LDA is controlled, ideally at or below 1:1.[8][9]
Data Presentation: LDA Degradation Rates
| LDA Concentration & Solvent | Storage Temperature | Approximate Degradation Rate | Source(s) |
| 26 wt% in THF/ethyl benzene | Room Temperature | 0.2 wt% per day | [6] |
| 25% in pure THF | Room Temperature | 1% per day | [5] |
| Solutions with THF/LDA ratio > 1 | 20.5 ± 2.5 °C | Rapid decomposition | [9] |
| Solutions with THF/LDA ratio ≤ 1 | 0 °C | Stable for at least 3 months | [8] |
Q4: What are the primary chemical pathways for LDA degradation?
A4: The main degradation pathway for LDA in solution is through β-hydride elimination, which produces lithium hydride and an imine.[6] This imine can then react with another molecule of LDA, leading to further consumption of the active base.[6] Additionally, LDA is a strong enough base to deprotonate and cleave ethereal solvents like THF, especially at temperatures above 0 °C.[10] This reaction with the solvent also contributes to the loss of LDA molarity.
Caption: Figure 2. Troubleshooting Low Reaction Yield with LDA.
Solution Steps:
-
Visual Inspection: Carefully observe the LDA solution. A dark brown color or the presence of a precipitate are strong indicators of degradation. [6]2. Titration: The most reliable way to determine the activity of your LDA solution is by titration. This will give you the exact molarity of the active base. A significant drop from the concentration stated on the label confirms degradation.
-
Use Fresh Reagent: If the solution is visibly degraded or the titrated molarity is unacceptably low, it is best to use a new, unopened bottle of LDA or to prepare it fresh. [11]4. Adjust Stoichiometry: If the titrated molarity is slightly lower than expected but the solution appears visually fine, you can adjust the volume of LDA solution used in your reaction to ensure the correct stoichiometry.
Experimental Protocols
Titration of LDA Solutions (Example using N-phenyl-p-toluamide)
This protocol provides a method to determine the molarity of LDA solutions.
Materials:
-
Anhydrous THF
-
N-phenyl-p-toluamide (dried under vacuum)
-
LDA solution (to be titrated)
-
Anhydrous quench solution (e.g., anhydrous methanol (B129727) in THF)
-
Anhydrous internal standard solution (e.g., dodecane (B42187) in THF)
-
GC or HPLC for analysis
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of N-phenyl-p-toluamide to an oven-dried flask equipped with a magnetic stir bar. Dissolve it in a known volume of anhydrous THF.
-
Reaction: Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a known volume of the LDA solution to be titrated to the stirred solution of N-phenyl-p-toluamide. The solution should turn a distinct color upon deprotonation.
-
Allow the reaction to stir at -78 °C for 15-30 minutes.
-
Quenching: Add an excess of the anhydrous quench solution to the reaction mixture.
-
Analysis: Allow the mixture to warm to room temperature. Add a known volume of the internal standard solution. Analyze the resulting mixture by GC or HPLC to determine the amount of unreacted N-phenyl-p-toluamide.
-
Calculation: The molarity of the LDA solution can be calculated based on the amount of N-phenyl-p-toluamide that was consumed in the reaction.
Disclaimer: This is a representative protocol. Always refer to established literature procedures and ensure all operations with pyrophoric and air/moisture-sensitive reagents are conducted with appropriate safety precautions and engineering controls.
References
- 1. westliberty.edu [westliberty.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 6. catsci.com [catsci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: LDA Reaction Efficiency
Welcome to the technical support center for Lithium Diisopropylamide (LDA) reactions. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: My LDA reaction is resulting in a low yield. What are the common causes and how can additives help?
A1: Low yields in LDA reactions are a frequent issue and can stem from several factors.[1] Common causes include the presence of moisture, impure reagents, incorrect stoichiometry, or suboptimal reaction temperatures.[1][2] Additives can significantly improve yields by modifying the reactivity and structure of the LDA.
-
Problem Diagnosis:
-
Incomplete Deprotonation: The substrate may not be fully deprotonated. This can happen if the LDA has degraded due to moisture or if the reaction time is too short.[2]
-
Side Reactions: The electrophile might react with LDA itself, or the enolate could participate in undesired side reactions.
-
Poor Enolate Stability: The generated enolate may be unstable under the reaction conditions, leading to decomposition.
-
LDA Aggregation: In solvents like THF, LDA exists primarily as a dimer, which is less reactive than the monomeric form.[3][4] The deaggregation of this dimer can be rate-limiting.[3][5]
-
-
How Additives Help:
-
Lithium Chloride (LiCl): Even in catalytic amounts (<1 mol%), LiCl can dramatically accelerate reactions by breaking up LDA aggregates into more reactive monomeric species.[3][6][7] This is often referred to as a "superbase" effect. The use of LiCl is crucial for reproducible results, as commercial sources of n-BuLi (used to make LDA) can have varying amounts of LiCl, leading to batch-dependent reaction rates.[6][7][8]
-
Hexamethylphosphoramide (B148902) (HMPA): HMPA is a strong coordinating agent that breaks down LDA aggregates and solvates the lithium cation, increasing the nucleophilicity of the resulting "naked" enolate.[9][10][11] This often leads to higher yields and can alter reaction pathways.[9][10] However, due to its carcinogenicity, safer alternatives are highly recommended.[12]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA can chelate the lithium ion, altering the aggregation state and reactivity of LDA. However, its effect is highly dependent on the specific substrate and reaction conditions.[13]
-
Q2: How can I improve the regioselectivity or stereoselectivity of my LDA-mediated deprotonation?
A2: Achieving high selectivity is critical. LDA is a sterically hindered base, which inherently favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon).[4][11] However, additives can further enhance this selectivity.
-
Regioselectivity (Kinetic vs. Thermodynamic Enolate):
-
To favor the kinetic enolate , use LDA in an aprotic solvent like THF at low temperatures (-78 °C) and ensure the deprotonation is fast and irreversible.[11] Additives that break up aggregates, like LiCl, can enhance the rate and ensure kinetic control.
-
The presence of HMPA can also influence the E/Z ratio of the enolate formed, which in turn affects the stereochemical outcome of subsequent reactions. For example, in some cases, HMPA favors the formation of the Z-enolate.[11]
-
-
Stereoselectivity:
-
The geometry of the enolate (E vs. Z) is crucial for the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions.
-
Additives like HMPA that solvate the lithium cation can disrupt the cyclic transition states that are often responsible for high stereoselectivity, so their use must be carefully considered. Conversely, for certain substrates, these additives are essential for achieving the desired stereoisomer.
-
Q3: I am observing significant side product formation. Which additives can suppress this?
A3: Side products can arise from various competing reaction pathways. A common issue with unsaturated esters is 1,4-conjugate addition of LDA instead of the desired α-deprotonation.[3]
-
HMPA: In the case of unsaturated esters, adding HMPA can suppress the 1,4-addition side reaction and favor the desired enolization.[3] It achieves this by altering the solvation of the LDA dimer.
-
LiCl: By accelerating the rate of the desired deprotonation, LiCl can help it outcompete slower side reactions.[6] This ensures that the substrate is quickly converted to its enolate before other pathways can occur.
Q4: What is the role of Hexamethylphosphoramide (HMPA), and are there safer alternatives?
A4: HMPA is a polar aprotic solvent that strongly coordinates to lithium cations. This deaggregates LDA and generates a more reactive, less-encumbered enolate.[9][10] While highly effective, HMPA is a known carcinogen, and its use should be avoided.[12]
-
Safer Alternatives:
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): DMPU is the most common and effective replacement for HMPA.[12] It shares similar physicochemical properties and can often be substituted directly, providing comparable results without the significant health risks.[12][14]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another potential alternative, though its effectiveness can be more substrate-dependent compared to DMPU.[14]
-
Troubleshooting Guides
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Low or No Product Yield
Your reaction results in a low yield or primarily recovered starting material.
| Potential Cause | Troubleshooting Step | Recommended Additive |
| Inactive LDA | Titrate your n-BuLi solution before preparing LDA. Prepare LDA in situ and use it immediately. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar).[2] | N/A |
| Slow Deprotonation | The deprotonation step may be the rate-limiting step.[3] | LiCl (0.5-5 mol%): Add a catalytic amount of LiCl to accelerate the reaction by promoting LDA deaggregation.[6][7] |
| Poor Enolate Reactivity | The aggregated lithium enolate is not sufficiently nucleophilic. | DMPU (1-2 equivalents): Add DMPU as a co-solvent to deaggregate the enolate and increase its reactivity.[12] |
Problem 2: Incorrect Regio- or Stereoisomer Formed
The reaction yields the wrong isomer (e.g., thermodynamic instead of kinetic enolate).
| Potential Cause | Troubleshooting Step | Recommended Additive |
| Enolate Equilibration | The initially formed kinetic enolate is equilibrating to the more stable thermodynamic isomer. This can be caused by excess ketone or prolonged reaction times at higher temperatures.[11] | N/A. Ensure ketone is added slowly to an excess of LDA at -78 °C.[4] |
| Incorrect Enolate Geometry | The transition state is not being properly controlled to favor the desired E/Z enolate. | DMPU/HMPA: The addition of a strong coordinating solvent can alter the enolate geometry. The effect is substrate-dependent and may require screening.[11] |
Quantitative Data Summary
The tables below summarize the quantitative impact of additives on LDA reaction outcomes.
Table 1: Effect of LiCl on LDA-Mediated Reaction Rates
| Substrate | Additive | Relative Rate Increase (krel) | Reference |
| Aryl Arene Ortholithiation | 0.5 mol% LiCl | Up to 70x | [6] |
| Unsaturated Ester 1,4-Addition | <1 mol% LiCl | ~70x | [3] |
Table 2: Comparison of HMPA and DMPU as Additives
| Property | HMPA | DMPU | Reference |
| Carcinogenicity | Yes | No | [12] |
| Effectiveness | May offer slightly higher yields in some cases. | Highly effective and generally comparable to HMPA. | [12][14] |
| Mechanism | Promotes reaction via monosolvated LDA monomers. | Promotes reaction via mono- and disolvated LDA monomers. | [15] |
Experimental Protocols
Protocol 1: General Procedure for an LDA-Mediated Alkylation with LiCl
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
LDA Preparation: Cool the flask to 0 °C. Add anhydrous THF (e.g., 10 mL), followed by diisopropylamine (B44863) (1.1 mmol). Slowly add n-butyllithium (1.05 mmol) dropwise. Stir the solution at 0 °C for 30 minutes to generate the LDA solution.
-
Additive Inclusion: Prepare a stock solution of LiCl in THF. Add the desired amount (e.g., 0.05 mmol, 5 mol%) of the LiCl solution to the LDA mixture and stir for 15 minutes at 0 °C.
-
Enolate Formation: Cool the LDA/LiCl solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the carbonyl substrate (1.0 mmol) in anhydrous THF via syringe. Stir for 30-60 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for a specified time (e.g., 2 hours), then warm slowly to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. How To [chem.rochester.edu]
- 3. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium diisopropylamide-mediated ortholithiations: lithium chloride catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithium diisopropylamide-mediated reactions of imines, unsaturated esters, epoxides, and aryl carbamates: influence of hexamethylphosphoramide and ethereal cosolvents on reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 12. benchchem.com [benchchem.com]
- 13. Structure and Reactivity of Lithium Diisopropylamide in the Presence of N,N,N',N'-Tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Strategies for LDA Reactions to Avoid Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on quenching strategies for Lithium Diisopropylamide (LDA) reactions, with a focus on minimizing product degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an LDA reaction?
Quenching is the process of neutralizing the highly basic LDA and any remaining reactive intermediates, such as lithium enolates, at the end of a reaction. A proper quench is crucial for isolating the desired product in high yield and purity by preventing degradation and side reactions.
Q2: What are the most common quenching agents for LDA reactions?
The choice of quenching agent is critical and depends on the stability of your product. Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): This is the most frequently recommended mild quenching agent. It is slightly acidic and effectively neutralizes the reaction mixture without causing significant changes in pH that could lead to degradation.[1][2]
-
Water (H₂O): While simple, water can be too reactive for sensitive substrates and may lead to a rapid, exothermic reaction. It is generally used with caution.
-
Weak acids (e.g., acetic acid): A solution of a weak acid in an aprotic solvent can be used for a controlled quench, especially when the product is sensitive to aqueous conditions.
-
Alcohols (e.g., methanol, ethanol): These are sometimes used, but can also participate in side reactions if not used carefully.
Q3: At what temperature should I quench my LDA reaction?
It is critical to maintain a low temperature (typically -78 °C to 0 °C) during the initial stages of quenching.[3] Adding the quenching agent at the reaction temperature helps to dissipate the heat generated from the neutralization reaction and minimizes the risk of side reactions and product degradation. The reaction mixture can then be allowed to slowly warm to room temperature.
Q4: What are the primary degradation pathways to be aware of during quenching?
Two common degradation pathways for products of LDA reactions, particularly aldol (B89426) products and molecules with newly formed stereocenters, are:
-
Epimerization: If a new stereocenter is formed at a carbon atom adjacent to a carbonyl group (the α-carbon), it can be susceptible to changes in stereochemistry under basic or even mildly acidic conditions during workup. This occurs through the reformation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[3]
-
Retro-Aldol Reaction: β-hydroxy carbonyl compounds, common products of aldol additions using LDA, can revert to their starting materials (an enolate and a carbonyl compound) under basic or heated conditions.[4][5][6] This is a reversible reaction, and improper quenching can shift the equilibrium away from the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Product Degradation During Quench: The product may be sensitive to the pH or temperature of the quenching solution. | Use a milder quenching agent like saturated aqueous ammonium chloride. Maintain a low temperature (-78°C to 0°C) throughout the quenching process.[3] |
| Retro-Aldol Reaction: The aldol adduct is reverting to starting materials. | Quench the reaction at low temperature and perform the workup quickly. Avoid prolonged exposure to basic conditions during extraction.[3] | |
| Product Solubility in Aqueous Layer: The desired product has some water solubility and is being lost during extraction. | Saturate the aqueous layer with sodium chloride (brine) to decrease its polarity and drive the organic product into the organic layer. | |
| Formation of Side Products | Epimerization: Loss of stereochemical purity at a newly formed stereocenter. | Use a buffered quench or a weak acid, such as acetic acid, in a non-aqueous solvent at low temperature to neutralize the reaction without introducing a strong base or acid. |
| Claisen Condensation (for ester enolates): Self-condensation of the ester starting material. | Ensure complete formation of the lithium enolate before adding the electrophile. Add the ester slowly to the LDA solution at low temperature.[7] | |
| Unexpected Color Change | Reaction with THF: LDA can slowly react with THF, especially at warmer temperatures, leading to the formation of colored byproducts. | This is more of a concern during the reaction itself but can be exacerbated by a prolonged or warm quench. It is generally a sign of potential side reactions. |
| Complexation of Lithium: Formation of lithium complexes with the product or byproducts. | The color change may not always indicate a problem with the desired product. Proceed with the workup and analyze the final product. | |
| Precipitate Formation | Inorganic Salts: Lithium salts and other inorganic byproducts may precipitate upon addition of the quenching solution. | These can usually be removed by filtration or by adding more water to dissolve them before extraction.[1] |
| Product Insolubility: The desired product may be insoluble in the reaction mixture after quenching. | Choose an appropriate extraction solvent in which your product is soluble. |
Quantitative Data on Quenching Strategies
| Quenching Strategy | Typical Yield | Purity | Key Considerations |
| Saturated Aqueous NH₄Cl | Generally High | Generally High | Recommended for most applications, especially for products prone to epimerization or retro-aldol reactions. |
| Acetic Acid in THF | Variable | Variable | Useful for substrates that are sensitive to water. The acidity needs to be carefully controlled. |
| Water | Can be lower | Can be lower | Risk of rapid, exothermic reaction and potential for base-catalyzed degradation. |
| Methanol/Ethanol | Variable | Variable | Can act as a nucleophile and lead to side reactions. Use with caution. |
Experimental Protocols
Protocol 1: General Quenching of an LDA Reaction with Saturated Aqueous Ammonium Chloride
This protocol is a general guideline and may need to be adapted for your specific reaction.
-
Maintain Low Temperature: Ensure the reaction mixture is maintained at the reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add saturated aqueous ammonium chloride solution dropwise via a syringe or an addition funnel. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Warm to Room Temperature: Once the addition of the quenching agent is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continued stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. Separate the organic layer.
-
Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl solution).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching of an LDA Reaction with Acetic Acid for Water-Sensitive Substrates
This protocol is suitable for reactions where the product is sensitive to water.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of glacial acetic acid (1.1 equivalents relative to LDA) in anhydrous THF.
-
Maintain Low Temperature: Cool the LDA reaction mixture to -78 °C.
-
Slow Addition: Slowly add the acetic acid/THF solution dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.
-
Warm to Room Temperature: After the addition is complete, allow the mixture to warm to room temperature.
-
Workup: Add water and an appropriate organic solvent for extraction. Proceed with washing, drying, and concentration as described in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to Monitoring LDA Reaction Progress: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, real-time reaction monitoring is crucial for optimizing processes, ensuring safety, and accelerating discovery. When dealing with highly reactive and air-sensitive reagents like Lithium Diisopropylamide (LDA), the choice of analytical technique is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common methods for monitoring the progress of LDA-mediated reactions, supported by experimental data and detailed protocols.
The enolization of carbonyl compounds using LDA is a cornerstone of modern organic synthesis. Monitoring these often rapid and low-temperature reactions presents unique challenges. While traditional methods rely on quenching aliquots for analysis, in-situ techniques provide a real-time window into the reaction dynamics, offering invaluable insights into kinetics, intermediates, and endpoint determination.
Quantitative Comparison of Monitoring Techniques
The selection of a monitoring technique for LDA reactions hinges on a balance of factors including sensitivity, specificity, quantitative accuracy, and the ability to operate under cryogenic and anaerobic conditions. Below is a summary of the performance of NMR spectroscopy compared to Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Parameter | NMR Spectroscopy | ATR-FTIR Spectroscopy | HPLC (after quenching) |
| Principle | Measures the nuclear magnetic properties of atomic nuclei, providing detailed structural information and quantification. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Separates components of a mixture based on their affinity for a stationary phase for subsequent detection. |
| Mode of Analysis | In-situ (real-time) | In-situ (real-time) | At-line/Offline (requires quenching) |
| Information Provided | Structural elucidation of reactants, intermediates, and products; quantitative concentration data. | Functional group analysis; can track disappearance of starting material and appearance of product. | Separation and quantification of all components in the quenched mixture. |
| Limit of Detection (LOD) | Generally in the mg/mL range.[1] | Varies with the compound's IR activity; can be sensitive for strong absorbers. | Generally lower, in the µg/mL to ng/mL range.[1] |
| Limit of Quantitation (LOQ) | Generally in the mg/mL range.[1] | Dependent on spectral features and chemometric models. | Generally lower, in the µg/mL to ng/mL range.[1] |
| Precision (RSD) | High, typically <1% with proper setup. | Good, but can be affected by changes in the reaction matrix. | High, typically <2% with a validated method. |
| Data Acquisition Time | Seconds to minutes per spectrum.[2] | Seconds per spectrum.[3] | Minutes per sample run (excluding quenching and sample preparation). |
| Key Advantages | - Unambiguous structural information- Primary quantitative method (qNMR)- Non-invasive and non-destructive- Can identify and quantify unknown intermediates and byproducts | - High temporal resolution- Relatively lower cost instrumentation- Robust probes for harsh reaction conditions | - High sensitivity and resolution- Well-established for purity and impurity profiling |
| Key Disadvantages | - Lower sensitivity compared to HPLC- Higher initial instrument cost- Requires deuterated solvents for locking (though No-D NMR is possible)[4] | - Provides functional group information, not full structure- Overlapping peaks can complicate analysis- Requires chemometric modeling for quantification of complex mixtures | - Indirect method requiring reaction quenching- Quenching may not be instantaneous or complete- Potential for sample degradation during workup |
Experimental Protocols
In-situ NMR Spectroscopy for Monitoring an LDA Reaction
This protocol outlines the general procedure for monitoring an LDA-mediated enolization at low temperature using in-situ NMR.
1. Equipment Setup:
-
An NMR spectrometer equipped with a flow-tube or a cryogenic probe with the capability for variable temperature control.
-
An inert atmosphere reaction setup (e.g., Schlenk line or glovebox) for reagent preparation.
-
A peristaltic pump with inert tubing (e.g., PFA) to circulate the reaction mixture through the NMR flow cell (if applicable).
2. Reagent Preparation (under inert atmosphere):
-
Prepare a solution of the carbonyl compound in an appropriate deuterated solvent (e.g., THF-d8).
-
Prepare a solution of LDA in the same deuterated solvent. The concentration of LDA can be determined beforehand using No-D NMR titration.[4]
-
Pre-cool both solutions to the desired reaction temperature (e.g., -78 °C).
3. NMR Spectrometer Preparation:
-
Cool the NMR probe to the reaction temperature.
-
Acquire a background spectrum of the deuterated solvent.
-
Optimize shimming using the solvent signals.
4. Reaction Monitoring:
-
Transfer the carbonyl compound solution to the NMR tube or reaction vessel connected to the flow system.
-
Acquire an initial spectrum of the starting material.
-
Inject the pre-cooled LDA solution into the reaction mixture.
-
Immediately start acquiring a series of 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material signals and the appearance of the enolate and product signals.
5. Data Processing:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the starting material, enolate, and product.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles.
In-situ ATR-FTIR Spectroscopy for Monitoring an LDA Reaction
This protocol describes the use of an ATR-FTIR probe for real-time monitoring of an LDA reaction.
1. Equipment Setup:
-
An FTIR spectrometer with a fiber-optic ATR probe suitable for cryogenic temperatures.[5]
-
An inert atmosphere reaction vessel (e.g., a jacketed reactor connected to a cryostat) with a port for the ATR probe.
2. Reagent Preparation:
-
Prepare solutions of the carbonyl compound and LDA in an appropriate anhydrous solvent (e.g., THF).
-
Pre-cool the reactor and the reagent solutions to the desired reaction temperature.
3. FTIR Spectrometer Preparation:
-
Insert the ATR probe into the empty, cooled reactor and acquire a background spectrum.
-
Ensure a good seal to maintain an inert atmosphere.
4. Reaction Monitoring:
-
Add the carbonyl compound solution to the reactor and begin stirring.
-
Start acquiring IR spectra to establish a baseline.
-
Inject the pre-cooled LDA solution into the reactor.
-
Continuously acquire IR spectra at a high frequency (e.g., every 30 seconds).
-
Monitor the decrease in the carbonyl stretch of the starting material and the appearance of new bands corresponding to the enolate.
5. Data Analysis:
-
Identify characteristic IR bands for the starting material and product.
-
Use chemometric software to deconvolute overlapping peaks and generate concentration profiles based on the absorbance of these bands.[6]
HPLC Analysis of a Quenched LDA Reaction
This protocol details the analysis of an LDA reaction by quenching aliquots and analyzing them via HPLC.
1. Equipment Setup:
-
A standard HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
An inert atmosphere reaction setup.
2. Reagent Preparation and Reaction:
-
Set up the LDA reaction as you would for synthesis under an inert atmosphere at the desired temperature.
3. Quenching and Sample Preparation:
-
At specified time points, withdraw an aliquot of the reaction mixture using a pre-cooled, inert syringe.
-
Immediately quench the aliquot in a pre-cooled vial containing a suitable quenching agent (e.g., saturated aqueous NH4Cl).[7]
-
Allow the quenched sample to warm to room temperature.
-
Perform a liquid-liquid extraction to isolate the organic components.
-
Dry the organic layer, evaporate the solvent, and reconstitute the residue in a known volume of the HPLC mobile phase.
4. HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the appropriate gradient or isocratic method to separate the starting material, product, and any byproducts.
-
Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for in-situ NMR monitoring and the logical flow of data analysis.
Caption: Workflow for in-situ NMR monitoring of an LDA reaction.
Caption: Logical flow from raw NMR data to actionable reaction insights.
Conclusion
For monitoring LDA reactions, NMR spectroscopy stands out for its ability to provide unambiguous structural information and direct, primary quantification in real-time. This makes it an unparalleled tool for mechanistic studies and for identifying and tracking unknown intermediates and byproducts. While it may have a higher initial cost and lower sensitivity than HPLC, the richness of the data it provides often justifies the investment for process development and optimization.
ATR-FTIR spectroscopy offers a cost-effective and robust alternative for real-time monitoring, particularly when tracking the disappearance of a starting material with a strong, unique IR absorbance. Its high temporal resolution is a significant advantage for very fast reactions. However, its reliance on functional group information and the need for chemometric modeling for quantification of complex mixtures can be limitations.
HPLC remains the gold standard for final product analysis, offering excellent sensitivity for purity and impurity profiling. As a reaction monitoring tool for LDA reactions, its reliance on quenching is a significant drawback, as it introduces potential for error and does not provide a true real-time picture of the reaction.
Ultimately, the choice of technique will depend on the specific goals of the analysis. For deep mechanistic understanding and robust kinetic modeling, in-situ NMR is the most powerful tool. For routine process monitoring where a specific functional group transformation is the primary interest, ATR-FTIR can be a practical and efficient choice. HPLC is best suited for offline analysis of quenched samples to determine final reaction outcomes and purity. In many cases, a combination of these techniques can provide the most comprehensive understanding of an LDA-mediated reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
A Researcher's Guide to Quantitative Enolate Formation: LDA vs. Alternatives
For researchers, scientists, and drug development professionals, the precise control of enolate formation is a cornerstone of stereoselective synthesis. This guide provides a quantitative comparison of Lithium Diisopropylamide (LDA) with other strong bases for enolate generation, supported by detailed experimental protocols and data analysis techniques.
The regioselective formation of enolates from unsymmetrical ketones is a critical step in many organic syntheses, dictating the outcome of subsequent alkylation, aldol, and acylation reactions. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed, thereby controlling the position of C-C bond formation. Lithium Diisopropylamide (LDA) is a widely used strong, sterically hindered base that is renowned for its ability to selectively produce the kinetic enolate. This guide delves into the quantitative aspects of enolate formation using LDA and compares its performance against other common strong bases such as Lithium Hexamethyldisilazide (LHMDS) and Potassium Hexamethyldisilazide (KHMDS).
Quantitative Comparison of Strong Bases for Enolate Formation
The regioselectivity of enolate formation is typically quantified by trapping the enolate mixture with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), to form stable silyl (B83357) enol ethers. The ratio of the resulting regioisomeric silyl enol ethers, corresponding to the kinetic and thermodynamic enolates, can then be accurately determined by analytical techniques like 1H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
Below is a compilation of quantitative data from the literature, showcasing the regioselectivity of enolate formation with different bases for various ketone substrates.
| Ketone | Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 | [1][2] |
| 2-Methylcyclohexanone | LHMDS | Toluene | -78 | - | |
| 2-Methylcyclohexanone | NaHMDS | THF | - | Monomer-based enolization | [3] |
| 2-Methyl-3-pentanone (B165389) | LiHMDS | Et3N/Toluene | - | 140:1 (E:Z) | [4] |
| 2-Methyl-3-pentanone | LiHMDS | THF | - | 1:4 (E:Z) | [4] |
| Phenylacetone | LDA | THF | -78 | - | |
| Ethyl Acetate | LDA | THF | -78 | 5:95 (cis:trans) | |
| N,N-Dimethylpropionamide | LDA | THF | -78 | >97:<3 (cis:trans) | [5] |
Note: The E/Z nomenclature for the enolates of 2-methyl-3-pentanone refers to the geometry of the enolate double bond, which is a different aspect of selectivity from the kinetic vs. thermodynamic regioselectivity. However, the data illustrates the profound effect of the reaction conditions on the stereochemical outcome. For unsymmetrical ketones like 2-methylcyclohexanone, the kinetic product is the less substituted enolate, while the thermodynamic product is the more substituted one.[1][2]
Experimental Protocols
General Procedure for Trapping Enolates as Silyl Enol Ethers
This protocol describes the formation of an enolate under kinetic control using LDA, followed by quenching with TMSCl to form the corresponding silyl enol ethers. The ratio of the regioisomers is then determined by 1H NMR spectroscopy.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Quenching: Add freshly distilled TMSCl (1.2 eq.) to the enolate solution at -78 °C. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Filter the solution and concentrate under reduced pressure. Prepare a sample of the crude product for 1H NMR analysis by dissolving a known amount of the residue and a known amount of an internal standard in CDCl3.
Quantitative 1H NMR Analysis
-
Sample Preparation: Accurately weigh the crude silyl enol ether product and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a sharp singlet that does not overlap with the signals of the silyl enol ether isomers. Dissolve the mixture in CDCl3.
-
NMR Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure accurate integration. A relaxation delay of 30 seconds is generally recommended for quantitative analysis.
-
Data Analysis: Integrate the characteristic olefinic proton signals of the kinetic and thermodynamic silyl enol ether isomers and the signal of the internal standard. The ratio of the integrals of the olefinic protons will give the ratio of the kinetic to thermodynamic enolates. The concentration of each isomer can be calculated relative to the known concentration of the internal standard.
In-situ FTIR Monitoring of Enolate Formation
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.[6][7][8][9] For enolate formation, this technique can track the disappearance of the ketone's carbonyl stretch and the appearance of the enolate's C=C stretch.
Experimental Setup:
-
A reaction vessel equipped with an in-situ FTIR probe (e.g., a diamond ATR probe).
-
A system for maintaining a low temperature (e.g., a cryostat).
-
Software for real-time data acquisition and analysis.
Procedure:
-
Set up the reaction vessel with the in-situ FTIR probe and cool it to the desired temperature (e.g., -78 °C).
-
Add the anhydrous solvent (e.g., THF) and acquire a background spectrum.
-
Add the ketone and acquire a spectrum to identify the carbonyl stretching frequency (typically around 1715 cm-1).
-
Add the strong base (e.g., LDA) and begin continuous monitoring of the IR spectrum.
-
Observe the decrease in the intensity of the ketone's carbonyl peak and the simultaneous increase in the intensity of a new peak corresponding to the enolate's C=C stretching frequency (typically in the range of 1550-1650 cm-1).
-
The reaction is complete when the ketone's carbonyl peak has disappeared. The kinetic profile of the reaction can be generated by plotting the absorbance of the reactant and product peaks over time.
Visualizing the Process
Experimental Workflow for Quantitative Enolate Analysis
Caption: Workflow for quantitative analysis of enolate formation.
Mechanism of Kinetic vs. Thermodynamic Enolate Formation
Caption: Control of enolate formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
lithium diisopropylamide versus potassium diisopropylamide (KDA)
An objective comparison of the performance and applications of Lithium Diisopropylamide (LDA) and Potassium Diisopropylamide (KDA) is essential for researchers in organic synthesis. Both are potent, non-nucleophilic, sterically hindered bases, yet their distinct properties, dictated by the lithium versus potassium counterion, lead to significant differences in reactivity, selectivity, and handling. This guide provides a data-driven comparison to aid in the selection of the appropriate reagent for specific synthetic transformations.
Physical and Chemical Properties
The fundamental differences between LDA and KDA stem from the nature of the alkali metal cation. The smaller, more Lewis acidic Li⁺ ion forms a more covalent and tighter bond with the amide nitrogen, leading to greater aggregation in solution. In contrast, the larger, more electropositive K⁺ ion results in a more ionic K-N bond, rendering the diisopropylamide anion more "naked" and consequently more basic and reactive.
| Property | Lithium Diisopropylamide (LDA) | Potassium Diisopropylamide (KDA) |
| Chemical Formula | LiN(C₃H₇)₂ | KN(C₃H₇)₂ |
| Molar Mass | 107.12 g/mol | 124.22 g/mol |
| pKa of Conjugate Acid | ~36 (in THF) | ~36 (in THF) |
| Appearance | Colorless solid, typically used in solution | Solid, often used in solution or as a slurry |
| Solubility | Soluble in THF, ether, and non-polar organic solvents | Poorly soluble in hydrocarbon solvents unless a solubilizing agent like TMEDA is used. |
| Aggregation in Solution | Predominantly a disolvated dimer in THF; forms higher-order oligomers in non-polar solvents. | Less prone to forming large aggregates compared to LDA. Can exist as a discrete dimer in the presence of TMEDA. |
| Thermal Stability | Solutions in THF are not stable above 0°C and can undergo β-hydride elimination. | Generally less stable than LDA, requiring careful handling and storage at low temperatures. |
Performance Comparison in Key Organic Reactions
The choice between LDA and KDA significantly impacts the outcome of various synthetic transformations, including enolate formation, metalation, and alkylation reactions.
Enolate Formation and Regioselectivity
In the deprotonation of unsymmetrical ketones, the regiochemical outcome is determined by whether the reaction is under kinetic or thermodynamic control.
-
Lithium Diisopropylamide (LDA) is the archetypal base for generating the kinetic enolate . Its steric bulk favors the abstraction of the less hindered α-proton, and the reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like THF to ensure the deprotonation is rapid and irreversible. These conditions prevent the equilibration to the more stable thermodynamic enolate.
-
Potassium Diisopropylamide (KDA) , being more reactive, can also be used for enolate formation. While it is also a bulky base, the increased reactivity due to the more "naked" anion can sometimes lead to different selectivity profiles or faster reaction rates at low temperatures. The potassium counterion generally favors the formation of the thermodynamic product when equilibration is possible.
Caption: Regioselective enolate formation.
Reaction Yields in Metalation Reactions
KDA's enhanced reactivity makes it particularly effective for the deprotonation of less acidic protons, such as those on aromatic and heteroaromatic rings in directed ortho-metalation (DoM) and at benzylic positions in lateral metalation.
| Substrate | Base/Conditions | Electrophile | Product | Yield (%) |
| Benzothiazole | KDA/TMEDA, -78°C, 0.18s | Adamantanone | 2-(Adamantan-2-yl)benzothiazol-2-ol | 77 |
| 3-Methoxybenzonitrile | KDA/TMEDA, -78°C, 0.18s | Pivaldehyde | 2-(1-Hydroxy-2,2-dimethylpropyl)-3-methoxybenzonitrile | 88 |
| Toluene | KDA/TMEDA, 25°C, 24s | Adamantanone | 1-(Adamantan-2-yl)-1-phenylethan-1-ol | 69 |
| p-Xylene | KDA/TMEDA, 25°C, 24s | Dodecyl iodide | 1-Dodecyl-4-methylbenzene | 96 |
| N,N-Diisopropyl-2-methylbenzamide | KDA/TMEDA, -40°C, 24s | Dodecyl iodide | N,N-Diisopropyl-2-(tridecyl)benzamide | 93 |
TMEDA = N,N,N',N'-tetramethylethylenediamine
While direct comparative yield data with LDA under identical conditions is scarce in the literature, KDA's ability to effect rapid metalations at both low and ambient temperatures with high yields demonstrates its synthetic utility for challenging substrates.
Caption: Generalized directed ortho-metalation pathway.
Experimental Protocols
Proper handling and reaction setup are critical for the successful use of both LDA and KDA, which are highly reactive and sensitive to moisture and air.
General Experimental Workflow
Caption: Typical experimental workflow for deprotonation.
Protocol 1: In Situ Preparation of LDA and Alkylation of a Ketone
This protocol describes the generation of a kinetic lithium enolate using LDA followed by alkylation.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Re-cool the LDA solution to -78 °C.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Metalation of an Aromatic Compound using KDA in Flow
This protocol is adapted from a literature procedure for the rapid metalation of heteroaromatics.
Materials:
-
Lithium-salt-free KDA/TMEDA complex in hexane (B92381) (0.6 M solution)
-
Aromatic/heteroaromatic substrate (e.g., benzothiazole) in anhydrous hexane
-
Electrophile (e.g., adamantanone) in anhydrous THF
-
Commercial flow chemistry setup
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up the flow reactor system with two inlet pumps and a temperature-controlled reactor coil (e.g., cooled to -78 °C).
-
Pump a solution of the KDA/TMEDA complex and a solution of the substrate in hexane through separate inlets to a T-mixer.
-
Allow the combined stream to pass through the cooled reactor coil with a residence time calculated based on the flow rate and reactor volume (e.g., 0.18 seconds).
-
The output from the reactor, containing the potassium organometallic intermediate, is collected in a flask containing a solution of the electrophile in THF at -78 °C under an argon atmosphere.
-
After the addition is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup and extraction to isolate the functionalized product.
Summary and Conclusion
The choice between LDA and KDA is dictated by the specific requirements of the synthetic transformation.
-
Lithium Diisopropylamide (LDA) remains the reagent of choice for achieving high regioselectivity for the kinetic enolate of ketones and other carbonyl compounds. Its well-understood aggregation and the coordinating nature of the lithium cation provide a high degree of control, albeit with generally lower reactivity than KDA.
-
Potassium Diisopropylamide (KDA) is a more powerful base, offering enhanced reactivity for the deprotonation of weakly acidic C-H bonds. This makes it highly effective for challenging metalations of (hetero)arenes and for reactions requiring very short residence times, as demonstrated in flow chemistry applications. Its higher reactivity, however, may lead to lower selectivity in certain cases and requires careful control of reaction conditions.
For researchers, LDA provides a reliable method for controlled, selective deprotonations, particularly in the context of kinetic enolate formation. When faced with less acidic substrates or when seeking to accelerate reaction rates, KDA presents a powerful, albeit more reactive, alternative.
A Comparative Guide to the Kinetic Studies of LDA-Mediated Deprotonation Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of deprotonation reactions mediated by lithium diisopropylamide (LDA) and its common alternatives. The content is designed to assist researchers in understanding the factors that influence the rates of these reactions and in selecting the most appropriate base and experimental conditions for their specific synthetic needs.
Introduction to Strong Amide Bases in Organic Synthesis
Strong, non-nucleophilic bases are indispensable tools in modern organic synthesis for the selective deprotonation of weakly acidic C-H bonds, leading to the formation of carbanions, most notably enolates. Lithium diisopropylamide (LDA) is arguably the most well-known and widely used of these bases due to its strong basicity, steric hindrance, and solubility in common ethereal solvents.[1][2] However, other commercially available amide bases, such as lithium hexamethyldisilazide (LiHMDS) and potassium hexamethyldisilazide (KHMDS), offer distinct reactivity profiles and are often used as alternatives to LDA.[3][4] The choice of base can significantly impact the rate, regioselectivity (kinetic vs. thermodynamic control), and stereoselectivity of a deprotonation reaction.[1][5]
The kinetics of deprotonation by these strong amide bases are complex and highly sensitive to a variety of factors, including the structure of the substrate, the solvent, the temperature, and the aggregation state of the base itself.[3] Understanding these nuances is critical for reaction optimization and mechanistic elucidation.
Comparative Kinetic Data
Obtaining a direct, quantitative comparison of the deprotonation rates of LDA, LiHMDS, and KHMDS is challenging due to the profound influence of reaction conditions on their reactivity. The rates are not only dependent on the intrinsic basicity of the amide but also heavily influenced by the aggregation state (monomer, dimer, or higher-order aggregates) of the base in solution, which is in turn dictated by the solvent and the presence of coordinating ligands.[3]
| Base | Common Substrates | Typical Solvents | Key Kinetic Characteristics and Relative Reactivity |
| LDA | Ketones, Esters, Aldehydes, Nitriles | THF, Diethyl ether | High reactivity , often forming the kinetic enolate due to its steric bulk and the irreversibility of deprotonation at low temperatures (-78 °C).[1][2] The reaction rate is highly dependent on the degree of solvation and aggregation of LDA dimers.[3] |
| LiHMDS | Ketones, Esters, Amides | THF, Toluene, Triethylamine | Generally considered less reactive than LDA under identical conditions, though this can be solvent-dependent.[3] Its greater steric bulk can lead to higher selectivity. The enolization rates are significantly influenced by the solvent and can be accelerated by the addition of amines like triethylamine.[4] |
| KHMDS | Ketones, Esters, Amides | THF, Toluene | Often exhibits higher reactivity than its lithium counterparts (LDA and LiHMDS) , which is attributed to the more ionic character of the K-N bond, leading to a more "naked" and reactive amide anion.[3] |
Note: The relative rates can be dramatically altered by the specific substrate and the presence of additives. For instance, in some cases, LiHMDS can be more reactive than LDA, particularly in the presence of certain co-solvents.[3]
Experimental Protocols for Measuring Deprotonation Rates
The deprotonation reactions involving strong amide bases are typically very fast, often occurring on the millisecond to second timescale. Therefore, specialized techniques are required to measure their kinetics accurately. The two most common methods are stopped-flow and quench-flow techniques.
1. Stopped-Flow Spectroscopy
This technique is suitable for reactions that exhibit a change in a spectroscopic property, such as UV-Vis absorbance or infrared (IR) absorption, upon reaction.[6][7][8]
-
Apparatus: A stopped-flow instrument rapidly mixes two solutions (the substrate and the base) and then injects the mixture into an observation cell. The flow is then abruptly stopped, and the spectroscopic change is monitored over time.[6]
-
Methodology:
-
Solutions of the substrate and the base (e.g., LDA in THF) are prepared at the desired concentrations and thermostated to the reaction temperature (e.g., -78 °C).
-
The syringes of the stopped-flow instrument are loaded with the reactant solutions under an inert atmosphere.
-
The solutions are rapidly mixed, and the reaction is initiated.
-
The change in absorbance at a specific wavelength (e.g., the disappearance of the carbonyl stretch of a ketone in the IR spectrum) is recorded as a function of time.[7][8]
-
The resulting kinetic trace is then fitted to an appropriate rate law to determine the rate constant.
-
2. Quench-Flow Technique
This method is used when the reaction does not have a convenient spectroscopic handle. It involves stopping the reaction at various time points by adding a quenching reagent and then analyzing the product mixture.[9][10]
-
Apparatus: A quench-flow apparatus allows for the rapid mixing of reactants, which then flow through a "delay line" for a specific amount of time before being mixed with a quenching solution.[9][10]
-
Methodology:
-
Prepare and thermostat the solutions of the substrate and the base.
-
Load the reactant syringes and a third syringe with a quenching reagent (e.g., a protic acid like acetic acid).
-
Initiate the reaction by mixing the substrate and the base.
-
The reaction mixture travels through a delay line of a specific length, which determines the reaction time.
-
At the end of the delay line, the reaction is quenched by mixing with the quenching solution.
-
This process is repeated with different delay line lengths (or flow rates) to obtain samples at various reaction times.
-
The quenched samples are then analyzed by a suitable analytical method (e.g., GC, HPLC, or NMR) to determine the concentration of the product at each time point.
-
A plot of product concentration versus time is constructed to determine the initial rate and the rate constant.
-
Mandatory Visualizations
Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of ketone deprotonation is a classic example of kinetic versus thermodynamic control. LDA, being a bulky and strong base, typically removes the less sterically hindered proton to form the kinetic enolate, especially at low temperatures where the deprotonation is irreversible. Weaker bases or higher temperatures can allow for equilibration to the more stable, more substituted thermodynamic enolate.
Caption: Logical relationship of kinetic versus thermodynamic enolate formation.
Experimental Workflow for Quench-Flow Kinetic Analysis
The following diagram illustrates the typical workflow for determining the rate of a deprotonation reaction using the quench-flow technique.
Caption: Workflow for a quench-flow kinetic experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.williams.edu [web.williams.edu]
- 7. pepolska.pl [pepolska.pl]
- 8. [PDF] A stopped-flow apparatus for infrared spectroscopy of aqueous solutions. | Semantic Scholar [semanticscholar.org]
- 9. biochem.du.ac.in [biochem.du.ac.in]
- 10. Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of LDA-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a cornerstone non-nucleophilic strong base in organic synthesis, renowned for its ability to generate specific enolates from carbonyl compounds. The stereochemical outcome of reactions involving these LDA-generated enolates is of paramount importance, particularly in the synthesis of complex chiral molecules and active pharmaceutical ingredients. This guide provides an objective comparison of the stereoselectivity achieved in LDA-based reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reaction design and optimization.
Regioselectivity: Kinetic vs. Thermodynamic Enolate Formation
A foundational aspect of stereochemical control in LDA-based reactions is the selective formation of the kinetic enolate. Due to its significant steric bulk, LDA preferentially abstracts a proton from the less sterically hindered α-carbon of an unsymmetrical ketone.[1] This process is typically performed at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable, more substituted thermodynamic enolate.[1]
Comparison of Bases for Enolate Formation:
| Base | Key Characteristics | Typical Product | Conditions |
| LDA | Strong, sterically hindered | Kinetic Enolate | Low temp. (-78 °C), aprotic solvent (e.g., THF) |
| NaH | Strong, non-hindered | Thermodynamic Enolate | Higher temp. (e.g., room temp.), long reaction times |
| NaOMe/NaOMe | Weaker, non-hindered | Thermodynamic Enolate | Higher temp., equilibrium conditions |
| LiHMDS/NaHMDS/KHMDS | Strong, sterically hindered | Kinetic Enolate | Similar to LDA, can offer different E/Z selectivity |
Experimental Protocol: Regioselective Alkylation of 2-Methylcyclohexanone (B44802) (Kinetic Control)
This protocol details the selective formation of the kinetic enolate of 2-methylcyclohexanone and its subsequent alkylation.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Benzyl (B1604629) bromide
-
Dilute HCl, Pentane, MgSO₄
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature. Stir the solution for 15 minutes at 0 °C and then re-cool to -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir for 2-3 hours at this temperature.
-
Workup: Quench the reaction by adding cold, dilute HCl. Extract the aqueous layer with pentane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield 2-benzyl-6-methylcyclohexanone.
Logical Workflow for Kinetic Enolate Alkylation
References
comparative study of LDA and LiHMDS in organic synthesis
A Comparative Guide to LDA and LiHMDS in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a non-nucleophilic strong base is a critical decision that can significantly impact the outcome of a synthetic route. Among the plethora of available reagents, Lithium Diisopropylamide (LDA) and Lithium bis(trimethylsilyl)amide (LiHMDS) have emerged as two of the most versatile and widely utilized bases. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical and physical properties of LDA and LiHMDS dictate their distinct reactivity profiles. A summary of these key properties is presented below.
| Property | Lithium Diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Molecular Formula | LiN(CH(CH₃)₂)₂ | LiN(Si(CH₃)₃)₂ |
| Molar Mass | 107.12 g/mol | 167.33 g/mol |
| pKa of Conjugate Acid | ~36[1] | ~26-30[2] |
| Structure in THF | Solvated Dimer[1] | Cyclic Trimer (in the absence of coordinating species)[2] |
| Steric Hindrance | High | Very High[2] |
| Nucleophilicity | Low (can act as a nucleophile under certain conditions)[1] | Very Low[2] |
| Solubility | Good in non-polar organic solvents like THF and ether[1] | Soluble in most aprotic solvents like THF, hexane, and toluene[2] |
| Stability | Solutions are not pyrophoric, but solid LDA is.[1] | Decomposes in water. Flammable and corrosive.[2] |
Performance in Key Organic Transformations
The utility of LDA and LiHMDS is most evident in their application in crucial carbon-carbon bond-forming reactions. Their performance in enolate formation and directed ortho-metalation is compared below.
Enolate Formation: Kinetic vs. Thermodynamic Control
The regioselective deprotonation of unsymmetrical ketones to form either the kinetic or thermodynamic enolate is a cornerstone of modern synthetic strategy. The choice between LDA and LiHMDS can profoundly influence this selectivity.
LDA, being a very strong and sterically hindered base, is the reagent of choice for the rapid and irreversible deprotonation of the less substituted α-proton at low temperatures, leading to the formation of the kinetic enolate [3][4][5]. In contrast, while LiHMDS is also a strong base, its slightly lower basicity can allow for equilibration towards the more stable thermodynamic enolate , especially at higher temperatures or with longer reaction times. However, under kinetic conditions (strong base, low temperature), both LDA and LiHMDS can favor the kinetic enolate.[2]
Regioselectivity in the Deprotonation of Unsymmetrical Ketones
| Ketone | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone (B44802) | LDA | THF | -78 | >99:1 | --INVALID-LINK-- |
| 2-Methylcyclohexanone | LiHMDS | THF | -78 | 92:8 | --INVALID-LINK-- |
| Phenylacetone | LDA | THF | -78 | 91:9 (Deprotonation at methyl vs. methylene) | --INVALID-LINK-- |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The choice of base can be critical, especially when sensitive functional groups are present. Both LDA and LiHMDS can be employed, with their efficacy often depending on the nature of the directing group and the substrate.
LDA is a commonly used base for the ortho-lithiation of a variety of aromatic compounds bearing directing metalation groups (DMGs) such as amides, carbamates, and methoxy (B1213986) groups. Its high basicity allows for efficient deprotonation at low temperatures. LiHMDS, being less basic, may require higher temperatures or longer reaction times and can sometimes offer different selectivity profiles, particularly with more acidic substrates.
Comparative Yields in Directed Ortho-Metalation
| Substrate | Directing Group | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Anisole | -OCH₃ | LDA/TMEDA | THF | 0 | 2-Iodoanisole | 75 | --INVALID-LINK-- |
| N,N-Dimethylbenzamide | -CON(CH₃)₂ | LDA | THF | -78 | 2-Deuterio-N,N-dimethylbenzamide | 95 | --INVALID-LINK-- |
| N,N-Diisopropylbenzamide | -CON(i-Pr)₂ | LiHMDS | THF | -78 to 25 | 2-Trimethylsilyl-N,N-diisopropylbenzamide | 85 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and success in the laboratory. Below are representative protocols for key transformations using LDA and LiHMDS.
Protocol 1: Kinetic Enolate Formation and Alkylation using LDA
Reaction: Deprotonation of 2-methylcyclohexanone to the kinetic enolate followed by methylation.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the LDA solution.
-
To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise via a syringe pump over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,6-dimethylcyclohexanone.
Protocol 2: Fráter–Seebach Alkylation using LiHMDS
Reaction: Diastereoselective alkylation of a chiral β-hydroxy ester.
Materials:
-
Chiral β-hydroxy ester (e.g., ethyl (S)-3-hydroxybutanoate)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (in THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the chiral β-hydroxy ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of LiHMDS solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired α-alkylated-β-hydroxy ester.[2][6]
Protocol 3: Mixed Claisen Condensation using LiHMDS
Reaction: Condensation of an ester and a ketone to form a β-diketone.
Materials:
-
Ketone (e.g., acetophenone)
-
Ester (e.g., ethyl benzoate)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (in THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of LiHMDS solution dropwise to the stirred solution to form the enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of the ester in anhydrous THF.
-
Add the ester solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the β-diketone.
Conclusion: Making the Right Choice
The selection between LDA and LiHMDS is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of the chemical transformation.
-
Choose LDA when a highly reactive, strong base is needed for rapid and irreversible deprotonation, especially for the formation of kinetic enolates from sterically unencumbered substrates.
-
Choose LiHMDS when a highly hindered, less nucleophilic base is desired. Its lower basicity compared to LDA can be advantageous in preventing side reactions with sensitive functional groups. It can also be used to favor the formation of thermodynamic enolates under equilibrating conditions. Furthermore, its higher solubility in a wider range of solvents can offer greater flexibility in reaction setup.
By carefully considering the properties and performance data presented in this guide, researchers can make more informed decisions in their synthetic endeavors, leading to improved yields, selectivities, and overall efficiency.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
Characterizing Light Chain Amyloidosis (LDA) Aggregates in Solution: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The aggregation of immunoglobulin light chains is the hallmark of light chain amyloidosis (LDA), a debilitating systemic disease. Characterizing the size, structure, and morphology of these aggregates in solution is crucial for understanding disease pathogenesis, developing diagnostic tools, and evaluating therapeutic interventions. This guide provides a comprehensive comparison of key analytical techniques used for the characterization of LDA aggregates, complete with experimental data and detailed protocols to aid in experimental design and data interpretation.
Comparison of Key Analytical Techniques
A variety of biophysical techniques are employed to study the complex process of LDA aggregate formation. Each method offers unique advantages and is sensitive to different aspects of the aggregation process. The following tables provide a quantitative comparison of the most commonly used techniques.
| Technique | Parameter Measured | Size Range (Diameter) | Principle | Strengths | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Rh) | ~1 nm - 100 nm | Separation based on hydrodynamic volume as molecules pass through a porous stationary phase. | High resolution for separating monomers, dimers, and small oligomers; well-established and reproducible.[1][2] | Potential for aggregate loss due to interaction with the column matrix or shear forces; limited resolution for large, polydisperse aggregates.[3][4] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | 0.3 nm - 10 µm | Measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[5] | Rapid, non-invasive, and sensitive to the presence of large aggregates; requires low sample volume.[5][6] | Limited resolution for polydisperse samples; intensity-weighted results can be skewed by a small number of large particles. |
| Asymmetrical Flow Field-Flow Fractionation (AF4) | Hydrodynamic Radius (Rh) | 1 nm - >1 µm | Separation based on diffusion coefficient in a thin, ribbon-like channel under the influence of a perpendicular cross-flow.[7][8][9] | Wide separation range, suitable for both soluble aggregates and larger particles; gentle separation with minimal shear forces.[8][10] | Can be more complex to set up and optimize compared to SEC; potential for sample interaction with the membrane. |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure Content | Not directly applicable | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on protein secondary structure. | Excellent for detecting conformational changes, particularly the increase in β-sheet content characteristic of amyloid fibril formation.[11][12] | Does not provide information on aggregate size or morphology; can be affected by light scattering from large aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | Presence of Amyloid Fibrils | Not directly applicable | Measures the fluorescence enhancement of ThT dye upon binding to the cross-β-sheet structure of amyloid fibrils.[13][14][15] | Highly sensitive and specific for amyloid fibrils; widely used for monitoring aggregation kinetics.[13][16] | Does not bind to amorphous aggregates or early oligomers; fluorescence can be influenced by other compounds.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key techniques discussed.
Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble LDA aggregates (monomers, dimers, and small oligomers).
Methodology:
-
Sample Preparation:
-
Prepare the light chain protein solution in a mobile phase-matching buffer to a concentration of 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[19]
-
-
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector (280 nm).
-
SEC column with a pore size appropriate for the expected size range of aggregates (e.g., 150 Å to 300 Å for monoclonal antibodies and their aggregates).
-
-
Chromatographic Conditions:
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiologically relevant buffer. The ionic strength can be adjusted to minimize non-specific interactions.
-
Flow Rate: 0.5 - 1.0 mL/min for standard HPLC columns.
-
Injection Volume: 10 - 100 µL.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area.
-
Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of LDA aggregates in solution.
Methodology:
-
Sample Preparation:
-
Prepare the light chain solution in a buffer that has been filtered through a 0.02 µm filter to remove dust and other particulates.
-
The optimal protein concentration is typically between 0.1 and 1.0 mg/mL.[6]
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-30 minutes to remove large, non-colloidal aggregates.[6]
-
-
Instrumentation:
-
DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 90° or 173°).
-
-
Measurement Parameters:
-
Temperature: Set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Equilibration Time: Allow the sample to equilibrate thermally in the instrument for at least 5 minutes.
-
Number of Acquisitions: Typically, an average of 10-20 measurements is taken.
-
-
Data Analysis:
-
The instrument software calculates the hydrodynamic radius (Rh) from the diffusion coefficient using the Stokes-Einstein equation.
-
The size distribution and polydispersity index (PDI) are reported. A PDI value below 0.2 is generally considered monodisperse.
-
Asymmetrical Flow Field-Flow Fractionation (AF4)
Objective: To separate a broad size range of LDA aggregates with high resolution.
Methodology:
-
Sample Preparation:
-
Prepare the light chain solution in the mobile phase buffer to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
-
-
Instrumentation:
-
AF4 system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
The channel membrane should have a molecular weight cut-off appropriate for the sample (e.g., 10 kDa).
-
-
Separation Parameters:
-
Mobile Phase: A buffer compatible with the protein, such as PBS.
-
Channel Flow: Typically 1.0 mL/min.
-
Cross Flow: A gradient of decreasing cross-flow is often used to elute a wide range of aggregate sizes. For example, starting at 3.0 mL/min and decreasing to 0.1 mL/min.
-
Injection Volume: 20 - 100 µL.
-
-
Data Analysis:
-
The elution time is correlated with the hydrodynamic radius.
-
The MALS and RI detectors are used to determine the molar mass and radius of gyration (Rg) of the eluting species.
-
Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary structure of light chains during aggregation.
Methodology:
-
Sample Preparation:
-
Prepare the light chain solution in a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Avoid high concentrations of chloride ions.
-
Protein concentration is typically in the range of 0.1 - 0.2 mg/mL.
-
-
Instrumentation:
-
CD spectropolarimeter equipped with a nitrogen purge.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Measurement Parameters:
-
Wavelength Range: Scan from 260 nm to 190 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: Average of 3-5 scans.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Use deconvolution algorithms (e.g., BeStSel, CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil structures.[20][21] A characteristic negative peak around 217-220 nm is indicative of β-sheet structure.[12]
-
Thioflavin T (ThT) Fluorescence Assay
Objective: To quantify the formation of amyloid fibrils.
Methodology:
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1-2 mM ThT stock solution in water or buffer and filter through a 0.22 µm filter. Store in the dark at 4 °C.[13][14] The concentration can be determined spectrophotometrically using an extinction coefficient of 36,000 M⁻¹cm⁻¹ at 412 nm.[22]
-
Working Solution: Dilute the stock solution to a final concentration of 10-20 µM in the assay buffer.[16]
-
-
Assay Procedure:
-
Incubate the light chain protein (e.g., 0.1-0.5 mg/mL) under conditions that promote aggregation (e.g., 37 °C with gentle agitation).
-
At various time points, take an aliquot of the protein solution and add it to the ThT working solution in a black, clear-bottom 96-well plate.
-
The final protein concentration in the well should be in the low micromolar range.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of a ThT-only control.
-
Plot the fluorescence intensity as a function of time to monitor the kinetics of fibril formation.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows for characterizing LDA aggregates.
By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of the complex aggregation pathways of amyloidogenic light chains, paving the way for improved diagnostics and novel therapeutic strategies for LDA.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biocompare.com [biocompare.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. zentriforce.com [zentriforce.com]
- 8. Asymmetric flow field flow fractionation - Wikipedia [en.wikipedia.org]
- 9. Asymmetric-Flow Field-Flow Fractionation - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Asymmetrical flow field-flow fractionation method for the analysis of submicron protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early events in light chain aggregation at physiological pH reveal new insights on assembly, stability, and aggregate dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assays for Light Chain Amyloidosis Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 21. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Thioflavin T assay_Chemicalbook [chemicalbook.com]
In-Situ LDA Preparation vs. Commercial Solutions: A Cost-Benefit Analysis for Researchers
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base indispensable in organic synthesis for deprotonation reactions, particularly in the formation of kinetic enolates from ketones and esters.[1][2] Researchers face a choice between preparing LDA in situ immediately before use or purchasing commercially available solutions. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.
Executive Summary
For small-scale applications (less than 50 mmol), preparing LDA in situ is generally more cost-effective and ensures the use of a fresh, highly reactive reagent.[1] However, this approach requires careful handling of pyrophoric and moisture-sensitive reagents. Commercial LDA solutions offer convenience, lot-to-lot consistency, and potentially higher safety, but at a premium price and with concerns about stability over time. The choice ultimately depends on the scale of the reaction, frequency of use, available laboratory infrastructure, and the specific requirements for reaction reproducibility.
Cost and Performance Comparison
The following table summarizes the key quantitative differences between in-situ prepared LDA and commercial LDA solutions.
| Feature | In-situ Prepared LDA | Commercial LDA Solution |
| Estimated Cost per mmol | ~$0.10 - $0.30 | ~$0.70 - $1.50 |
| Initial Reagent Cost | Lower (cost of n-BuLi and diisopropylamine) | Higher (pre-made solution) |
| Time Investment | Higher (preparation time required) | Lower (ready to use) |
| Purity & Activity | Freshly prepared, high activity | High initial purity, but can degrade over time[3][4] |
| Reproducibility | Dependent on technician skill and reagent quality | Generally higher due to standardized concentration |
| Safety | Requires handling of pyrophoric n-BuLi[5] | Solution is not pyrophoric, but still corrosive[1][5] |
| Waste Products | Butane (gas) and excess diisopropylamine[6][7] | Minimal direct waste from preparation |
| Typical Solvents | THF, ether[1] | THF/heptane (B126788)/ethylbenzene (B125841) mixtures[8] |
Experimental Protocols
Detailed methodologies for the preparation and use of LDA are crucial for achieving desired reaction outcomes.
In-situ Preparation of LDA (1 mmol scale)
This protocol is adapted from established laboratory procedures.[9][10]
Materials:
-
Diisopropylamine (B44863) (freshly distilled from CaH₂), 0.17 mL, 1.2 mmol
-
n-Butyllithium (1.6 M in hexanes), 0.69 mL, 1.1 mmol
-
Anhydrous tetrahydrofuran (B95107) (THF), 5 mL
-
Substrate (1 mmol) in 2 mL anhydrous THF
-
Electrophile (1.2 mmol)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (3 mL) and diisopropylamine (0.17 mL, 1.2 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.69 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15-30 minutes. The formation of LDA is typically instantaneous.[9][11]
-
Slowly add the solution of the substrate (1 mmol in 2 mL THF) to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 15-30 minutes to ensure complete deprotonation.[9]
-
Add the electrophile (1.2 mmol) to the reaction mixture.
-
Stir at -78 °C for 15 minutes, then allow the reaction to warm to 0 °C and stir for an additional hour.[9]
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with standard aqueous workup and purification.
Using a Commercial LDA Solution (1 mmol scale)
This protocol assumes the use of a 2.0 M LDA solution in a THF/heptane/ethylbenzene mixture.[8]
Materials:
-
Commercial LDA solution (2.0 M), 0.55 mL, 1.1 mmol
-
Anhydrous tetrahydrofuran (THF), 5 mL
-
Substrate (1 mmol) in 2 mL anhydrous THF
-
Electrophile (1.2 mmol)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (4.45 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the commercial LDA solution (0.55 mL, 1.1 mmol) to the cold THF.
-
Slowly add the solution of the substrate (1 mmol in 2 mL THF) to the LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Add the electrophile (1.2 mmol) to the reaction mixture.
-
Stir at -78 °C for 15 minutes, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Workflow Diagrams
The following diagrams illustrate the key steps in utilizing both in-situ prepared and commercial LDA.
Caption: Workflow for in-situ LDA preparation and reaction.
Caption: Workflow for using a commercial LDA solution.
Discussion of Signaling Pathways and Logical Relationships
The "signaling pathway" in this context is the reaction sequence. The critical step is the deprotonation of the substrate by LDA to form a lithium enolate. This enolate is a potent nucleophile that then reacts with an electrophile. The efficiency of this process is paramount for the overall success of the reaction.
-
In-situ preparation: The primary advantage is the "freshness" of the LDA. The concentration and activity are at their peak immediately after preparation. However, any impurities in the starting materials (diisopropylamine or n-BuLi) or the solvent, or improper technique, can lead to lower yields and poor reproducibility.
-
Commercial solutions: These offer convenience and, in theory, better reproducibility due to a defined concentration. However, the stability of commercial LDA solutions can be a concern.[3] They can degrade over time, especially with repeated punctures of the septum, leading to lower-than-stated molarity and potentially impacting reaction outcomes.[4] The presence of co-solvents like heptane and ethylbenzene in commercial formulations might also influence the reaction in some cases.[8]
Conclusion
The decision to prepare LDA in situ or purchase a commercial solution is a trade-off between cost, convenience, and control. For researchers conducting small-scale reactions where cost is a significant factor and who have the expertise and equipment to handle air- and moisture-sensitive reagents, in situ preparation is a highly viable and economical option. For high-throughput screening, process development, or in laboratories where consistency and safety are prioritized over cost, commercial solutions provide a convenient and reliable alternative, provided their stability is monitored. Ultimately, a thorough understanding of the specific reaction's sensitivity to the base's quality and the laboratory's capabilities should guide the choice.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lithium diisopropylamide 2.0M tetrahydrofuran/heptane/ethylbenzene 4111-54-0 [sigmaaldrich.com]
- 9. How To [chem.rochester.edu]
- 10. prepchem.com [prepchem.com]
- 11. reddit.com [reddit.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Lithium Isopropylamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive reagents like Lithium Isopropylamide (LDA) are paramount. This guide provides essential, step-by-step procedures for the proper disposal of LDA, ensuring the safety of laboratory personnel and compliance with regulations.
Lithium diisopropylamide is a strong, non-nucleophilic base widely used in organic synthesis. However, it is also highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water, making its proper disposal a critical safety concern.[1] Adherence to established protocols is crucial to mitigate the risks of fire, explosion, and chemical burns.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (consult manufacturer's specifications)
-
Closed-toe shoes
All handling and disposal operations should be conducted in a certified chemical fume hood with the sash positioned as low as possible. An inert atmosphere (e.g., nitrogen or argon) is required for the safe transfer and initial quenching of LDA.[2] A Class D fire extinguisher (for combustible metals) should be readily accessible.
Quenching Protocol for Excess or Unused this compound
Quenching is the process of safely neutralizing a reactive chemical. For LDA, this involves a carefully controlled, stepwise addition of protic solvents to deactivate the reagent. The following protocol is designed for the safe quenching of small to moderate quantities of LDA in a laboratory setting.
Experimental Protocol:
-
Inert Atmosphere and Cooling: In a chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure a steady flow of inert gas. Cool the flask to -20 °C using a suitable cooling bath (e.g., ethylene (B1197577) glycol and dry ice).
-
Dilution: Transfer the LDA solution to be quenched into the cooled flask via cannula under an inert atmosphere. Dilute the LDA solution with an equal volume of an inert, anhydrous solvent such as tetrahydrofuran (B95107) (THF) or heptane. This dilution helps to control the reaction rate and dissipate heat.
-
Initial Quenching with a Weak Protic Source: Slowly add a solution of a weak protic source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), from the dropping funnel to the stirred, cooled LDA solution.[3][4] The addition should be dropwise to control the exotherm.
-
Alternative Stepwise Alcoholic Quench: An alternative and widely practiced method involves a stepwise addition of alcohols with decreasing reactivity.[5]
-
Begin by slowly adding isopropanol (B130326) to the cooled, stirred LDA solution.
-
Once the initial vigorous reaction subsides, switch to the slower addition of ethanol.
-
Follow this with the addition of methanol.
-
-
Final Quenching with Water: After the reaction with the weakest alcohol has ceased, slowly add water dropwise to quench any remaining reactive species.[5] Continue stirring and allow the mixture to slowly warm to room temperature.
-
Neutralization and Waste Collection: Once the mixture has reached room temperature and all signs of reaction have stopped, check the pH of the aqueous layer. Neutralize with dilute hydrochloric acid if necessary. The resulting mixture can then be transferred to a properly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[6]
Quantitative Data for Quenching
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the LDA quenching protocol.
| Parameter | Value/Range | Notes |
| Initial Temperature | -20 °C | Essential for controlling the initial exothermic reaction. |
| Dilution Ratio (LDA:Solvent) | 1:1 (v/v) | Use anhydrous THF or heptane. |
| Quenching Reagents | Saturated aq. NH₄Cl or Isopropanol > Ethanol > Methanol > Water | Stepwise addition is critical for safety. |
| Rate of Addition | Dropwise | Maintain slow and controlled addition to manage heat generation. |
Spill Management
In the event of an LDA spill, immediate and appropriate action is necessary to prevent injury and property damage.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure the fume hood is functioning correctly to ventilate vapors.
-
Isolate the Spill: If it is safe to do so, contain the spill by creating a barrier with a non-combustible absorbent material such as dry sand, dry earth, or vermiculite.[3] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Neutralize: Once the spill is contained, slowly and carefully add one of the quenching agents mentioned above, starting with the least reactive (e.g., isopropanol), to neutralize the LDA.
-
Collect and Dispose: Collect the absorbed and neutralized material using non-sparking tools and place it in a designated, properly labeled container for hazardous waste disposal.[3]
-
Decontaminate: Decontaminate the spill area according to your institution's safety protocols.
Logical Workflow for LDA Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe quenching and disposal of LDA.
By strictly following these procedures, laboratory personnel can ensure the safe and effective disposal of this compound, minimizing risks and maintaining a secure research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
